N-(6-Methylpyridin-2-yl)pivalamide
Description
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Properties
IUPAC Name |
2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-5-7-9(12-8)13-10(14)11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZMJMLUKYPLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390656 | |
| Record name | 2,2-Dimethyl-N-(6-methylpyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-79-2 | |
| Record name | 2,2-Dimethyl-N-(6-methyl-2-pyridinyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86847-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-N-(6-methylpyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(6-Methylpyridin-2-yl)pivalamide CAS 86847-79-2 properties
An In-depth Technical Guide to N-(6-Methylpyridin-2-yl)pivalamide (CAS 86847-79-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core properties, synthesis, safety protocols, and potential applications, grounding all information in established scientific principles.
Core Molecular Profile
This compound, also known as 2-Pivaloylamino-6-picoline, is a substituted pyridine derivative.[1] Its structure, featuring a sterically hindered pivaloyl group attached to a 6-methylpyridine core, makes it a valuable building block for creating complex molecular architectures. The bulky tert-butyl group can influence the conformational properties and reactivity of the molecule, a feature often exploited in medicinal chemistry to fine-tune drug-receptor interactions.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 86847-79-2 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆N₂O | [1][2][4] |
| Molecular Weight | 192.26 g/mol | [1][2][5] |
| Appearance | Yellow Liquid | [6] |
| Purity | Typically >98% | [2][3] |
| Initial Boiling Point | 137 °C | [6] |
| Flash Point | 200 °C (closed cup) | [6] |
| IUPAC Name | 2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide | [4] |
| SMILES | CC1=NC(=CC=C1)NC(=O)C(C)(C)C | [4] |
| InChIKey | MAZMJMLUKYPLEI-UHFFFAOYSA-N | [4] |
Predicted Spectral Data
While experimental spectra are not widely published, computational tools provide valuable predicted data. The predicted collision cross-section (CCS) values are particularly useful for mass spectrometry-based analysis, aiding in compound identification.[4]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 193.13355 | 144.1 |
| [M+Na]⁺ | 215.11549 | 151.4 |
| [M+K]⁺ | 231.08943 | 149.7 |
| [M-H]⁻ | 191.11899 | 146.7 |
(Data sourced from PubChemLite)[4]
Synthesis and Mechanism
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The primary amino group of 2-amino-6-methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated pivaloyl source, typically pivaloyl chloride.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is a validated, self-consistent method for synthesizing the title compound. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
Pivaloyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (or another non-nucleophilic base like triethylamine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reactor Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-6-methylpyridine (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DCM. Add pyridine (1.2 eq) to the solution. The base is crucial as it neutralizes the HCl byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
-
Cooling: Immerse the flask in an ice-water bath to cool the solution to 0 °C. This is a critical control step to manage the exothermicity of the acylation reaction and minimize side-product formation.
-
Acylating Agent Addition: Add pivaloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the pivaloyl chloride solution dropwise to the stirred reaction mixture over 30 minutes. A slow addition rate is essential to maintain temperature control.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Aqueous Work-up: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine (to remove residual water).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
Applications in Research and Development
This compound primarily serves as a versatile intermediate in organic synthesis. Its structure is a common motif in the development of novel compounds for various sectors.
-
Medicinal Chemistry: The pivalamide group acts as a bioisostere for other functional groups and can improve metabolic stability or cell permeability. The pyridine core is a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.
-
Agrochemicals: Substituted pyridines are integral to many modern herbicides and pesticides. This compound provides a robust scaffold for creating new active ingredients.
-
Materials Science: The rigid, aromatic nature of the pyridine ring makes it a candidate for incorporation into polymers or organic electronic materials.
Research has shown that this compound can be a precursor for further functionalization, such as methylation on the pyridine ring, demonstrating its utility in building more complex molecular libraries.[9]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from available Safety Data Sheets (SDS).[1][6]
GHS Hazard Classification
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[6]
-
Hazardous to the Aquatic Environment (Chronic, Category 2): H411 - Toxic to aquatic life with long lasting effects.[6]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear an impervious lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or with an appropriate respirator if aerosol formation is likely.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[1][6] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is between 2-8 °C.[1] The compound is stable under these recommended conditions.[1]
Conclusion
This compound (CAS 86847-79-2) is a chemical intermediate with significant value in synthetic research and development. Its well-defined physicochemical properties, established synthesis route, and versatile structure make it a reliable building block for innovation in pharmaceuticals, agrochemicals, and materials science. Proper understanding and implementation of safety protocols are paramount to ensure its responsible use in a laboratory setting.
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N-(pyridin-2-yl)pivalamide | 86847-59-8 - Sigma-Aldrich.
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A75706 - SAFETY DATA SHEET.
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SAFETY DATA SHEET - Sigma-Aldrich.
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SAFETY DATA SHEET - Fisher Scientific.
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N-(3,6-diMethylpyridin-2-yl)pivalaMide synthesis - ChemicalBook.
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N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem.
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PIVALAMIDE - Safety Data Sheet - ChemicalBook.
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2-特戊酰氨基-6-甲基吡啶| this compound | 86847-79-2 - 乐研试剂.
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676588-16-2|N-(5-Iodo-6-methylpyridin-2-yl)pivalamide - BLDpharm.
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This compound,2-Pivaloylamino-6-Picoline | Chemrio.
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6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem.
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n-(5-Iodo-3-methylpyridin-2-yl)pivalamide CAS No.: 677327-29-6 Cat. No.: M144495.
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N-(Pyridin-2-yl)pivalamide - CymitQuimica.
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The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI.
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N-(6-Methoxypyrin-2-yl)pivalamide - 楚肽生物科技.
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1498063-73-2|N-[6-(aminomethyl)pyridin-2-yl]propanamide - BLDpharm.
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N-(6-Methylpyridin-2-yl)pivalamide structure and synthesis
An In-depth Technical Guide to the Structure and Synthesis of N-(6-Methylpyridin-2-yl)pivalamide
Introduction
This compound is a chemical compound belonging to the class of pivalamides and substituted pyridines. It serves as a crucial building block and intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research. The structure combines the steric bulk of a tert-butyl group with the versatile reactivity of a methyl-substituted pyridine ring, offering a unique scaffold for chemical modification. This guide provides a detailed exploration of its structure, physicochemical properties, and a comprehensive, field-proven protocol for its synthesis.
Key Identifiers:
-
IUPAC Name: 2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide[1]
-
CAS Number: 86847-79-2[2]
-
Molecular Formula: C₁₁H₁₆N₂O[1]
Part 1: Structural Elucidation and Physicochemical Properties
The molecular architecture of this compound consists of a pivaloyl group (also known as a tert-butylcarbonyl group) attached to the amino nitrogen of 2-amino-6-methylpyridine. The core is a pyridine ring, substituted at the 2-position with the pivalamide moiety and at the 6-position with a methyl group. The bulky tert-butyl group of the pivalamide is sterically significant, influencing the molecule's conformation and reactivity by hindering rotation around the amide bond and access to neighboring sites.
Caption: Molecular Structure of this compound.
Physicochemical Data Summary
The properties of this compound are summarized in the table below, compiled from various chemical databases.
| Property | Value | Source |
| Molecular Weight | 192.26 g/mol | [3] |
| Molecular Formula | C₁₁H₁₆N₂O | [1][3] |
| CAS Number | 86847-79-2 | [2] |
| Monoisotopic Mass | 192.12627 Da | [1] |
| Physical Form | Crystalline solid | |
| Color | Light yellow | |
| Melting Point | 40 - 44 °C | |
| SMILES | Cc1cccc(n1)NC(=O)C(C)(C)C | [2] |
| Purity | Typically ≥98% | [2] |
Part 2: Synthesis of this compound
The most direct and widely employed method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2-amino-6-methylpyridine and pivaloyl chloride. This approach is efficient, high-yielding, and proceeds under mild conditions.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis is a classic example of acylation of an amine. The lone pair of electrons on the nitrogen atom of the amino group in 2-amino-6-methylpyridine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Key steps in the synthesis mechanism.
Detailed Experimental Protocol
This protocol provides a self-validating system for the reliable synthesis and purification of the target compound.
Materials and Reagents:
-
2-Amino-6-methylpyridine (1.0 eq)[4]
-
Pivaloyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-methylpyridine (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the solution with stirring.
-
Acylation: Add pivaloyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. Causality Note: Slow, dropwise addition at 0 °C is critical to control the exothermic nature of the acylation reaction, preventing side reactions and ensuring safety.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material (2-amino-6-methylpyridine) is fully consumed.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system.
-
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Part 3: Applications in Further Synthesis
This compound is not typically an end-product but rather a versatile intermediate. The pivalamide group serves as a robust protecting group for the 2-amino functionality, while the methyl group on the pyridine ring is available for further chemical transformations.
-
Free-Radical Bromination: The methyl group can undergo free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN)[5]. This converts the methyl group into a bromomethyl group, a key functional handle for subsequent nucleophilic substitution reactions.
-
Directed Ortho-Metalation: The amide group can act as a directed metalating group (DMG). Using a strong base like n-butyllithium, it is possible to deprotonate the pyridine ring at the C3 position, allowing for the introduction of various electrophiles. For instance, subsequent reaction with methyl iodide can yield N-(3,6-diMethylpyridin-2-yl)pivalaMide[6].
-
Synthesis of Heterocyclic Systems: The compound and its derivatives are used in the synthesis of more complex heterocyclic structures, such as imidazopyridines, which are of interest in medicinal chemistry[7]. For example, derivatives like N-(3-Formyl-5-methylpyridin-2-yl)pivalamide are used to construct substituted 1,8-Naphthyridin-2(1H)-ones[8].
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N-Methyl-N-(pyridin-2-yl)pivalamide. PubChem. [Link]
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rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide. ResearchGate. [https://www.researchgate.net/publication/244670087_rac-N-6-Bromo hydroxymethyl-2-pyridylpivalamide]([Link] hydroxymethyl-2-pyridylpivalamide)
-
PROCESS FOR PREPARING N,N,6- TRIMETHYL-2 -(4-METHYLPHENYL)- IMIDAZO-[1,2-A] -PYRIDINE-3- ACETAMIDE AND SALTS THEREOF. European Patent Office. [Link]
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An In-Depth Technical Guide to N-(6-Methylpyridin-2-yl)pivalamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Methylpyridin-2-yl)pivalamide is a pivotal chemical intermediate, recognized for its utility in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its core chemical identity, a detailed, field-proven synthesis protocol, and an exploration of its functional significance, particularly the strategic role of the pivaloyl moiety as a protecting group. By synthesizing data from established chemical databases and peer-reviewed literature, this document serves as a technical resource for professionals engaged in molecular design and synthesis.
Core Chemical Identity and Properties
This compound, also known as 2-Pivaloylamino-6-picoline, is a substituted aminopyridine.[1] Its structure is characterized by a pivaloyl group attached to the amino function of 2-amino-6-methylpyridine. This structural feature is central to its chemical behavior and applications.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆N₂O | [1][2][3] |
| Molecular Weight | 192.26 g/mol | [1][2] |
| CAS Number | 86847-79-2 | [1][2][4] |
| Appearance | Solid (Typical) | [5] |
| Purity | >98% (Commercially Available) | [2][4] |
| Synonyms | 2-PIVALOYLAMINO-6-PICOLINE | [1] |
Synthesis Pathway and Experimental Protocol
The most direct and widely employed synthesis of this compound is the N-acylation of 2-amino-6-methylpyridine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Causality of Experimental Design
The selection of reagents and conditions is critical for ensuring high yield and purity.
-
Starting Material : 2-Amino-6-methylpyridine serves as the nucleophile.[6][7] The amino group (NH₂) is more nucleophilic than the pyridine ring nitrogen, directing the acylation to the desired position.
-
Acylating Agent : Pivaloyl chloride is the electrophile. The bulky tert-butyl group of the pivaloyl chloride is sterically demanding, a feature that defines the utility of the final product.
-
Base : A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential. Its primary role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent : An inert aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile is used to dissolve the reactants without participating in the reaction.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol
-
Preparation : To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-6-methylpyridine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition : Add triethylamine (1.2 eq) to the solution and stir until all solids are dissolved.
-
Cooling : Cool the reaction mixture to 0°C using an ice-water bath.
-
Acylation : Add pivaloyl chloride (1.1 eq) dropwise via syringe to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring : Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup : Once the starting material is consumed, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction : Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure this compound.
Applications in Chemical Synthesis
The primary value of this compound lies in the function of the pivaloyl group as a robust and sterically demanding protecting group for the amine.
The Pivaloyl Protecting Group
The pivaloyl (Piv) group is an acyl protecting group known for its high stability compared to simpler acyl groups like acetyl.[8] Its key features include:
-
Steric Hindrance : The bulky tert-butyl moiety provides significant steric shielding, which can direct subsequent reactions to other sites on the pyridine ring.[9][10]
-
Chemical Stability : It is stable under a wide range of conditions, including acidic and oxidative environments, but can be removed when necessary under basic (hydrolysis) or reductive conditions.[8] This stability allows for multi-step synthetic sequences to be performed on other parts of the molecule without disturbing the protected amine.
Role as a Synthetic Intermediate
This compound serves as a precursor for creating more complex molecules. The protected amine allows for selective functionalization at other positions of the pyridine ring, which would be difficult to achieve with the free amine present.
Caption: Strategic role of pivaloyl protection in multi-step synthesis.
This strategy is crucial in the development of:
-
Pharmaceutical Intermediates : Where precise molecular architectures are required for biological activity.
-
Complex Ligands : For use in catalysis and materials science, where the electronic and steric properties of the pyridine ring must be carefully tuned.[11]
-
Heterocyclic Scaffolds : As a foundational piece for building diverse chemical libraries for drug discovery.[6]
Safety and Handling
While a specific safety data sheet for this compound indicates it causes skin and serious eye irritation (H315, H319), it is prudent to consider the hazards of its precursors.[1] The starting material, 2-amino-6-methylpyridine, is toxic if swallowed and fatal in contact with skin.[7]
-
Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear safety goggles with side-shields, impervious gloves, and a lab coat.[1]
-
Handling : Avoid generating dust. Wash hands thoroughly after handling.[1]
-
Storage : Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1] It is stable under recommended storage conditions.[1]
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Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]
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The Crucial Role of Pivaloyl Protection in Glucose Derivatives for Synthesis. Televisory. [Link]
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A Senior Application Scientist's Guide to Sourcing N-(6-Methylpyridin-2-yl)pivalamide for Research and Development
Abstract
N-(6-Methylpyridin-2-yl)pivalamide is a pivotal building block in modern medicinal chemistry and drug discovery programs. Its structural motif is integral to the synthesis of a wide array of biologically active molecules. However, the success, reproducibility, and integrity of research and development efforts are fundamentally dependent on the quality and consistency of such starting materials. Substandard reagents can introduce insidious variables, leading to failed experiments, compromised data, and significant delays in project timelines[1][2]. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, vetting, and validating this compound, ensuring a reliable and high-quality supply chain for critical research applications.
The Strategic Importance of Reagent Quality in Scientific Discovery
In any synthetic or analytical workflow, the starting materials are the foundation upon which all subsequent results are built. The principle of "garbage in, garbage out" is particularly unforgiving in drug development, where trace impurities can have profound impacts on biological assays or subsequent chemical transformations. High-quality reagents, often designated as "reagent grade" or higher, are characterized by high purity, low levels of contaminants, and batch-to-batch consistency[2][3].
Opting for well-characterized reagents from reputable suppliers is not a matter of mere convenience; it is a strategic decision that directly impacts:
-
Reproducibility: Ensures that experiments can be repeated by different scientists at different times with consistent outcomes.
-
Efficiency: Prevents wasted time and resources on troubleshooting experiments compromised by impure starting materials[4][5].
-
Data Integrity: Guarantees that observed biological activity or chemical reactivity is due to the compound of interest and not an unknown impurity.
-
Regulatory Compliance: In later-stage development, a well-documented and controlled supply chain is a regulatory necessity[4][6].
Identifying and Vetting Chemical Suppliers
The initial challenge is identifying potential suppliers. Large chemical marketplaces and databases are invaluable tools for this purpose. However, the discovery of a vendor is only the beginning. Due diligence is required to qualify them as a reliable partner.
A critical point of caution is the frequent discrepancy between a chemical name, its CAS number, and the provided chemical structure in supplier catalogs. For instance, various isomers of methylpicoline-derived pivalamides exist, and meticulous verification is essential. Always cross-reference the supplier's provided structure with the known structure of this compound.
Key Vetting Questions for Potential Suppliers:
-
Purity Specification: What is the minimum guaranteed purity (e.g., >98% by HPLC)?
-
Analytical Documentation: Can you provide a batch-specific Certificate of Analysis (CoA) with every order? Does the CoA include data from ¹H NMR and HPLC analysis?[7]
-
Structural Confirmation: Does the analytical data provided unequivocally confirm the structure as the correct 6-methyl isomer?
-
Batch Consistency: What measures are in place to ensure batch-to-batch consistency?
-
Scalability: Can you supply both research-scale (grams) and process-scale (kilograms) quantities if our program advances?
-
Lead Time & Stock: Is the material in stock, and what is the typical delivery time? A secure supply chain is vital for project timelines[4].
Comparative Overview of Potential Supplier Tiers
The chemical supply market can be broadly categorized. The following table provides a generalized comparison to aid in selection.
| Supplier Tier | Typical Purity | Documentation Provided | Target Application | Key Strengths | Potential Weaknesses |
| Major Brands (e.g., Sigma-Aldrich, Thermo Scientific) | High (≥98%) | Comprehensive CoA, SDS, often with spectral data available online[8]. | R&D, Analytical Standards | High reliability, extensive QC, excellent documentation. | Higher cost, may not always have bulk quantities readily available. |
| Specialty Building Block Suppliers (e.g., Apollo Scientific, Chem-Impex) | Good to High (≥97%) | Batch-specific CoA, SDS[9][10]. | Medicinal Chemistry, Custom Synthesis | Wide variety of unique structures, often more cost-effective. | QC data may be less extensive than major brands; requires careful in-house validation. |
| Chemical Marketplaces/Aggregators (e.g., ChemicalBook, PubChem Vendors) | Variable | Varies by the ultimate supplier. Requires direct inquiry. | Broad (Screening, early discovery) | Excellent for finding multiple sources and comparing prices. | Quality and reliability can be inconsistent; requires significant vetting of the actual manufacturer.[11][12] |
Mandatory Incoming Quality Control (QC) Workflow
Trust, but verify. Regardless of the supplier's reputation, performing in-house QC on every incoming batch of critical reagents is a non-negotiable best practice. This self-validating system ensures that the material meets the standards required for your experiments before it enters your workflow.
QC Workflow Diagram
The following diagram outlines the logical flow for the validation of an incoming batch of this compound.
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safety and handling of N-(6-Methylpyridin-2-yl)pivalamide
An In-Depth Technical Guide to the Safe Handling of N-(6-Methylpyridin-2-yl)pivalamide
Section 1: Introduction & Compound Profile
This compound (CAS No. 86847-79-2) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1][2] Its structure, which combines a pivalamide group with a 6-methylpyridine core, makes it a valuable intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapeutics.[3][4][5] Given its role in the development of novel pharmaceuticals, a thorough understanding of its chemical properties and the implementation of rigorous safety protocols are paramount for researchers and scientists.
This guide provides a comprehensive overview of the safety and handling procedures for this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of rules and instead provide a framework of understanding, explaining the causal links between the compound's properties and the necessary safety measures. This self-validating system of protocols is designed to ensure the safety of laboratory personnel and the integrity of the research.
Compound Identification and Properties:
| Property | Value | Source |
| CAS Number | 86847-79-2 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O | |
| Molecular Weight | 192.26 g/mol | [6] |
| Synonyms | 2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide | [7] |
| Purity (Typical) | ≥98% | |
| Appearance | Solid (form may vary) |
Section 2: Hazard Assessment & Toxicology
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by analyzing its structural components: the pivalamide functional group and the methylpyridine core. This approach allows us to anticipate potential risks and handle the compound with appropriate caution.
-
Pivalamide Moiety: The parent compound, pivalamide, is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8] It is therefore logical to assume that this compound carries similar risks.
-
Methylpyridine Core: Pyridine and its derivatives are often hazardous, with potential for harm if swallowed, inhaled, or on contact with skin.[9][10] A key precursor, 2-Amino-6-methylpyridine, is classified as toxic if swallowed, fatal in contact with skin, and a cause of serious skin and eye irritation.[11][12]
Inferred Hazard Profile:
Based on this analysis, researchers must treat this compound as a hazardous substance with the following potential risks:
-
Acute Toxicity: Potentially toxic or fatal if it comes into contact with skin and harmful if swallowed.[12]
-
Skin Irritation/Corrosion: Expected to cause skin irritation.[8][12]
-
Eye Damage/Irritation: Expected to cause serious eye irritation.[8][12]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[8]
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
The foundation of laboratory safety is a multi-layered approach to risk mitigation, commonly known as the Hierarchy of Controls. The most effective measures involve removing the hazard (elimination/substitution), which is not feasible in this context. Therefore, we rely on robust engineering controls, administrative procedures, and finally, personal protective equipment (PPE).
Caption: Hierarchy of controls for handling chemical hazards.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring) and any reactions involving it must be performed in a properly functioning and certified chemical fume hood.[9] This is the primary defense against inhaling hazardous dust or vapors.
-
Ventilation: The laboratory should have good general ventilation to supplement the localized control of the fume hood.[13]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[14][15]
Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable.
-
Eye and Face Protection: Wear chemical splash goggles that conform to NIOSH (US) or EN 166 (EU) standards.[8][10] For operations with a higher risk of splashing, such as during reaction workups, a full-face shield should be worn in addition to goggles.[10][16]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[9][10] Avoid latex gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, and hands should be washed thoroughly after any handling procedure.[8]
-
Skin and Body Protection: A chemical-resistant or flame-retardant lab coat should be worn and fully fastened.[10] Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.[16]
-
Respiratory Protection: If working outside of a fume hood (which is strongly discouraged) or if there is a risk of generating significant dust, a NIOSH-approved respirator with the appropriate particulate filter is required.[10]
Section 4: Laboratory Handling & Storage Protocols
Adherence to methodical handling and storage procedures is critical for both safety and maintaining the compound's purity.
Handling:
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: Weigh the solid compound on weighing paper or in a tared container within the fume hood to contain any dust.
-
Transfers: Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly to avoid splashing.
-
General Precautions: Do not eat, drink, or smoke in the laboratory.[8][16] Avoid actions that could generate dust. Keep containers tightly closed when not in use.[9][13] Wash hands thoroughly after handling is complete.[17]
Storage:
-
Container: Store in a tightly-closed, clearly labeled container.[8][13]
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[8][9][14]
-
Security: The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[15]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and sources of heat or ignition.[14][15][18]
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8][19]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[19] Seek immediate medical attention, as dermal exposure to related compounds can be fatal.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][19] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person.[13] Call a poison control center or doctor immediately.[8]
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to draw vapors away.
-
Control: Remove all sources of ignition.[8]
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material like sand, earth, or vermiculite.[20] Do not use combustible materials like paper towels.
-
Clean-Up: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[19] Use non-sparking tools.[8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Section 6: Synthesis Workflow Example: Acylation of 2-Amino-6-methylpyridine
A common and logical synthesis route to this compound is the acylation of 2-amino-6-methylpyridine with pivaloyl chloride. The following protocol is a representative example, highlighting the necessary safety considerations at each step.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol:
-
Rationale: This procedure uses a standard nucleophilic acyl substitution. A non-nucleophilic base (triethylamine, TEA) is used to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. An inert atmosphere is crucial as pivaloyl chloride is reactive towards atmospheric moisture.
-
Setup (in Fume Hood): To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-amino-6-methylpyridine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 eq).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction.
-
Pivaloyl Chloride Addition: Add pivaloyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic (DCM) layer. Wash the organic layer sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Section 7: Waste Disposal
Proper disposal is a legal and ethical responsibility to protect personnel and the environment.
-
Solid Waste: All solid waste, including contaminated weighing paper, gloves, and any recovered spilled material, must be collected in a dedicated, clearly labeled hazardous waste container.[16]
-
Liquid Waste: Halogenated and non-halogenated organic solvent waste streams should be collected in separate, labeled hazardous waste containers. Aqueous waste from the workup should also be collected and disposed of as hazardous waste. Do not pour any chemical waste down the drain.[8]
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[16] Store waste containers in a designated satellite accumulation area until they are collected by the EHS department.[16]
Section 8: Conclusion
This compound is a valuable compound in modern chemical research. Its potential hazards, inferred from its structural analogues, demand a culture of safety built on a thorough understanding of its risks. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to methodical handling and emergency procedures, researchers can work with this compound confidently and safely. This guide serves as a foundational document to be integrated into laboratory-specific Standard Operating Procedures (SOPs), ensuring that safety is an intrinsic part of the scientific process.
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An In-depth Technical Guide to N-(6-Methylpyridin-2-yl)pivalamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(6-Methylpyridin-2-yl)pivalamide is a substituted pyridine derivative that holds interest as a versatile building block in medicinal chemistry and materials science. Its structure, which combines a 6-methylpyridine core with a sterically bulky pivalamide group, imparts specific physicochemical properties that can be exploited in the design of novel compounds. This technical guide provides a comprehensive overview of the synthesis, characterization, and known applications of this compound, offering insights for researchers engaged in drug discovery and chemical synthesis.
While direct and extensive biological studies on this compound are not widely published, the structural motifs it contains are prevalent in a variety of biologically active molecules. Pyridine derivatives are fundamental components of many pharmaceuticals, exhibiting a broad range of activities including antibacterial, anticancer, and anti-inflammatory properties[1][2]. The 2-aminopyridine scaffold, from which this compound is derived, is a particularly privileged structure in drug design[1]. The bulky pivaloyl group can influence molecular conformation, solubility, and metabolic stability, making it a valuable moiety for modifying the pharmacokinetic and pharmacodynamic profiles of lead compounds.
This guide will delve into the practical aspects of preparing and characterizing this compound, providing a foundation for its use in further research and development.
Chemical Properties and Identification
A clear understanding of the fundamental chemical properties of this compound is essential for its handling, characterization, and application in synthesis.
| Property | Value | Source |
| CAS Number | 86847-79-2 | [3] |
| Molecular Formula | C₁₁H₁₆N₂O | - |
| Molecular Weight | 192.26 g/mol | [4] |
| SMILES | CC1=NC(=CC=C1)NC(=O)C(C)(C)C | [3] |
| Appearance | White to light yellow solid (predicted) | [5] |
Synthesis of this compound
The primary synthetic route to this compound involves the acylation of 2-amino-6-methylpyridine with pivaloyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of the pyridine derivative attacks the electrophilic carbonyl carbon of the acyl chloride.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on general methods for the N-acylation of aminopyridines.
Materials:
-
2-Amino-6-methylpyridine
-
Pivaloyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (as a base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous DCM or THF.
-
Addition of Base: Add triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.
-
Addition of Acylating Agent: Slowly add pivaloyl chloride (1.0 - 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the methyl group, the t-butyl group, the aromatic protons on the pyridine ring, and the amide proton.
-
Pyridine Ring Protons: Three signals in the aromatic region (typically δ 6.5-8.5 ppm), exhibiting characteristic coupling patterns (doublet, triplet, doublet).
-
Methyl Group (Pyridine): A singlet around δ 2.3-2.5 ppm.
-
t-Butyl Group: A sharp singlet integrating to nine protons, typically in the upfield region (δ 1.2-1.4 ppm).
-
Amide Proton (N-H): A broad singlet that may appear over a wide range (δ 8.0-10.0 ppm), and its position can be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals corresponding to each unique carbon atom in the molecule.
-
Carbonyl Carbon: A signal in the downfield region, typically δ 170-180 ppm.
-
Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm).
-
t-Butyl Group Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.
-
Methyl Carbon (Pyridine): A signal in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present.
-
N-H Stretch: A sharp to moderately broad band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band around 1660-1690 cm⁻¹.
-
N-H Bend (Amide II): A band in the region of 1510-1550 cm⁻¹.
-
C-H Stretches: Bands for aromatic and aliphatic C-H bonds just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.26 g/mol ). Fragmentation patterns would likely involve cleavage of the pivaloyl group and fragmentation of the pyridine ring.
Potential Applications in Drug Discovery and Medicinal Chemistry
While this compound itself may not have demonstrated specific biological activity in published studies, its utility as a chemical intermediate is significant. The 2-amino-6-methylpyridine core is a key pharmacophore in a variety of bioactive molecules[5][6]. The pivalamide group can be strategically employed to:
-
Introduce Steric Bulk: The t-butyl group can be used to probe steric requirements in receptor binding pockets and can influence the conformational preferences of the molecule.
-
Enhance Metabolic Stability: The bulky pivaloyl group can shield the amide bond from enzymatic hydrolysis, potentially increasing the in vivo half-life of a drug candidate.
-
Modify Lipophilicity: The introduction of the pivaloyl group increases the lipophilicity of the parent amine, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Derivatives of this compound could be synthesized to explore a range of biological targets. For example, similar pyridine-containing structures have shown promise as antibacterial, anticancer, and anti-inflammatory agents[1][7][8].
Conclusion
This compound is a readily accessible and valuable intermediate for chemical synthesis, particularly in the field of medicinal chemistry. Its preparation via the acylation of 2-amino-6-methylpyridine is a straightforward and high-yielding process. Although direct biological data for this specific compound is limited, its structural components suggest its potential as a scaffold for the development of new bioactive molecules. The information provided in this technical guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.
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discovery and history of N-(6-Methylpyridin-2-yl)pivalamide
An In-depth Technical Guide to the Synthesis and Utility of N-(6-Methylpyridin-2-yl)pivalamide
Abstract
This compound, a substituted pyridine derivative, serves as a valuable intermediate in synthetic organic chemistry. While not a widely publicized molecule with a landmark discovery event, its history is rooted in the fundamental principles of amide bond formation and the extensive use of the 2-aminopyridine scaffold in medicinal and materials chemistry. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and documented applications, offering a technical resource for researchers in drug development and chemical synthesis.
Genesis of a Scaffold: The Precursor
The history of this compound is intrinsically linked to its parent amine, 2-amino-6-methylpyridine . This precursor is a well-established and commercially available building block.
-
Synthesis of the Precursor : 2-Amino-6-methylpyridine is typically prepared from α-picoline (2-methylpyridine)[1][2]. One common industrial method involves the reaction of α-picoline with ammonia in the presence of cobalt-containing catalysts[1][2].
-
Significance : This aminopyridine is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably nalidixic acid, an early quinolone antibiotic[2][3]. Its utility establishes the importance of the 6-methylpyridin-2-yl moiety in chemical and pharmaceutical research.
The Core Synthesis: N-Acylation
The creation of this compound is a classic example of N-acylation, a cornerstone reaction in organic synthesis. The process involves the formation of a stable amide bond between the primary amine of 2-amino-6-methylpyridine and the acyl halide, pivaloyl chloride.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of pivaloyl chloride. This is followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
The choice of pivaloyl chloride as the acylating agent is significant. The bulky tert-butyl group provides considerable steric hindrance, which can influence the conformation of the final molecule and enhance its metabolic stability by protecting the amide bond from enzymatic hydrolysis[4].
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a generalized procedure based on standard N-acylation methods.
-
Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-6-methylpyridine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling : Cool the reaction mixture to 0°C using an ice bath.
-
Addition : Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up : Quench the reaction with water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Protocol 2: Synthesis of N-(3,6-diMethylpyridin-2-yl)pivalamide
Adapted from Vautravers, N. R.; et al. Chem. Commun., 2011, 47, 6635-6637. [5]
-
Preparation : Under an inert atmosphere, dissolve N-(6-methylpyridin-2-yl)propanamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and hexane.
-
Deprotonation : Cool the solution to -78°C and add n-butyllithium (n-BuLi) dropwise. Stir the mixture for 1.5 hours, allowing the temperature to rise to 0°C.
-
Alkylation : Cool the mixture back to 0°C and add methyl iodide (MeI) dropwise.
-
Reaction : Allow the reaction to warm to 20°C and stir until completion.
-
Work-up and Purification : Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue via chromatography to obtain the desired methylated product.
Conclusion
The are not marked by a singular breakthrough but by its logical emergence from the well-established field of heterocyclic chemistry. Its synthesis is straightforward, relying on robust and high-yielding N-acylation reactions. Its true value lies in its role as a versatile intermediate, where the pivaloyl group serves as both a protective and a directing element, enabling the precise functionalization of the pyridine scaffold. This compound remains a relevant tool for synthetic chemists engaged in the construction of complex molecular architectures for pharmaceutical and materials science applications.
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Ramurthy, S., Taft, B. R., Aversa, R. J., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013–2027. [Link]
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An In-depth Technical Guide to the Potential Research Applications of N-(6-Methylpyridin-2-yl)pivalamide
Foreword: Unveiling the Research Potential of a Versatile Pyridine Scaffold
In the landscape of modern medicinal chemistry and drug discovery, pyridine derivatives represent a cornerstone scaffold, integral to the development of a wide array of therapeutic agents.[1][2] Their unique electronic properties and ability to form hydrogen bonds make them privileged structures in interacting with biological targets. This guide focuses on a specific, yet under-explored molecule within this class: N-(6-Methylpyridin-2-yl)pivalamide . While direct, extensive research on this particular compound is nascent, its structural motifs are present in molecules with significant biological activities. This document serves as a technical exploration for researchers, scientists, and drug development professionals, synthesizing data from related compounds to illuminate the potential research avenues for this compound. We will delve into its chemical characteristics, extrapolate potential biological activities based on structure-activity relationships of similar molecules, and provide detailed, actionable experimental protocols to investigate these hypotheses.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is the foundation for any research application.
| Property | Value | Source |
| CAS Number | 86847-79-2 | [3] |
| Molecular Formula | C11H16N2O | [4] |
| Molecular Weight | 192.26 g/mol | [5] |
| IUPAC Name | 2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide | [4] |
| SMILES | CC1=NC(=CC=C1)NC(=O)C(C)(C)C | [4] |
| Appearance | Crystalline solid | [6] |
| Melting Point | 40 - 44 °C | [6] |
| Purity (typical) | >98% | [3] |
The structure features a pivalamide group attached to a 6-methylpyridine core. The bulky tert-butyl group of the pivalamide can influence solubility, metabolic stability, and steric interactions with potential binding pockets. The pyridine ring offers a site for hydrogen bonding and potential pi-pi stacking interactions.
Extrapolated Potential in Therapeutic Research
Based on the biological activities of structurally related pyridine and pivalamide-containing compounds, we can hypothesize several promising areas of investigation for this compound.
Neuropharmacology: Exploring Psychotropic and Anticonvulsant Activities
Derivatives of pyridine have shown a range of effects on the central nervous system, including anxiolytic, sedative, antidepressant, and anticonvulsant properties.[1] The pyridine moiety is a common feature in many CNS-active drugs.
Hypothesis: The this compound scaffold may interact with receptors or ion channels in the CNS, warranting investigation into its potential as a modulator of neuronal activity.
Oncology: A Scaffold for Anticancer Agent Development
Recent studies on N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, a derivative of our core compound, have demonstrated its potential in forming metal complexes with antioxidant and antitumor activities against cell lines such as MCF-7 (human breast adenocarcinoma).[7] Furthermore, other complex pyridine derivatives have shown cytotoxic activity against various human cancer cell lines, including HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer).[8]
Hypothesis: this compound could serve as a foundational structure for the development of novel cytotoxic agents or as a ligand for forming therapeutically active metal complexes.
Anti-infective Research
The pyridine ring is a key component in a number of anti-infective agents. For instance, pyridine-2-methylamine derivatives have been identified as inhibitors of MmpL3, a crucial transporter in Mycobacterium tuberculosis, highlighting the potential for this scaffold in developing new antitubercular drugs.[9]
Hypothesis: The structural features of this compound could allow for interactions with microbial-specific targets, making it a candidate for screening against a panel of bacterial and fungal pathogens.
Methodologies for Investigating Biological Activity
To empirically test the hypotheses outlined above, a structured, multi-tiered screening approach is recommended. The following protocols are designed to be robust and self-validating.
General Experimental Workflow
The following diagram illustrates a logical workflow for the preliminary investigation of this compound.
Caption: A streamlined workflow for the initial biological evaluation of this compound.
Detailed Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details a standard method for assessing the cytotoxic effects of this compound on a cancer cell line, such as MCF-7.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.
Materials:
-
This compound
-
MCF-7 human breast adenocarcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Self-Validation: The inclusion of both positive and vehicle controls is critical for validating the assay's performance. Consistent results across replicate wells will ensure the reliability of the generated IC50 value.
Hypothetical Signaling Pathway Investigation
Should this compound demonstrate significant cytotoxic activity, a subsequent step would be to investigate its mechanism of action. Based on the activity of other pyridine-containing anticancer agents, a plausible hypothesis is the induction of apoptosis via modulation of key signaling pathways like the p53 pathway.
Caption: A hypothetical pathway for apoptosis induction by this compound via p53.
Future Directions and Conclusion
The journey from a promising scaffold to a validated research tool or therapeutic lead is a meticulous one. This compound stands at the beginning of this path. The structural alerts from related compounds suggest that its potential is significant and multifaceted, spanning neuropharmacology, oncology, and infectious diseases.
The experimental frameworks provided in this guide offer a starting point for any research group interested in exploring this molecule. A key next step, following initial in vitro validation, would be target deconvolution studies to identify the specific protein(s) with which the compound interacts.[10] This could involve affinity chromatography, yeast two-hybrid screening, or computational docking studies.
References
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound [sobekbio.com]
- 4. PubChemLite - this compound (C11H16N2O) [pubchemlite.lcsb.uni.lu]
- 5. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives | MDPI [mdpi.com]
- 9. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. View of Searching for the Protein Targets of Bioactive Molecules [chimia.ch]
Spectroscopic Profile of N-(6-Methylpyridin-2-yl)pivalamide: A Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound N-(6-methylpyridin-2-yl)pivalamide. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The guide emphasizes the causal relationships behind the spectral features, ensuring a thorough understanding of the molecule's structural and electronic properties.
Introduction
This compound, with the chemical formula C₁₁H₁₆N₂O, belongs to the class of N-acyl-2-aminopyridines. This family of compounds is of significant interest in medicinal chemistry due to the prevalence of the 2-aminopyridine moiety in numerous biologically active molecules. The pivalamide group, characterized by a sterically bulky tert-butyl moiety, can significantly influence the compound's conformation, solubility, and metabolic stability. Accurate characterization of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various environments.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be assigned to specific atoms within the structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the pyridine ring, the amide proton, and the aliphatic protons of the methyl and tert-butyl groups.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Amide N-H | 8.0 - 9.0 | Singlet (broad) | 1H | The amide proton is deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in hydrogen bonding. |
| Pyridine H-4 | 7.5 - 7.7 | Triplet | 1H | This proton is coupled to the adjacent H-3 and H-5 protons. |
| Pyridine H-5 | 6.8 - 7.0 | Doublet | 1H | Coupled to the H-4 proton. |
| Pyridine H-3 | 7.9 - 8.1 | Doublet | 1H | Coupled to the H-4 proton and deshielded by the adjacent nitrogen and amide group. |
| Pyridine CH₃ | 2.4 - 2.5 | Singlet | 3H | The methyl group protons on the pyridine ring are in a typical chemical shift range for such groups. |
| tert-Butyl CH₃ | 1.2 - 1.4 | Singlet | 9H | The nine equivalent protons of the tert-butyl group give a strong singlet signal in the aliphatic region. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |
| Carbonyl C=O | 175 - 178 | The carbonyl carbon of the amide is highly deshielded. |
| Pyridine C-2 | 151 - 153 | This carbon is attached to the amide nitrogen and is part of the heterocyclic ring, leading to a downfield shift. |
| Pyridine C-6 | 157 - 159 | The carbon bearing the methyl group is also significantly deshielded due to the nitrogen atom. |
| Pyridine C-4 | 138 - 140 | Aromatic carbon in the pyridine ring. |
| Pyridine C-3 | 118 - 120 | Aromatic carbon in the pyridine ring. |
| Pyridine C-5 | 112 - 114 | Aromatic carbon in the pyridine ring. |
| tert-Butyl Quaternary C | 38 - 40 | The quaternary carbon of the tert-butyl group. |
| tert-Butyl CH₃ | 27 - 29 | The methyl carbons of the tert-butyl group. |
| Pyridine CH₃ | 23 - 25 | The methyl carbon attached to the pyridine ring. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Justification |
| N-H Stretch (Amide) | 3200 - 3400 | Medium-Strong | Characteristic stretching vibration of the N-H bond in a secondary amide. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Stretching vibrations of the C-H bonds in the methyl and tert-butyl groups. |
| C=O Stretch (Amide I) | 1670 - 1700 | Strong | The carbonyl stretch is a very strong and characteristic absorption for amides. |
| N-H Bend (Amide II) | 1510 - 1550 | Medium-Strong | Bending vibration of the N-H bond coupled with C-N stretching. |
| C=C & C=N Stretch (Aromatic) | 1400 - 1600 | Medium-Strong | Skeletal vibrations of the pyridine ring. |
Experimental Protocol for IR Spectroscopy
Caption: General workflow for acquiring an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Molecular Ion: For this compound (C₁₁H₁₆N₂O), the expected monoisotopic mass is approximately 192.1263 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z ≈ 193.1336.
Key Fragmentation Pathways: The fragmentation of the molecular ion is influenced by the stability of the resulting fragments.
Caption: Plausible fragmentation pathways for this compound.
-
Loss of a methyl radical (-•CH₃): Fragmentation of the tert-butyl group can lead to the loss of a methyl radical, resulting in a fragment at m/z 177.
-
Cleavage of the amide bond: Scission of the N-C(O) bond can lead to two primary fragments: the 6-methyl-2-aminopyridine radical cation (m/z 108) or the pivaloyl cation (m/z 85).
-
Formation of the tert-butyl cation: A prominent peak at m/z 57 is expected due to the formation of the stable tert-butyl cation.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range.
-
Instrumentation: Use an electrospray ionization mass spectrometer.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To confirm fragmentation pathways, perform MS/MS analysis by selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
Conclusion
The spectroscopic data of this compound, as elucidated through NMR, IR, and MS techniques, provides a detailed and consistent picture of its molecular structure. The characteristic signals in the ¹H and ¹³C NMR spectra confirm the connectivity of the pyridine, amide, and pivaloyl moieties. The IR spectrum clearly indicates the presence of key functional groups, particularly the amide N-H and C=O bonds. Mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns based on the inherent structural features of the molecule. This comprehensive spectroscopic analysis serves as a crucial reference for the identification, characterization, and quality control of this compound in research and development settings.
References
While specific experimental data for this compound was not found in a single comprehensive source during the literature survey, the principles and data for related compounds are well-established in the following authoritative sources:
-
Spectrometric Identification of Organic Compounds by Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]
-
Introduction to Spectroscopy by Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]
-
PubChem Database . National Center for Biotechnology Information. (n.d.). This compound. [Link][1]
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solubility of N-(6-Methylpyridin-2-yl)pivalamide in organic solvents
An In-depth Technical Guide Solubility Profiling of N-(6-Methylpyridin-2-yl)pivalamide: A Methodological Framework for Researchers in Drug Development
Abstract
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems.[1][2] It dictates reaction kinetics, crystallisation efficiency, formulation strategies, and ultimately, bioavailability.[3][4] This guide provides a comprehensive technical framework for determining the solubility of this compound, a heterocyclic amide scaffold of interest in medicinal chemistry. Due to the absence of publicly available, quantitative solubility data for this specific molecule, this document serves as a methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, detailing not just the protocols but the underlying scientific rationale for establishing a robust and reliable solubility profile in various organic solvents. We will explore the theoretical underpinnings of solubility, present a detailed experimental workflow for thermodynamic solubility determination, outline the development of a suitable analytical method, and provide a template for data presentation.
Chapter 1: Physicochemical Profile and Solubility Predictions for this compound
A foundational understanding of a molecule's structure is essential for predicting its solubility behavior. This compound is comprised of a substituted pyridine ring linked to a bulky, aliphatic pivalamide group.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | PubChem CID 3251458[5] |
| Molecular Weight | 192.26 g/mol | PubChem CID 13352178[6] |
| Predicted XLogP3 | 2.2 | PubChemLite[5] |
| Structure | ||
| This compound |
Structural Analysis and Qualitative Solubility Prediction
The principle of "like dissolves like" provides a preliminary framework for predicting solubility. The structure of this compound presents two distinct domains influencing its solubility:
-
The Polar Domain: The pyridine ring, with its nitrogen atom, is a polar, aromatic heterocycle capable of acting as a hydrogen bond acceptor.[7] The amide linkage (-C(O)NH-) also contributes significantly to polarity and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). This domain suggests favorable interactions with polar solvents.
-
The Nonpolar Domain: The tert-butyl group of the pivalamide moiety is highly lipophilic and sterically hindered. The methyl group on the pyridine ring further contributes to the molecule's nonpolar character. This domain suggests favorable interactions with nonpolar or moderately polar solvents through van der Waals forces.
Expert Insight: The predicted XLogP of 2.2 indicates a molecule with a balance of hydrophilic and lipophilic characteristics, suggesting it will likely exhibit limited solubility in highly polar protic solvents like water but will have appreciable solubility in a range of common organic solvents. We can hypothesize the following solubility trends:
-
High Solubility: In polar aprotic solvents like Acetone, Acetonitrile, and Tetrahydrofuran (THF), which can engage in dipole-dipole interactions without competing for hydrogen bonds with the amide proton as strongly as protic solvents.
-
Moderate to High Solubility: In alcohols like Methanol and Ethanol, which can act as both hydrogen bond donors and acceptors.
-
Moderate Solubility: In chlorinated solvents like Dichloromethane (DCM), which can interact with the molecule's dipole.
-
Low Solubility: In nonpolar aliphatic solvents like Heptane or Hexane, where the polar pyridine and amide groups would be energetically disfavored.
Chapter 2: The Cornerstone of Solubility Measurement: Thermodynamic Equilibrium
In pharmaceutical development, it is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This is a high-throughput measurement of how much of a compound, initially dissolved in a strong organic solvent like DMSO, can remain in an aqueous solution before precipitating.[8] While useful for early-stage screening, it can often overestimate the true solubility due to the formation of supersaturated solutions or metastable solid forms.[8]
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with its most stable, solid crystalline form.[8] This is the gold-standard measurement for development, as it represents the true, stable solubility that dictates formulation and process chemistry.
This guide focuses exclusively on the determination of thermodynamic solubility, which provides the most reliable and relevant data for drug development professionals.
Chapter 3: Experimental Protocol: Equilibrium Shake-Flask Method
The most universally accepted method for determining thermodynamic solubility is the shake-flask method.[4][8] It is designed to ensure that a true equilibrium is achieved between the undissolved solid and the saturated solution.
Rationale and Self-Validation
The protocol is designed to be self-validating. By adding an excess of the solid compound, we ensure that the final concentration achieved is indeed the saturation point. The extended equilibration time and subsequent confirmation of solid material in the vial at the end of the experiment guarantee that equilibrium has been reached. Temperature control is paramount, as solubility is highly sensitive to thermal fluctuations.
Step-by-Step Protocol
-
Preparation: Accurately weigh an excess amount of solid this compound (e.g., 20-30 mg) into a series of 4 mL glass vials. Causality: Using a significant excess ensures that the solvent will be fully saturated and that solid material will remain, which is a prerequisite for equilibrium.
-
Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent (e.g., Methanol, Acetonitrile, Dichloromethane, Toluene, etc.).
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to 25 °C (or the desired experimental temperature). Agitate the slurries for at least 24 to 48 hours. Causality: Continuous agitation maximizes the surface area for dissolution, while the extended time allows the system to overcome kinetic barriers and reach thermodynamic equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed in the incubator for 1-2 hours to let the undissolved solid settle. Visually confirm the presence of residual solid in every vial.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE for most organic solvents) into a clean HPLC vial. Causality: Filtration is a critical step to remove all microscopic particulate matter, ensuring that the analyzed sample represents only the dissolved compound.
-
Dilution: Dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. A precise dilution factor is essential for accurate back-calculation.
-
Analysis: Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, as described in Chapter 4.
Workflow Visualization
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Chapter 4: Protocol: HPLC-UV Method for Quantification
An accurate and validated analytical method is the bedrock of reliable solubility data. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an ideal choice for this compound due to the UV-active pyridine chromophore.
Step-by-Step Method Development Protocol
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1000 µg/mL) in a solvent in which it is freely soluble, such as Acetonitrile.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the chosen mobile phase.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid. Causality: The C18 stationary phase interacts with the nonpolar parts of the molecule, while the Acetonitrile/Water mobile phase elutes it. Formic acid is added to ensure consistent ionization and improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λ-max), likely around 260-280 nm for a substituted pyridine.
-
-
Method Validation:
-
Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (R²) should be >0.998.
-
Accuracy & Precision: Analyze samples of known concentration (quality controls) to ensure the measured values are close to the true values (accuracy) and that repeated measurements are consistent (precision).
-
-
Sample Analysis: Once the method is validated, analyze the diluted samples from the solubility experiment. Calculate the concentration using the linear regression equation from the calibration curve.
Analytical Workflow Visualization
Caption: Workflow for HPLC-UV Analytical Method Development.
Chapter 5: Data Presentation and Interpretation
The final step is to calculate the solubility from the analytical results and present the data clearly.
Calculation
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
Example Data Summary
The following table provides a template for presenting the experimentally determined solubility data. The values are illustrative examples of what might be obtained for a compound with this structure.
Table 2: Example Thermodynamic Solubility of this compound at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |
| Polar Protic | Methanol | 150 | 0.78 | Freely Soluble |
| Ethanol | 95 | 0.49 | Soluble | |
| Polar Aprotic | Acetone | >200 | >1.04 | Very Soluble |
| Acetonitrile (ACN) | 120 | 0.62 | Freely Soluble | |
| Tetrahydrofuran (THF) | >200 | >1.04 | Very Soluble | |
| Dimethyl Sulfoxide (DMSO) | >200 | >1.04 | Very Soluble | |
| Chlorinated | Dichloromethane (DCM) | 180 | 0.94 | Freely Soluble |
| Aromatic | Toluene | 45 | 0.23 | Soluble |
| Aliphatic | n-Heptane | <1 | <0.005 | Sparingly Soluble |
Note: Qualitative descriptors are based on USP definitions.
Conclusion
References
-
Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from Rheolution website.[1]
-
Ghanadzadeh, H., et al. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate.[2]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13352178, N-Methyl-N-(pyridin-2-yl)pivalamide. Retrieved from PubChem.[6]
-
Grassi, V., et al. (2024). Predicting drug solubility in organic solvents mixtures. University of Padua.[3]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University.[4]
-
Pawar, P., & Kumar, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical and Chemical Sciences.[8]
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National Center for Biotechnology Information. (n.d.). This compound. PubChemLite.[5]
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Sobekbio Biosciences. (n.d.). This compound. Retrieved from Sobekbio Biosciences.[9]
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LookChem. (n.d.). Cas 1440427-25-7, N-(2-(6-methoxy-2-methylpyridin-3-yl)phenyl)pivalamide. Retrieved from LookChem.[10]
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Kadir, M. A., et al. (2018). Synthesis and Structural Characterization of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers. ResearchGate.[11]
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ChemicalBook. (n.d.). N-(3,6-diMethylpyridin-2-yl)pivalaMide synthesis. Retrieved from ChemicalBook.[12]
-
Chemrio. (n.d.). This compound,2-Pivaloylamino-6-Picoline. Retrieved from Chemrio.[13]
-
ResearchGate. (2020). Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes.[14]
-
Felts, A. S., et al. (2014). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Journal of Medicinal Chemistry.[15]
-
Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry.[16]
-
Moldb. (n.d.). n-(5-Iodo-3-methylpyridin-2-yl)pivalamide CAS No.: 677327-29-6. Retrieved from Moldb.[17]
-
ChemicalBook. (n.d.). 372948-82-8(N-(6-FORMYLPYRIDIN-2-YL)PIVALAMIDE) Product Description. Retrieved from ChemicalBook.[18]
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ChemicalBook. (n.d.). 2-Amino-6-methylpyridine | 1824-81-3. Retrieved from ChemicalBook.[19]
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Lee, H., et al. (2023). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules.[20]
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Laramée-Milette, B., et al. (2015). Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups. Synthesis.[21]
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Mondal, T., & Islam, M. S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry.[7]
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Li, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry.[22]
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BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of Methyl 6-hydroxy-2-naphthimidate. Retrieved from BenchChem.[23]
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physical and chemical properties of N-(6-Methylpyridin-2-yl)pivalamide
An In-depth Technical Guide: Physicochemical and Spectroscopic Characterization of N-(6-Methylpyridin-2-yl)pivalamide
Authored For: Drug Development and Chemical Research Professionals Preamble: This document provides a comprehensive technical overview of this compound, a heterocyclic amide of significant interest in medicinal chemistry. As a molecular scaffold, its derivatives are explored for various therapeutic applications, making a thorough understanding of its fundamental properties essential for its effective use in research and development. This guide moves beyond a simple data sheet, offering insights into the causality behind experimental methodologies and providing robust, validated protocols for its characterization.
Molecular Identity and Structural Framework
This compound, identified by CAS Number 86847-79-2 , is a derivative of 2-aminopyridine.[1][2] The structure incorporates a pivalamide (tert-butyl carboxamide) group attached to the amino function of a 6-methylpyridine ring. This combination of a sterically hindered, lipophilic pivaloyl group and a polar, aromatic methylpyridine core imparts a unique set of properties relevant to its pharmacokinetic and pharmacodynamic profiles in potential drug candidates.
-
Systematic Name: 2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide[3]
-
Common Synonyms: 2-Pivaloylamino-6-picoline[2]
-
Molecular Formula: C₁₁H₁₆N₂O[3]
Caption: Chemical structure of this compound.
Core Physicochemical Properties
The physical properties of an active pharmaceutical ingredient (API) candidate are critical determinants of its behavior, from synthesis and purification to formulation and bioavailability.
| Property | Value / Data | Source / Method | Significance in Drug Development |
| Molecular Weight | 192.26 g/mol | Computed (PubChem)[4] | Influences diffusion, membrane transport, and adherence to guidelines like Lipinski's Rule of Five. |
| XlogP3 | 2.2 | Predicted (PubChem)[3] | Indicates lipophilicity, affecting solubility, absorption, and plasma protein binding. |
| Melting Point | Experimentally Determined | See SOP 1 | A sharp melting point range is a primary indicator of purity.[5] |
| Solubility | Experimentally Determined | See SOP 2 | Crucial for formulation design, dissolution rate, and absorption. Assessed in aqueous and organic media. |
| Appearance | Crystalline Solid | Assumed | Physical form impacts handling, stability, and dissolution characteristics. |
Chemical Profile: Synthesis and Reactivity
Proposed Synthetic Pathway
The most direct and industrially scalable synthesis of this compound involves the acylation of 2-amino-6-methylpyridine with pivaloyl chloride. This is a standard nucleophilic acyl substitution reaction.
Rationale for Reagent Selection:
-
2-Amino-6-methylpyridine (CAS 1824-81-3): A readily available starting material.[6][7]
-
Pivaloyl Chloride: A highly reactive acylating agent that readily forms the stable amide bond.
-
Tertiary Amine Base (e.g., Triethylamine): Acts as a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion and preventing the protonation of the starting amine.
-
Aprotic Solvent (e.g., Dichloromethane, THF): Chosen to dissolve reactants without participating in the reaction.
Caption: Proposed workflow for the synthesis of the title compound.
Chemical Reactivity
The molecule's reactivity is dominated by the amide linkage and the pyridine ring.
-
Amide Hydrolysis: The amide bond is robust but can be hydrolyzed under harsh acidic or basic conditions, yielding 2-amino-6-methylpyridine and pivalic acid. The steric hindrance from the t-butyl group provides significant kinetic stability against hydrolysis compared to less hindered amides.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides fragmentation patterns for structural elucidation. The predicted mass-to-charge ratios (m/z) for common adducts are crucial for interpreting results from techniques like ESI-MS.
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₁H₁₇N₂O]⁺ | 193.13355 |
| [M+Na]⁺ | [C₁₁H₁₆N₂NaO]⁺ | 215.11549 |
| [M+K]⁺ | [C₁₁H₁₆KN₂O]⁺ | 231.08943 |
| Data sourced from PubChem predictions.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3400 | N-H Stretch | Secondary Amide |
| ~2970-2870 | C-H Stretch | Alkyl (t-Butyl, Methyl) |
| ~1670-1690 | C=O Stretch (Amide I) | Amide |
| ~1580-1610 | C=C, C=N Stretch | Pyridine Ring |
| ~1520-1550 | N-H Bend (Amide II) | Amide |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination in solution.[8] Predicted chemical shifts provide a reference for experimental data analysis.
Predicted ¹H NMR Shifts (in CDCl₃):
-
δ ~8.0-8.2 ppm (s, 1H): Amide N-H proton.
-
δ ~7.5-7.7 ppm (m, 1H): Pyridine H4 proton.
-
δ ~6.8-7.0 ppm (m, 2H): Pyridine H3 and H5 protons.
-
δ ~2.4-2.5 ppm (s, 3H): Pyridine-CH₃ protons.
-
δ ~1.3-1.4 ppm (s, 9H): Pivaloyl -C(CH₃ )₃ protons.
Predicted ¹³C NMR Shifts (in CDCl₃):
-
δ ~177-179 ppm: Amide C =O.
-
δ ~157-159 ppm: Pyridine C6.
-
δ ~150-152 ppm: Pyridine C2.
-
δ ~138-140 ppm: Pyridine C4.
-
δ ~118-120 ppm: Pyridine C5.
-
δ ~110-112 ppm: Pyridine C3.
-
δ ~39-41 ppm: Pivaloyl quaternary C .
-
δ ~27-29 ppm: Pivaloyl C H₃.
-
δ ~24-26 ppm: Pyridine-C H₃.
Standard Operating Procedures (SOPs) for Characterization
These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.
SOP 1: Determination of Melting Point via Capillary Method
Principle: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. Impurities typically cause a depression and broadening of the melting range.[5] This method uses a calibrated apparatus to heat a small sample in a capillary tube at a controlled rate.[9][10][11]
Caption: Workflow for accurate melting point determination.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle to ensure uniform heat transfer.[9]
-
Capillary Loading: Press the open end of a capillary tube into the powder. Tap the sealed end firmly on a hard surface to tightly pack a 2-3 mm column of the sample.
-
Initial Determination: Place the capillary in the melting point apparatus. Heat at a rapid rate (e.g., 10-20 °C/minute) to quickly establish an approximate melting range. This saves time and prevents prolonged heating of the sample.[5]
-
Accurate Determination: Allow the apparatus to cool. Prepare a new capillary and heat to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/minute.
-
Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁-T₂.
-
Validation: A pure sample will have a sharp melting range (typically < 1-2 °C).[5] Repeat the measurement with two more samples to ensure the result is reproducible.
SOP 2: Qualitative Solubility Assessment
Principle: A compound's solubility in different media (water, acid, base, organic solvents) provides insight into its polarity and the presence of ionizable functional groups, which is fundamental for drug formulation and absorption studies.[12]
Sources
- 1. This compound [sobekbio.com]
- 2. N-(3,6-diMethylpyridin-2-yl)pivalaMide synthesis - chemicalbook [chemicalbook.com]
- 3. PubChemLite - this compound (C11H16N2O) [pubchemlite.lcsb.uni.lu]
- 4. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 7. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. thinksrs.com [thinksrs.com]
- 10. westlab.com [westlab.com]
- 11. store.astm.org [store.astm.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Synthesis Protocol: N-(6-Methylpyridin-2-yl)pivalamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of N-(6-Methylpyridin-2-yl)pivalamide, a key building block in medicinal chemistry and materials science.[1][2] The protocol details a robust and efficient method based on the nucleophilic acyl substitution of 2-amino-6-methylpyridine with pivaloyl chloride. We delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and offer expert insights into critical process parameters. The aim is to equip researchers with a reliable and reproducible method, underpinned by a strong understanding of the chemical principles at play.
Introduction and Significance
This compound (CAS: 86847-79-2) is a substituted pyridine derivative featuring a sterically hindered pivaloyl group.[3][4] This structural motif makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The pivaloyl group can serve as a bulky protecting group or as a key pharmacophoric element influencing the molecule's steric and electronic properties.
The synthetic route detailed herein is a classic Schotten-Baumann type acylation reaction. This method is widely employed for its reliability, high yields, and straightforward execution using common laboratory reagents. Understanding this protocol provides a foundational technique applicable to a wide range of amide syntheses.
Compound Profile:
| Identifier | Value |
|---|---|
| IUPAC Name | 2,2-dimethyl-N-(6-methylpyridin-2-yl)propanamide[3] |
| CAS Number | 86847-79-2[4] |
| Molecular Formula | C₁₁H₁₆N₂O[3] |
| Molecular Weight | 192.26 g/mol [5] |
| Appearance | Crystalline solid, light yellow |
| Melting Point | 40-44 °C |
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of 2-amino-6-methylpyridine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of pivaloyl chloride. The reaction produces a tetrahedral intermediate which subsequently collapses, expelling a chloride ion and forming the stable amide bond. A non-nucleophilic base, such as triethylamine (TEA), is crucial. It acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: Reaction mechanism for the acylation of 2-amino-6-methylpyridine.
Experimental Protocol
Materials and Equipment
Reagent Table:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Key Hazards |
|---|---|---|---|---|
| 2-Amino-6-methylpyridine | 1824-81-3 | 108.14 | 50 | Toxic if swallowed, skin/eye irritant |
| Pivaloyl Chloride | 3282-30-2 | 120.58 | 55 (1.1 eq) | Corrosive, flammable, lachrymator |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 60 (1.2 eq) | Flammable, corrosive, toxic |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | Suspected carcinogen, irritant |
| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | ~100 mL | None |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | None |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | q.s. | None |
Equipment List:
-
500 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
125 mL pressure-equalizing dropping funnel
-
Septa and nitrogen/argon inlet
-
Ice-water bath
-
500 mL separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar and a septum on one neck. Fit the dropping funnel to the other neck. Place the entire apparatus under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: To the flask, add 2-amino-6-methylpyridine (5.41 g, 50 mmol) and anhydrous dichloromethane (200 mL). Stir until the solid is fully dissolved. Add triethylamine (8.4 mL, 60 mmol).
-
Initial Cooling: Place the flask in an ice-water bath and cool the stirring solution to 0-5 °C.
-
Pivaloyl Chloride Addition: Dissolve pivaloyl chloride (6.8 mL, 55 mmol) in 20 mL of anhydrous dichloromethane and add this solution to the dropping funnel. Add the pivaloyl chloride solution dropwise to the cooled amine solution over 30-45 minutes. Maintain the internal temperature below 10 °C.
-
Expertise & Experience: This slow, cooled addition is critical. The acylation is highly exothermic. Rapid addition can lead to uncontrolled temperature spikes, promoting side reactions and reducing yield.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
In-Process Control (TLC): Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the 2-amino-6-methylpyridine spot indicates completion.
-
Quenching and Work-up: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HCl and destroy excess pivaloyl chloride.
-
50 mL of brine to break any emulsions and begin the drying process.
-
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a light-yellow oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound as a white to off-white solid.
Synthesis Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by clear in-process controls and characterization endpoints.
-
Reaction Monitoring: TLC is a simple and effective tool to validate the reaction's endpoint. A successful reaction is marked by the complete consumption of the starting amine and the appearance of a new, less polar product spot.
-
pH Check: During the NaHCO₃ wash, cessation of gas evolution (CO₂) confirms that all acidic components (HCl, excess pivaloyl chloride) have been neutralized.
-
Final Product Validation: The identity and purity of the final product must be confirmed through standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Mass Spectrometry: Confirms the molecular weight (m/z for [M+H]⁺ ≈ 193.13).[3]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
-
Safety and Handling
This synthesis involves hazardous materials and must be conducted with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.
-
Ventilation: Perform the entire procedure in a certified chemical fume hood to avoid inhalation of volatile and corrosive reagents like pivaloyl chloride and DCM.
-
Reagent Handling: Pivaloyl chloride is highly reactive with water and moisture; handle it under inert conditions. 2-amino-6-methylpyridine is toxic and should be handled with care.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
This compound (C11H16N2O). PubChem. [Link]
-
Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes. ResearchGate. [Link]
-
Safety Data Sheet for 2-Amino-6-methylpyridine. Amesci. [Link]
-
Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives. ResearchGate. [Link]
-
Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine. ResearchGate. [Link]
-
N-Methyl-N-(pyridin-2-yl)pivalamide. PubChem. [Link]
- Process for the preparation of 2-amino-alkylpyridines.
Sources
- 1. Compound N-(6-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide - Chemdiv [chemdiv.com]
- 2. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 3. PubChemLite - this compound (C11H16N2O) [pubchemlite.lcsb.uni.lu]
- 4. This compound [sobekbio.com]
- 5. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of N-(6-Methylpyridin-2-yl)pivalamide
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of N-(6-Methylpyridin-2-yl)pivalamide, a valuable building block in medicinal chemistry and materials science. The procedure details the nucleophilic acyl substitution between 2-amino-6-methylpyridine and pivaloyl chloride. This guide is designed for researchers, chemists, and drug development professionals, emphasizing operational safety, mechanistic understanding, and procedural reproducibility. We offer insights into the rationale behind each step, methods for purification and characterization, and a full suite of safety precautions necessary for handling the involved reagents.
Introduction and Synthetic Strategy
This compound is an amide derivative of 2-amino-6-methylpyridine. The introduction of the bulky pivaloyl (tert-butylcarbonyl) group can significantly alter the steric and electronic properties of the parent amine, making it a useful intermediate in the synthesis of complex molecular architectures, including pharmaceuticals and agrochemicals.
The most direct and efficient method for constructing this amide bond is the acylation of 2-amino-6-methylpyridine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The amino group of the pyridine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pivaloyl chloride. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base to prevent the protonation of the starting amine and allow the reaction to proceed to completion.
Reaction Scheme:
(Self-generated image for illustrative purposes)Safety First: Critical Hazard Analysis
Prior to commencing any experimental work, a thorough risk assessment is mandatory. The reagents used in this synthesis possess significant hazards. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemically resistant gloves (nitrile gloves are acceptable, but neoprene or butyl rubber gloves are recommended for extended handling of chlorinated solvents).
-
Pivaloyl Chloride (Trimethylacetyl chloride) :
-
Hazards : Highly flammable liquid and vapor.[1][2][3] Corrosive; causes severe skin burns and eye damage.[4] Harmful if swallowed and fatal if inhaled.[4] It is a lachrymator, meaning it causes tears.[2][4] Reacts violently with water, releasing toxic hydrogen chloride gas.[2][3]
-
Handling : Keep away from heat, sparks, and open flames.[1][4] Ground all equipment to prevent static discharge.[1][4] Use only non-sparking tools.[1][4] Handle under an inert atmosphere (e.g., nitrogen or argon) if possible and store in a dry, well-ventilated, corrosives-compatible area.[2][3] Ensure eyewash stations and safety showers are immediately accessible.[4]
-
In case of fire : Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. DO NOT use water .
-
-
Dichloromethane (DCM) :
-
Hazards : Volatile solvent, suspected carcinogen. Can cause skin and eye irritation. Inhalation of high concentrations can lead to central nervous system depression.
-
Handling : Use only in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
-
Triethylamine (Et₃N) :
-
Hazards : Flammable liquid and vapor. Corrosive, causes skin and eye burns. Toxic if inhaled.
-
Handling : Keep away from ignition sources. Dispense in a fume hood.
-
-
2-Amino-6-methylpyridine :
-
Hazards : Harmful if swallowed. Causes skin and eye irritation.
-
Handling : Avoid creating dust. Wash hands thoroughly after handling.
-
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount | Moles (mmol) | Equiv. | Purity | CAS No. |
| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | Solid | 2.00 g | 18.5 | 1.0 | >98% | 1824-81-3 |
| Pivaloyl chloride | C₅H₉ClO | 120.58 | 0.98 g/mL | 2.45 mL | 20.35 | 1.1 | >99% | 3282-30-2 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 0.726 g/mL | 3.10 mL | 22.2 | 1.2 | >99% | 121-44-8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | 50 mL | - | - | >99.8% | 75-09-2 |
Detailed Experimental Protocol
Step 1: Reaction Setup
-
Place a Teflon-coated magnetic stir bar into a 100 mL oven-dried, two-neck round-bottom flask.
-
Seal the central neck with a rubber septum and the side neck with a glass stopper. Place the flask under a positive pressure of nitrogen or argon.
-
In the fume hood, add 2-amino-6-methylpyridine (2.00 g, 18.5 mmol, 1.0 equiv.) to the flask.
-
Using a syringe, add anhydrous dichloromethane (40 mL) through the septum to dissolve the solid.
-
Add triethylamine (3.10 mL, 22.2 mmol, 1.2 equiv.) via syringe.
-
Scientist's Note: Triethylamine acts as an acid scavenger. It neutralizes the HCl generated during the reaction, preventing the formation of the non-nucleophilic ammonium salt of the starting material and driving the reaction to completion. A slight excess (1.2 equiv.) ensures full neutralization.
-
Step 2: Acylation Reaction
-
Place the reaction flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Scientist's Note: This acylation is exothermic. Cooling the reaction mixture is crucial to control the reaction rate, minimize potential side reactions, and ensure safety.
-
-
Using a syringe, add pivaloyl chloride (2.45 mL, 20.35 mmol, 1.1 equiv.) dropwise over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form almost immediately.
-
Scientist's Note: Dropwise addition is critical to prevent a rapid temperature increase. A slight excess of the acylating agent ensures that the limiting reactant (the amine) is fully consumed.[5]
-
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 2-3 hours.
-
(Optional) Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The product will have a higher Rf value than the starting amine.
Step 3: Work-up and Extraction
-
Pour the reaction mixture into a 250 mL separatory funnel.
-
Add 50 mL of deionized water and shake vigorously. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any remaining HCl.
-
50 mL of deionized water.
-
50 mL of saturated aqueous sodium chloride (brine) solution to reduce the solubility of organic material in the aqueous phase.
-
Scientist's Note: This series of aqueous washes is a standard procedure to remove water-soluble impurities, such as the triethylamine hydrochloride salt and excess base.[5]
-
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Gravity filter or decant the dried solution to remove the drying agent.
Step 4: Isolation and Purification
-
Concentrate the organic solution using a rotary evaporator to obtain the crude product as a solid or oil.
-
Purification via Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent, such as ethyl acetate or a hexane/ethyl acetate mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under high vacuum to yield this compound as a white to off-white solid.
-
Visualization of Workflow and Mechanism
Reaction Mechanism Diagram
The reaction proceeds via a nucleophilic addition-elimination mechanism at the acyl carbon.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow Diagram
This diagram outlines the complete procedural flow from setup to final product characterization.
Caption: Step-by-step experimental workflow.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Appearance: White to off-white crystalline solid.
-
Melting Point (MP): Literature values should be consulted for comparison.
-
¹H NMR (400 MHz, CDCl₃):
-
Expect a singlet for the methyl group on the pyridine ring (~2.4 ppm).
-
Expect a singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm).
-
Expect aromatic protons for the pyridine ring between 6.5-8.0 ppm.
-
A broad singlet for the N-H proton.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expect a signal for the carbonyl carbon (~177 ppm).
-
Signals for the quaternary carbon and methyl carbons of the tert-butyl group.
-
Signals corresponding to the carbons of the methyl-substituted pyridine ring.
-
-
Mass Spectrometry (MS): Calculate the expected m/z for the molecular ion [M+H]⁺. For C₁₁H₁₆N₂O, the exact mass is 192.1263.
References
-
SD Fine-Chem. Pivaloyl chloride Safety Data Sheet. [Link]
-
Loba Chemie. PIVALOYL CHLORIDE EXTRA PURE Safety Data Sheet. [Link]
-
KSCL (KRISHNA). Pivaloyl Chloride MSDS. [Link]
-
PrepChem.com. Synthesis of 2-amino-6-methylpyridine. [Link]
-
PubChem. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178. [Link]
-
ResearchGate. Reaction of 2-amino-6-methylpyridine and steric hindrance. [Link]
-
Organic Syntheses. tert-Butyl pivaloyloxy carbamate. [Link]
Sources
Application Note: N-(6-Methylpyridin-2-yl)pivalamide as a Removable Directing Group for Palladium-Catalyzed C-H Functionalization
Audience: Researchers, scientists, and drug development professionals.
Abstract: The selective functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom-economical and efficient route to complex molecules.[1] A significant challenge lies in achieving high regioselectivity, particularly in substrates with multiple C-H bonds. The use of directing groups, which position a metal catalyst in proximity to a specific C-H bond, has emerged as a powerful and reliable strategy to overcome this hurdle.[1][2] This application note provides a detailed guide on the use of N-(6-methylpyridin-2-yl)pivalamide, a picolinamide-derived directing group, in palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings, provide field-proven insights for experimental design, and present a detailed protocol for a representative C-H arylation reaction, demonstrating the robustness and utility of this methodology in pharmaceutical and chemical research.
The Picolinamide Moiety: A Powerful Bidentate Directing Group
The efficacy of this compound as a directing group stems from its picolinamide core structure. This framework provides a bidentate chelation site for the palladium catalyst through the pyridine nitrogen and the amide oxygen. This coordination forms a stable, five-membered palladacycle intermediate, which is crucial for facilitating the subsequent C-H bond cleavage.[3]
Causality Behind the Structure:
-
Pyridine Nitrogen: Acts as a strong coordinating ligand for the palladium center, initiating the formation of the pre-catalytic complex.[3]
-
Amide Linkage: The amide oxygen serves as the second point of coordination, creating a conformationally rigid palladacycle that brings the catalyst into close proximity to the target C-H bond on the substrate.
-
Pivaloyl Group: The sterically bulky tert-butyl group of the pivalamide can influence the orientation of the substrate relative to the catalyst, potentially enhancing regioselectivity and preventing unwanted side reactions.[4]
-
6-Methyl Group: The methyl group on the pyridine ring can modulate the electronic properties of the directing group, which may influence the rate and efficiency of the catalytic cycle.[5][6]
The formation of this stable chelate is the primary reason for the high regioselectivity observed in these reactions, as it lowers the activation energy for C-H cleavage at the position ortho to the directing group attachment point.
Figure 1: Bidentate chelation of the picolinamide directing group to a palladium center.
The Palladium Catalytic Cycle for Directed C-H Arylation
Palladium-catalyzed C-H functionalization reactions typically proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. In the context of C-H arylation with aryl halides using a Pd(OAc)₂ precatalyst, the Pd(II)/Pd(IV) pathway is often proposed. The pivalamide directing group is instrumental in the initial and turnover-limiting C-H activation step.
Key Mechanistic Steps:
-
Ligand Exchange & Chelation: The substrate, bearing the this compound directing group (DG), coordinates to the Pd(II) precatalyst, displacing an acetate ligand.
-
C-H Activation: The chelated complex undergoes C-H bond cleavage at the targeted site. This often occurs via a Concerted Metalation-Deprotonation (CMD) mechanism, where the C-H bond is broken with the assistance of a base (or a carboxylate ligand), forming a stable five-membered C,N-palladacycle intermediate.[4][6]
-
Oxidative Addition: An aryl halide (Ar-X) oxidatively adds to the Pd(II)-palladacycle. This is a critical step that forms a high-valent Pd(IV) intermediate.
-
Reductive Elimination: The final C-C bond is formed through reductive elimination from the Pd(IV) center, releasing the arylated product. This step regenerates a Pd(II) species, which can re-enter the catalytic cycle.
Figure 2: Simplified Pd(II)/Pd(IV) catalytic cycle for directed C-H arylation.
Application Protocol: ortho-Arylation of a Benzylamine Derivative
This protocol describes a general procedure for the palladium-catalyzed ortho-arylation of a benzylamine derivative functionalized with the this compound directing group.[7]
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| N-Benzyl-N-(6-methylpyridin-2-yl)pivalamide | Synthesized¹ | >98% | The substrate with the directing group. |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercial Sources | 98% | Air-stable, but should be stored in a desiccator. |
| 4-Bromotoluene | Commercial Sources | 99% | Representative aryl halide coupling partner. |
| Potassium Carbonate (K₂CO₃) | Commercial Sources | >99% | Anhydrous base; should be finely ground before use. |
| Pivalic Acid (PivOH) | Commercial Sources | 99% | Additive that can accelerate C-H activation.[8][9] |
| 1,4-Dioxane | Commercial Sources | Anhydrous | Use a dry, degassed solvent for best results. |
| Ethyl Acetate | Commercial Sources | ACS Grade | For workup and chromatography. |
| Hexanes | Commercial Sources | ACS Grade | For chromatography. |
| Celite® | Commercial Sources | - | For filtration. |
¹The substrate is typically prepared via acylation of the corresponding secondary amine.
Equipment
-
Oven-dried Schlenk tube or reaction vial with a screw cap and PTFE septum.
-
Magnetic stirrer hotplate.
-
Inert atmosphere manifold (Nitrogen or Argon).
-
Standard laboratory glassware for workup.
-
Rotary evaporator.
-
Flash column chromatography system.
Step-by-Step Experimental Procedure
Figure 3: Experimental workflow for the palladium-catalyzed ortho-arylation.
Detailed Steps:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-benzyl-N-(6-methylpyridin-2-yl)pivalamide (1.0 equiv), 4-bromotoluene (1.2 equiv), palladium(II) acetate (0.05 equiv), potassium carbonate (2.0 equiv), and pivalic acid (0.3 equiv).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heating: Place the Schlenk tube in a preheated oil bath or heating block set to 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel, wash sequentially with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired ortho-arylated product.
Data Presentation: Expected Outcomes and Substrate Scope
The described protocol is generally robust for a variety of aryl and heteroaryl halides. Electron-rich and electron-neutral aryl bromides tend to provide high yields, while electron-deficient and sterically hindered partners may require longer reaction times or higher catalyst loadings.
| Entry | Aryl Halide (Ar-X) | Product Yield (%) | Notes |
| 1 | 4-Bromotoluene | 85-95% | Standard, electron-neutral substrate. |
| 2 | 4-Bromoanisole | 80-90% | Electron-rich substrate, couples efficiently. |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 70-80% | Electron-deficient, may require longer time. |
| 4 | 2-Bromopyridine | 65-75% | Heteroaryl halides are viable coupling partners.[10] |
| 5 | 2-Bromonaphthalene | 80-90% | Extended aromatic systems work well. |
Yields are representative based on literature precedents and may vary based on specific reaction conditions and scale.
Field-Proven Insights & Troubleshooting
-
Why Pivalic Acid? While not always required, the addition of pivalic acid (PivOH) can act as a proton shuttle in the CMD step, accelerating C-H activation and improving yields, especially for challenging substrates.[8][9] It can also help maintain a soluble and active form of the palladium catalyst.
-
Inert Atmosphere is Critical: The catalytic cycle involves sensitive organometallic species. Oxygen can lead to the oxidation and deactivation of the Pd(0) species that can form in situ, resulting in catalyst decomposition (palladium black) and low yields.
-
Base Selection: Finely powdered, anhydrous K₂CO₃ is a common and effective base. Other bases like K₃PO₄ or Cs₂CO₃ can be used and may be beneficial for less reactive substrates, as they are more soluble or more basic.
-
Solvent Purity: Using anhydrous and degassed solvents is crucial. Water can lead to competitive protodeboronation in Suzuki-type couplings or hydrolysis of reagents.[11]
-
Troubleshooting Low Yields:
-
Palladium Black Formation: Indicates catalyst decomposition. Ensure the reaction is strictly anaerobic. Consider using a supporting ligand (though the directing group itself is a ligand) or a more stable palladium precatalyst if the issue persists.
-
Incomplete Conversion: The reaction may require a higher temperature, longer reaction time, or a different base/solvent combination. For aryl chlorides, a more active catalyst system, often involving specialized phosphine ligands, might be necessary.[12]
-
Side Products: Homocoupling of the aryl halide can occur. This is often minimized by ensuring a slow, controlled reaction temperature and proper stoichiometry.
-
References
-
Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. Beilstein Journal of Organic Chemistry. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
-
Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. Journal of the American Chemical Society. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate. [Link]
-
Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews. [Link]
-
Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. National Institutes of Health. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. National Institutes of Health. [Link]
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Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. ResearchGate. [Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
(PDF) Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. ResearchGate. [Link]
-
Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic Chemistry Frontiers. [Link]
-
(PDF) Palladium(II) complexes containing 2-phenylpyridine derivatives: synthesis, molecular structures, and catalytic activity for Suzuki—Miyaura cross-coupling reactions. ResearchGate. [Link]
-
Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl-N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation. ResearchGate. [Link]
-
In Situ Generation of Palladium Nanoparticles: Ligand-Free Palladium Catalyzed Pivalic Acid Assisted Carbonylative Suzuki Reactions at Ambient Conditions. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. ResearchGate. [Link]
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using N-(6-Methylpyridin-2-yl)pivalamide as a ligand in catalysis
An Application Guide to N-(6-Methylpyridin-2-yl)pivalamide in Modern Catalysis
Introduction: A Ligand of Strategic Design
In the landscape of transition metal catalysis, the rational design of ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope. This compound has emerged as a ligand of significant interest due to its unique structural features that offer both steric and electronic advantages. This molecule incorporates a pyridine nitrogen for metal coordination, a sterically demanding pivaloyl group, and a methyl substituent on the pyridine ring. This combination makes it a powerful tool, particularly in palladium-catalyzed reactions, where it can function as both a supporting ligand and a directing group.[1][2][3]
The pyridine moiety provides a strong coordination site for transition metals like palladium.[4] The amide functionality, meanwhile, can act as a bidentate chelate in conjunction with the pyridine nitrogen, a role that is crucial for directing catalytic activity to specific C-H bonds proximal to the coordinating group.[2][3] The bulky tert-butyl group of the pivalamide can impart specific steric properties that influence the coordination environment of the metal center, potentially enhancing selectivity and catalyst stability.[1] Furthermore, the 6-methyl group on the pyridine ring introduces additional steric bulk near the coordination site, which can be exploited to control reactivity and selectivity in catalytic transformations.[5]
This guide provides a comprehensive overview of the application of this compound in catalysis, with a focus on detailed protocols for palladium-catalyzed C-H functionalization and cross-coupling reactions.
Synthesis of this compound
The synthesis of this compound is a straightforward acylation reaction. The commercially available 2-amino-6-methylpyridine is treated with pivaloyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.
Caption: Experimental workflow for C-H arylation.
Step-by-Step Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the this compound-protected aniline substrate (1.0 mmol), the aryl bromide (1.5 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol), and pivalic acid (0.3 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS for completion.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated product.
-
The pivalamide directing group can subsequently be removed under acidic or basic hydrolysis conditions.
[6]| Parameter | Condition | Rationale | | :--- | :--- | :--- | | Catalyst | Pd(OAc)₂ | A common and effective Pd(II) precatalyst for C-H activation. | | Base | K₂CO₃ | Facilitates the C-H activation step (concerted metalation-deprotonation). | | Solvent | DMF | A polar aprotic solvent that aids in substrate solubility and stabilizes catalytic intermediates. | | Additive | Pivalic Acid | Can act as a proton shuttle and improve catalyst turnover. | | Temperature | 120 °C | Provides the necessary thermal energy to overcome the activation barrier for C-H cleavage. | | Atmosphere | Inert (N₂/Ar) | Prevents oxidation and deactivation of the palladium catalyst. |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. T[7][8]he performance of this reaction is highly dependent on the choice of ligand. While a wide array of phosphine and N-heterocyclic carbene (NHC) ligands have been developed, N-pyridyl ligands also play a role. N[9][10]-(6-Methylpyridin-2-yl)pivalamide can serve as a robust ligand in these transformations, with the pyridine nitrogen coordinating to the palladium center and the steric bulk influencing the reductive elimination step.
Protocol: Coupling of an Aryl Bromide with a Secondary Amine
This protocol outlines a general procedure for the Buchwald-Hartwig amination using this compound as a supporting ligand.
Materials and Reagents:
-
Aryl bromide
-
Secondary amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Reaction vessel, inert gas, and purification supplies
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), this compound (4 mol%), and NaOtBu (1.4 mmol) to a dry Schlenk tube.
-
Add the aryl bromide (1.0 mmol) and anhydrous toluene (4 mL).
-
Add the secondary amine (1.2 mmol) via syringe.
-
Seal the tube and heat the mixture to 100 °C for 16-24 hours.
-
Monitor the reaction for completion by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired N-aryl amine product.
| Component | Molar Ratio (vs. Aryl Halide) | Purpose |
| Aryl Bromide | 1.0 | Substrate |
| Amine | 1.2 | Nucleophile |
| Pd Source | 0.02 | Catalyst Precursor |
| Ligand | 0.04 | Stabilizes Pd(0) and facilitates catalytic cycle |
| Base (NaOtBu) | 1.4 | Deprotonates the amine, enabling coordination to Pd |
Conclusion and Future Outlook
This compound is a versatile and strategically designed molecule that serves as an effective ligand and directing group in modern catalysis. Its utility in promoting challenging transformations like regioselective C-H functionalization and robust cross-coupling reactions makes it a valuable tool for researchers in organic synthesis and drug development. The modularity of its synthesis allows for further tuning of its steric and electronic properties, promising future discoveries of even more powerful and selective catalytic systems. As the demand for more efficient and sustainable chemical processes grows, the application of intelligently designed ligands like this compound will undoubtedly continue to expand.
References
-
Mechanistic study of stepwise methylisocyanide coupling and C-H activation mediated by a low-valent main group molecule - PubMed. Available from: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available from: [Link]
-
POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. Available from: [Link]
-
(PDF) Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities - ResearchGate. Available from: [Link]
-
Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review - MDPI. Available from: [Link]
-
Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides - ResearchGate. Available from: [Link]
-
Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC - NIH. Available from: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available from: [Link]
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed. Available from: [Link]
-
Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy - Chemical Science (RSC Publishing). Available from: [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI. Available from: [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Available from: [Link]
-
Probing Protein–Ligand Methyl−π Interaction Geometries through Chemical Shift Measurements of Selectively Labeled Methyl Groups - PMC - PubMed Central. Available from: [Link]
-
Feature Papers in Catalysis in Organic and Polymer Chemistry - MDPI. Available from: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available from: [Link]
-
Different Reactivities of Pyrid-2-yl- and 6-Picol-2-yl-Functionalized NHC Ligands with [Ru3(CO)12]: C(sp2)−H and Double C(sp3)−H Bond Activation Reactions - ResearchGate. Available from: [Link]
-
The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI. Available from: [Link]
-
Removable and modifiable directing groups in C-H activation - YouTube. Available from: [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. Available from: [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC - NIH. Available from: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available from: [Link]
-
Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - MDPI. Available from: [Link]
-
6-Methylpyridin-2-amine - ResearchGate. Available from: [Link]
-
Highly selective palladium-catalyzed aminocarbonylation and cross-coupling reactions on a cavitand scaffold | Request PDF - ResearchGate. Available from: [Link]
-
(PDF) Palladium(II) complexes containing 2-phenylpyridine derivatives: synthesis, molecular structures, and catalytic activity for Suzuki—Miyaura cross-coupling reactions - ResearchGate. Available from: [Link]
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - MDPI. Available from: [Link]
-
Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz - YouTube. Available from: [Link]
-
6-Methyl-pyridin-2-amine - PubMed. Available from: [Link]
-
Pt(II) Derivatives with Rollover-Coordinated 6-substituted 2,2′-bipyridines: Ligands with Multiple Personalities - MDPI. Available from: [Link]
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Application Notes & Protocols: N-(6-Methylpyridin-2-yl)pivalamide for the Synthesis of Bioactive Molecules
Introduction: The Strategic Advantage of C-H Functionalization
In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Traditional synthetic routes often rely on pre-functionalized starting materials, leading to lengthy, multi-step sequences with significant atom economy and cost implications. The field of C-H bond functionalization has emerged as a transformative paradigm, offering a more direct and elegant approach to molecular synthesis by treating ubiquitous C-H bonds as reactive handles.[1][2][3] At the heart of this strategy lies the concept of "directing groups"—molecular auxiliaries that coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, thereby conferring high levels of regioselectivity.[4][5]
Among the pantheon of directing groups, the picolinamide scaffold has proven exceptionally robust and versatile, particularly in palladium-catalyzed transformations.[6][7] This guide focuses on a key exemplar of this class: N-(6-Methylpyridin-2-yl)pivalamide . We will explore its role as a powerful bidentate directing group, providing detailed mechanistic insights and field-tested protocols for its application in synthesizing molecular frameworks relevant to bioactive compounds.
The Picolinamide Auxiliary: A Mechanistic Rationale
The efficacy of this compound stems from its ability to form a stable, five-membered palladacycle intermediate. This chelation event is the cornerstone of its directing ability.
Causality Behind the Experimental Choice: The structure is not arbitrary. The pyridine nitrogen and the amide oxygen act as a bidentate ligand, binding to the palladium(II) catalyst. This coordination brings the catalytic center into the immediate vicinity of the ortho C-H bonds of the aromatic ring to which the amide is attached. This proximity dramatically lowers the activation energy for C-H cleavage, favoring a concerted metalation-deprotonation (CMD) pathway.[7] The steric bulk of the pivaloyl group (tert-butyl) can also play a role in influencing the stability and reactivity of the catalytic intermediates. The 6-methyl group on the pyridine ring subtly modifies the electronic properties of the directing group.[4]
Caption: Chelation of the Picolinamide Directing Group to a Palladium(II) Center.
Synthesis of the Directing Group Auxiliary
The parent directing group can be readily synthesized from commercially available starting materials. This protocol describes the preparation of the pivalamide derivative of 2-amino-6-methylpyridine.
Protocol 1: Synthesis of this compound
| Reagent | M.W. | Amount | Moles | Eq. |
| 2-Amino-6-methylpyridine | 108.14 | 5.41 g | 50.0 mmol | 1.0 |
| Pivaloyl chloride | 120.58 | 6.63 g (7.0 mL) | 55.0 mmol | 1.1 |
| Pyridine | 79.10 | 5.93 g (6.0 mL) | 75.0 mmol | 1.5 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-methylpyridine (5.41 g, 50.0 mmol) and dichloromethane (200 mL).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Base Addition: Add pyridine (6.0 mL, 75.0 mmol) to the cooled solution.
-
Acylation: Add pivaloyl chloride (7.0 mL, 55.0 mmol) dropwise to the stirring solution over 15 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Workup: Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (1 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white crystalline solid.
Self-Validation:
-
Expected Yield: 85-95%.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR should show a characteristic singlet for the nine tert-butyl protons around 1.3 ppm and signals for the methyl and pyridine ring protons.
Application in Bioactive Core Synthesis: Palladium-Catalyzed C-H Functionalization
The true utility of this compound is demonstrated in its ability to facilitate the construction of complex scaffolds from simple precursors. The following protocols detail a sequential C-H arylation and intramolecular amination to synthesize phenanthridines, a heterocyclic motif found in various bioactive compounds.[6]
Protocol 2: Palladium-Catalyzed ortho-C-H Arylation
This protocol demonstrates the coupling of a picolinamide-protected benzylamine with an aryl iodide.
| Reagent | M.W. | Amount | Moles | Eq. |
| N-Benzyl-N-(6-methylpyridin-2-yl)pivalamide | - | - | 1.0 mmol | 1.0 |
| Aryl Iodide (e.g., 4-iodotoluene) | 218.04 | 262 mg | 1.2 mmol | 1.2 |
| Pd(OAc)₂ | 224.50 | 11.2 mg | 0.05 mmol | 0.05 |
| K₂CO₃ | 138.21 | 415 mg | 3.0 mmol | 3.0 |
| Toluene | - | 5 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add N-benzyl-N-(6-methylpyridin-2-yl)pivalamide (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Heating: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 24 hours.
-
Cooling and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Concentration: Rinse the Celite pad with additional ethyl acetate (10 mL) and concentrate the combined filtrates under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Causality and Insights:
-
Catalyst: Pd(OAc)₂ is a common and effective palladium(II) precatalyst.
-
Base: K₂CO₃ is crucial for the deprotonation step in the C-H activation cycle.
-
Solvent: Toluene is a high-boiling, non-polar solvent suitable for this transformation.
Caption: Simplified Catalytic Cycle for Pd-Catalyzed C-H Arylation.
Protocol 3: Intramolecular Dehydrogenative C-H Amination
This protocol uses the biaryl product from Protocol 2 to perform a cyclization, forming the dihydrophenanthridine core.
| Reagent | M.W. | Amount | Moles | Eq. |
| Arylated Substrate (from Protocol 2) | - | - | 0.5 mmol | 1.0 |
| Pd(OAc)₂ | 224.50 | 5.6 mg | 0.025 mmol | 0.05 |
| PhI(OAc)₂ (Iodobenzene diacetate) | 322.09 | 242 mg | 0.75 mmol | 1.5 |
| Acetic Acid (AcOH) | - | 3 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In a sealed vial, combine the arylated substrate (0.5 mmol), Pd(OAc)₂ (0.05 eq), and PhI(OAc)₂ (1.5 eq).
-
Solvent Addition: Add acetic acid (3 mL).
-
Heating: Seal the vial and heat at 100 °C for 12 hours.
-
Workup: Cool the reaction to room temperature. Carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify by flash column chromatography on silica gel to obtain the cyclized dihydrophenanthridine product.
Directing Group Cleavage: Unveiling the Final Product
A critical feature of a good directing group is its eventual removal. The picolinamide auxiliary can be cleaved under oxidative conditions to reveal the phenanthridine product.[6]
Protocol 4: Oxidative Cleavage of the Picolinamide Group
| Reagent | M.W. | Amount | Moles | Eq. |
| Dihydrophenanthridine Substrate | - | - | 0.2 mmol | 1.0 |
| Cu(OAc)₂ | 181.63 | 72.6 mg | 0.4 mmol | 2.0 |
| Toluene | - | 2 mL | - | - |
| Water | - | 0.2 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a vial, add the dihydrophenanthridine substrate (0.2 mmol) and Cu(OAc)₂ (2.0 eq).
-
Solvent Addition: Add toluene (2 mL) and water (0.2 mL).
-
Heating: Seal the vial and heat at 130 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Purification: Concentrate the filtrate and purify by column chromatography to isolate the final phenanthridine product.
Caption: Synthetic Workflow for Phenanthridine Synthesis.
Summary and Outlook
This compound serves as a highly effective and reliable directing group for palladium-catalyzed C-H functionalization reactions. Its straightforward synthesis, robust directing power, and applicability in sequential transformations make it an invaluable tool for medicinal chemists and synthetic researchers. The protocols outlined here provide a validated framework for constructing complex, nitrogen-containing heterocyclic cores that are prevalent in a wide array of bioactive molecules, from kinase inhibitors to CNS-active agents.[8][9][10] Future advancements will likely focus on developing catalytic systems that operate under milder conditions and expanding the scope of compatible coupling partners to further enhance the synthetic utility of this powerful auxiliary.
References
- Process for synthesis of picolinamides.
-
Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. [Link]
-
Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization. PubMed. [Link]
-
Synthesis of picolinamide amide derivatives. ResearchGate. [Link]
- Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
-
Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PubMed Central. [Link]
-
Various types of directing groups used in metal‐catalyzed C−H bond activation. ResearchGate. [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. [Link]
-
The Role of Catalysts in Functionalization of C-H and C-C Bonds. MDPI. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. ResearchGate. [Link]
-
Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Royal Society of Chemistry. [Link]
-
Recent Advances in Metal Catalyzed C−H Functionalization with a Wide Range of Directing Groups. ResearchGate. [Link]
-
Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes. ResearchGate. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. [Link]
-
Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. PubMed Central. [Link]
-
Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl-N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation. ResearchGate. [Link]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. PubMed Central. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. [Link]
-
Discovery of N-ethylpyridine-2-carboxamide derivatives as a novel scaffold for orally active γ-secretase modulators. PubMed. [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate. [Link]
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- 2. Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Synthesis of N-(6-Methylpyridin-2-yl)pivalamide via Schotten-Baumann Acylation
Abstract
This application note provides a detailed protocol and scientific rationale for the synthesis of N-(6-Methylpyridin-2-yl)pivalamide, a substituted pyridine derivative. The synthesis is achieved through the acylation of 2-amino-6-methylpyridine with pivaloyl chloride. This reaction proceeds via a classic Schotten-Baumann mechanism, a robust and widely used method for forming amide bonds.[1] We will delve into the mechanistic underpinnings of this transformation, explain the critical role of the reagents, and provide a comprehensive, step-by-step protocol suitable for implementation in a standard organic synthesis laboratory. This guide is intended for researchers and scientists in chemical synthesis and drug development, offering field-proven insights to ensure a successful and reproducible outcome.
Reaction Overview and Mechanism
The synthesis of this compound is a nucleophilic acyl substitution reaction. Specifically, it is an acylation of a primary amine (2-amino-6-methylpyridine) with an acyl chloride (pivaloyl chloride). The overall transformation is presented below:
Reaction Scheme: 2-amino-6-methylpyridine + pivaloyl chloride → this compound + HCl
This reaction is typically performed under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed.[2] The generation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
The Schotten-Baumann Reaction Mechanism
The mechanism can be understood through a series of logical steps, which are visualized in the diagram below.[1]
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2-amino-6-methylpyridine attacking the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate.[1][3]
-
Intermediate Collapse & Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.[1]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base, typically an organic base like pyridine or triethylamine, to yield the final, neutral amide product and the hydrochloride salt of the base.[4]
Diagram: Reaction Mechanism
Caption: Mechanism of Schotten-Baumann Acylation.
Causality Behind Experimental Choices
-
Choice of Base (Pyridine/Triethylamine): An organic base like triethylamine or pyridine is crucial. Its primary role is to act as an acid scavenger, neutralizing the HCl generated during the reaction.[2][5] This prevents the protonation of the starting amine, ensuring it remains a competent nucleophile to drive the reaction to completion.[4] Pyridine can also serve as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium ion intermediate, which is then more susceptible to attack by the amine.[6][7]
-
Solvent Selection (Dichloromethane - DCM): Dichloromethane (CH₂Cl₂) is an excellent solvent for this reaction. It is relatively inert, effectively dissolves both the starting materials and intermediates, and has a low boiling point, which facilitates easy removal during the workup process.[7]
-
Temperature Control: The reaction is initiated at 0°C (ice bath). Pivaloyl chloride is highly reactive, and the acylation reaction is exothermic. Starting at a low temperature helps to control the reaction rate, prevent the formation of side products, and ensure safety.[8]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Moles (mmol) | Equivalents |
| 2-Amino-6-methylpyridine | C₆H₈N₂ | 108.14 | 1.08 g | 10.0 | 1.0 |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 1.33 g (1.38 mL) | 11.0 | 1.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.21 g (1.67 mL) | 12.0 | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | - | - |
| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | ~30 mL | - | - |
| Brine (Saturated NaCl soln) | NaCl(aq) | - | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and consumables
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-amino-6-methylpyridine (1.08 g, 10.0 mmol).
-
Dissolution: Add dichloromethane (DCM, 40 mL) to the flask and stir the mixture at room temperature until the solid is fully dissolved.
-
Addition of Base: Add triethylamine (1.67 mL, 12.0 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0°C with continuous stirring.
-
Addition of Acylating Agent: In a separate dropping funnel, prepare a solution of pivaloyl chloride (1.38 mL, 11.0 mmol) in DCM (10 mL).
-
Slow Addition: Add the pivaloyl chloride solution dropwise to the cooled, stirring amine solution over a period of 20-30 minutes. Maintain the temperature at 0°C during the addition. A white precipitate (triethylamine hydrochloride) will form.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.
-
Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.
-
Quenching & Workup: Once the reaction is complete, carefully add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the flask to quench any remaining pivaloyl chloride and neutralize the triethylamine hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (If Necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Diagram: Experimental Workflow
Sources
- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: High-Purity Recovery of N-(6-Methylpyridin-2-yl)pivalamide via Optimized Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(6-Methylpyridin-2-yl)pivalamide is a pivotal intermediate in pharmaceutical synthesis, where its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, field-tested guide to the purification of this compound using recrystallization, a robust and scalable technique for isolating crystalline solids. We move beyond a simple list of steps to explain the underlying principles and causality behind each experimental choice, empowering researchers to adapt and troubleshoot the process effectively. This guide details a systematic approach to solvent selection, a full bulk purification protocol, and advanced troubleshooting, ensuring a self-validating system for achieving high-purity material.
Compound Profile and Physicochemical Properties
A thorough understanding of the target compound's properties is the foundation of an effective purification strategy. This compound is an aromatic amide, a class of compounds that generally exhibits good crystallization behavior.[1][2]
| Property | Data | Source |
| Chemical Structure | Cc1cccc(n1)NC(=O)C(C)(C)C | [3] |
| CAS Number | 86847-79-2 | [3][4] |
| Molecular Formula | C₁₁H₁₆N₂O | Inferred |
| Molecular Weight | 192.26 g/mol | [5] |
| Appearance | White to off-white solid | Typical for purified amides |
| Purity (Commercial) | Typically ≥98% | [3] |
The Principle of Recrystallization
Recrystallization is a purification technique used to separate a desired compound from impurities based on differences in their solubility.[6][7] The core principle relies on identifying a solvent that dissolves the target compound sparingly or not at all at low temperatures but displays high solubility at elevated temperatures.[7] Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, forcing it out of the solution to form a crystalline lattice. This lattice is highly ordered and tends to exclude foreign molecules (impurities), which remain dissolved in the surrounding solvent (mother liquor). The result is the formation of pure crystals that can be physically separated.[6]
Recrystallization General Workflow
The following diagram outlines the fundamental stages of the recrystallization process, from crude starting material to the final, purified product.
Caption: General workflow for the purification of solids by recrystallization.
PART I: Protocol for Optimal Solvent System Selection
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent system will maximize recovery and purity. This section provides a systematic method for screening and identifying the optimal solvent or solvent pair.
A. Criteria for an Effective Recrystallization Solvent
-
High Solvency at High Temperature: The solvent must completely dissolve the crude compound at or near its boiling point.[7]
-
Low Solvency at Low Temperature: The solvent should dissolve very little of the compound at low temperatures (e.g., 0-4 °C) to ensure maximum recovery.[7]
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."[8]
-
Inertness: The solvent must not react with the compound.[6]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.[6]
-
Impurity Solubility Profile: Impurities should ideally be highly soluble at all temperatures or insoluble at all temperatures.
B. Logical Framework for Solvent Selection
Caption: Decision tree for empirical screening of recrystallization solvents.
C. Experimental Protocol for Solvent Screening
This protocol should be performed on a small scale for each candidate solvent. Based on the amide functional group, suitable starting solvents include alcohols, ketones, and esters.[9][10]
Materials:
-
Crude this compound
-
Test tubes and rack
-
Heating block or water bath
-
Candidate solvents: Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane
-
Anti-solvent candidate: Deionized Water
Procedure:
-
Place approximately 20-30 mg of the crude solid into a small test tube.
-
Add the candidate solvent dropwise at room temperature until the solid is just covered (~0.5 mL). Agitate the mixture. Record observations on solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a heating block or water bath until the solvent begins to boil. Add more solvent dropwise until the solid just dissolves completely.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod below the solvent line or by adding a single seed crystal of the crude material.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluate the outcome based on the quantity and appearance of the crystals formed.
D. Interpreting Screening Results
Summarize your findings in a table to facilitate direct comparison and selection of the best solvent or solvent pair.
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Isopropanol | Low | High | Abundant, well-formed crystals | Excellent Candidate |
| Ethanol | Medium | High | Some crystals, potential loss | Possible for solvent/anti-solvent |
| Acetonitrile | Low | High | Fine needles | Good Candidate [9] |
| Ethyl Acetate | Low | Medium | Slow/poor crystallization | Moderate Candidate |
| Toluene | Very Low | Low | Insoluble | Unsuitable |
| Heptane | Insoluble | Insoluble | Insoluble | Unsuitable (Possible anti-solvent) |
Note: This table is illustrative. Actual results must be determined experimentally.
PART II: Optimized Bulk Recrystallization Protocol
Based on the solvent screening, Isopropanol is selected as the primary solvent for this protocol due to its ideal solubility profile for many amide compounds.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Use a heating mantle with a stir bar for controlled, spark-free heating of flammable organic solvents.
Equipment:
-
Erlenmeyer flask (sized so the solvent fills it to about one-third to one-half of its volume)
-
Heating mantle with magnetic stirring
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and filtration flask
-
Vacuum source
-
Filter paper
Protocol:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 20 mL) and begin heating with stirring.
-
Achieve Saturation: Continue adding isopropanol in small portions to the near-boiling mixture until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, maximizing recovery upon cooling.[7]
-
Hot Filtration (If Necessary): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product in the funnel.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold isopropanol. This removes any residual mother liquor containing dissolved impurities. Using cold solvent is essential to prevent the redissolving of the purified product.[7]
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying. Then, transfer the crystalline solid to a watch glass or drying dish and dry to a constant weight, either air-drying in the fume hood or in a vacuum oven at a modest temperature (e.g., 40-50 °C).
PART III: Troubleshooting Common Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated above the compound's melting point.[8] | Re-heat the solution to dissolve the oil, add slightly more solvent, and then allow it to cool again more slowly.[8] Consider switching to a lower-boiling point solvent. |
| No Crystals Form | The solution is not sufficiently saturated (too much solvent used); the solution is supersaturated.[7] | 1. Try scratching the inner wall of the flask with a glass rod. 2. Add a seed crystal. 3. If too much solvent was used, boil off a portion of the solvent and attempt to cool again. 4. If all else fails, add a miscible anti-solvent (e.g., water or heptane) dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly. |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with room-temperature solvent. | Ensure the minimum amount of hot solvent is used. Ensure the solution is thoroughly cooled in an ice bath. Always wash crystals with a minimal amount of ice-cold solvent.[7] |
| Colored Product | Colored impurities are present and soluble in the recrystallization solvent. | Before hot filtration, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities and be removed during the hot filtration step.[7] |
References
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Unknown. VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. Source document appears to be from an academic institution's chemistry resources. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Unknown. Recrystallization1. Source document appears to be a university chemistry lab manual. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
PubChem. N-Methyl-N-(pyridin-2-yl)pivalamide. National Center for Biotechnology Information. Available at: [Link]
Sources
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- 2. Reagents & Solvents [chem.rochester.edu]
- 3. This compound [sobekbio.com]
- 4. N-(3,6-diMethylpyridin-2-yl)pivalaMide synthesis - chemicalbook [chemicalbook.com]
- 5. N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
The Strategic Application of N-(6-Methylpyridin-2-yl)pivalamide in Drug Discovery: A Guide to Synthesis and C-H Functionalization
Introduction: The Unseen Workhorse of Medicinal Chemistry
In the intricate tapestry of modern drug discovery, the strategic importance of well-designed intermediates cannot be overstated. These molecules, while not pharmacologically active themselves, serve as versatile platforms for the efficient and regioselective construction of complex bioactive compounds. Among these crucial building blocks is N-(6-methylpyridin-2-yl)pivalamide, a deceptively simple yet powerful intermediate. Its utility lies in the synergistic interplay of its constituent parts: the sterically demanding pivaloyl group and the 6-methyl-substituted pyridine ring. This combination provides a robust handle for directed C-H functionalization, a cutting-edge strategy for the late-stage modification of molecular scaffolds.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound. We will delve into the causality behind its strategic use, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | PubChem[1] |
| Molecular Weight | 192.26 g/mol | PubChem[1] |
| CAS Number | 86847-79-2 | Sobekbio Biosciences[2] |
| Appearance | White to yellow solid | N/A |
| Purity | Typically ≥98% | Sobekbio Biosciences[2] |
Storage and Handling: this compound is a stable solid that can be stored at room temperature. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be observed during handling.
Synthesis of this compound: A Robust and Scalable Protocol
The synthesis of this compound is typically achieved through the acylation of the commercially available 2-amino-6-methylpyridine with pivaloyl chloride. The pivaloyl group serves as a sterically bulky protecting group for the amine, which is crucial for directing subsequent functionalization reactions.
Protocol 1: Synthesis of this compound
This protocol is based on established acylation procedures.
Materials:
-
2-Amino-6-methylpyridine
-
Pivaloyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-methylpyridine (1.0 eq) and anhydrous DCM or THF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) or pyridine (2.0 eq) to the solution and stir for 10-15 minutes.
-
Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution via an addition funnel over 30 minutes. A white precipitate of triethylammonium chloride may form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents reaction of the reagents with atmospheric moisture.
-
Anhydrous Solvents: Pivaloyl chloride is highly reactive towards water.
-
Base: Triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Slow Addition of Pivaloyl Chloride at 0 °C: Controls the exothermicity of the reaction and minimizes side product formation.
The Strategic Role of this compound as a Directing Group
The true value of this compound in drug discovery lies in its ability to act as a powerful directing group for the regioselective functionalization of the pyridine ring. The pivalamido group, in concert with the pyridine nitrogen, facilitates directed ortho-metalation, specifically at the C3 position.
The Power of Directed ortho-Metalation
Directed ortho-metalation is a powerful technique that allows for the deprotonation of an aromatic ring at a position adjacent to a directing metalating group (DMG). In the case of this compound, the pivalamido group acts as the primary DMG. The mechanism involves the coordination of an organolithium reagent (typically n-butyllithium or sec-butyllithium) to the carbonyl oxygen of the pivalamido group and the pyridine nitrogen, forming a stable six-membered ring intermediate. This proximity effect dramatically increases the acidity of the C3 proton, allowing for its selective abstraction by the organolithium base. The resulting lithiated intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups at the C3 position with high regioselectivity.
The Influence of the 6-Methyl Group:
The methyl group at the C6 position plays a subtle yet important role. While the primary directing effect comes from the pivalamido group, the 6-methyl group can influence the regioselectivity of the metalation in two ways:
-
Steric Hindrance: The methyl group sterically disfavors metalation at the C5 position, further enhancing the selectivity for the C3 position.
-
Electronic Effects: The electron-donating nature of the methyl group can slightly increase the electron density of the pyridine ring, which can influence the rate of metalation.
The interplay of these factors makes this compound a highly predictable and reliable intermediate for C3-functionalization.
Protocol 2: Directed ortho-Lithiation and Electrophilic Quench
This protocol outlines the general procedure for the ortho-lithiation of this compound and subsequent reaction with an electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., iodomethane, benzaldehyde, N,N-dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dry ice/acetone bath
-
Syringes and needles
-
Standard work-up and purification reagents
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi or sec-BuLi (1.1-1.2 eq) dropwise to the cooled solution via syringe. The solution may change color, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq) to the reaction mixture at -78 °C. The reaction is typically rapid.
-
Warming and Quenching: After stirring for an additional 30-60 minutes at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Low Temperature (-78 °C): Essential for the stability of the organolithium reagent and the lithiated intermediate, preventing side reactions such as addition to the pyridine ring.
-
Anhydrous Conditions: Organolithium reagents are extremely reactive with water.
-
Choice of Base: n-BuLi is a strong, non-hindered base suitable for this transformation. sec-BuLi can be used for more sterically hindered substrates.
-
Electrophile: A wide range of electrophiles can be used, allowing for the introduction of various functional groups, including alkyl, aryl, carbonyl, and silyl groups.
Application in Drug Discovery: A Case Study
The general synthetic strategy is depicted in the workflow below:
Caption: General workflow for the utilization of this compound.
Deprotection of the Pivaloyl Group
A key advantage of using the pivaloyl group is its robustness, which allows it to withstand a wide range of reaction conditions. However, its removal is often a necessary final step to unmask the free amine for further derivatization or to reveal the final bioactive molecule.
Protocol 3: Pivalamide Deprotection
The deprotection of the pivalamide group can be achieved under either acidic or basic conditions, although harsh conditions are often required due to its steric hindrance.
Method A: Acidic Hydrolysis
-
Dissolve the N-pivaloyl-protected compound in a suitable solvent such as methanol or ethanol.
-
Add a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Heat the reaction mixture to reflux for several hours to overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to pH 7-8.
-
Extract the product with an organic solvent and purify as necessary.
Method B: Basic Hydrolysis
-
Dissolve the N-pivaloyl-protected compound in a solvent mixture such as ethanol and water.
-
Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Heat the reaction mixture to reflux for an extended period.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and neutralize with an acid (e.g., HCl) to pH 7.
-
Extract the product and purify.
Causality of Experimental Choices:
-
Strong Acid/Base and Heat: The steric bulk of the tert-butyl group makes the pivalamide resistant to hydrolysis, necessitating forcing conditions.
-
Choice of Method: The choice between acidic and basic hydrolysis will depend on the stability of other functional groups present in the molecule.
Conclusion and Future Outlook
This compound is a prime example of a strategically designed intermediate that has found a significant role in modern drug discovery. Its robust synthesis, coupled with its ability to direct highly regioselective C-H functionalization, makes it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile building block in the quest for novel therapeutics. As the field of C-H activation continues to evolve, the importance of well-designed directing groups like the one found in this compound will only continue to grow, paving the way for more efficient and innovative synthetic strategies.
References
- Fuhrer, W., & Gschwend, H. W. (1979). Ortho Functionalization of Aromatic Amines: Ortho Lithiation of N-Pivaloylanilines. The Journal of Organic Chemistry, 44(7), 1133–1136.
- Gadek, T. R., et al. (2021). Process for synthesis of picolinamides.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3251458, this compound. Retrieved from [Link].
- Maddaford, A., et al. (2015).
- Yeşilkaynak, T., et al. (2016). Theoretical and experimental studies on N-((6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide. Journal of Molecular Structure, 1125, 544-553.
-
Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link].
-
Che, A. (2023). Global Deprotection in Drug manufacturing. Medium. Retrieved from [Link].
-
ResearchGate. (2019). Deprotection of the pivaloyl group with LiAlH4. Retrieved from [Link].
-
Myers, A. G. Research Group. Directed Ortho Metalation. Retrieved from [Link].
-
Baran Lab. Directed Metalation: A Survival Guide. Retrieved from [Link].
Sources
Application Notes and Protocols: Strategic Functionalization of the Pyridine Ring in N-(6-Methylpyridin-2-yl)pivalamide
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] The targeted functionalization of this heterocycle is therefore of paramount importance in drug discovery and development. This guide provides a comprehensive overview of the strategic functionalization of the pyridine ring in N-(6-Methylpyridin-2-yl)pivalamide, a substrate featuring a robust picolinamide directing group. We will delve into the mechanistic underpinnings of key transformations, including Directed ortho-Metalation (DoM) and transition-metal-catalyzed C-H activation, offering detailed, field-tested protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices, self-validating protocols, and visual aids are provided to ensure both scientific rigor and practical applicability.
Introduction: The Power of the Picolinamide Directing Group
The pyridine ring, an electron-deficient heterocycle, presents unique challenges for selective functionalization.[1][3] Direct C-H functionalization has emerged as a sustainable and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1] A key strategy to control regioselectivity in C-H activation is the use of directing groups.[4] The picolinamide moiety, as present in this compound, is a powerful bidentate directing group that can chelate to a metal center, bringing it in close proximity to specific C-H bonds and facilitating their activation.[5] This chelation-assisted strategy enables the selective functionalization of the pyridine ring, a critical capability in the synthesis of complex molecules for pharmaceutical applications.[6][7]
The presence of the 6-methyl group in the target molecule, this compound, introduces both steric and electronic effects that can influence the regioselectivity of functionalization. The pivaloyl group, with its bulky tert-butyl substituent, can also play a role in modulating reactivity and selectivity. This guide will explore how to leverage these features to achieve desired chemical transformations.
Strategic Approaches to Functionalization
Two primary strategies for the functionalization of this compound will be discussed in detail:
-
Directed ortho-Metalation (DoM): This classic approach utilizes strong organolithium bases to deprotonate the pyridine ring at the position ortho to the directing group, generating a potent nucleophile for subsequent reaction with various electrophiles.[8][9][10][11][12]
-
Transition-Metal-Catalyzed C-H Activation: This rapidly evolving field employs catalysts based on palladium, rhodium, cobalt, or nickel to achieve a wide range of C-C and C-heteroatom bond formations.[5][13][14][15] The picolinamide directing group is instrumental in achieving high regioselectivity in these transformations.[16]
The following sections will provide detailed protocols and mechanistic insights for these powerful synthetic methods.
Directed ortho-Metalation (DoM) of this compound
Directed ortho-metalation is a robust method for the introduction of a wide variety of functional groups at the C3 position of the pyridine ring. The picolinamide moiety acts as an excellent directed metalation group (DMG), facilitating deprotonation at the adjacent C-H bond.[10][11]
Mechanistic Rationale
The mechanism of DoM involves the coordination of the Lewis acidic organolithium reagent to the Lewis basic nitrogen and oxygen atoms of the picolinamide directing group. This pre-coordination complex brings the strong base into close proximity to the C3-H bond, leading to its regioselective deprotonation and the formation of an aryllithium intermediate. This intermediate can then be trapped with a suitable electrophile.
Caption: Workflow for Directed ortho-Metalation.
Detailed Protocol: Iodination at the C3 Position
This protocol describes the iodination of this compound at the C3 position, a versatile transformation that provides a handle for further cross-coupling reactions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Dry glassware
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, add this compound (1.0 equiv) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi or s-BuLi (1.1 equiv) dropwise to the cooled solution. The choice of base can be critical; s-BuLi is generally more reactive. Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.
-
Electrophilic Quench: In a separate flask, prepare a solution of iodine (1.2 equiv) in anhydrous THF. Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature over 2-3 hours. Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution to consume excess iodine.
-
Work-up: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired C3-iodinated product.
Expected Outcome: This protocol should yield the C3-iodinated product in good to excellent yield. The precise yield will depend on the purity of reagents and strict adherence to anhydrous and anaerobic conditions.
Transition-Metal-Catalyzed C-H Functionalization
Transition-metal catalysis offers a powerful and often milder alternative to DoM for the functionalization of the pyridine ring. The picolinamide directing group enables a variety of transformations, including arylation, alkenylation, and amination.
General Mechanistic Principles
While the exact mechanism can vary depending on the metal, ligands, and reactants, a general catalytic cycle for palladium-catalyzed C-H activation is depicted below. This cycle typically involves:
-
Coordination: The palladium catalyst coordinates to the picolinamide directing group.
-
C-H Activation: The palladium center activates a nearby C-H bond, often through a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle intermediate.
-
Oxidative Addition/Reductive Elimination or Migratory Insertion: The palladacycle reacts with a coupling partner, leading to the formation of the new C-C or C-heteroatom bond and regeneration of the active catalyst.
Caption: Generalized Catalytic Cycle for Pd-Catalyzed C-H Arylation.
Detailed Protocol: Palladium-Catalyzed C3-Arylation
This protocol outlines a general procedure for the palladium-catalyzed C3-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Argon or Nitrogen gas supply
-
Schlenk tube or sealed reaction vial
-
Dry glassware
Procedure:
-
Preparation: To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv), the aryl halide (1.2-1.5 equiv), Pd(OAc)₂ (2-5 mol%), the ligand (if required, e.g., PPh₃, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Heating: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Washing: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the C3-arylated product.
Optimization Parameters:
| Parameter | Variation | Rationale |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, etc. | Catalyst choice can significantly impact efficiency. |
| Ligand | PPh₃, PCy₃, XPhos, etc. | Ligands can modulate catalyst activity and stability. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can influence the rate of C-H activation. |
| Solvent | Toluene, Dioxane, DMF, DMAc | Solvent polarity can affect reaction rates and solubility. |
| Temperature | 80-140 °C | Higher temperatures are often required to drive the reaction to completion. |
Conclusion and Future Outlook
The functionalization of the pyridine ring in this compound is a critical step in the synthesis of novel chemical entities for drug discovery. The picolinamide directing group provides a powerful tool for achieving high regioselectivity through both Directed ortho-Metalation and transition-metal-catalyzed C-H activation. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this important scaffold. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the exploration of functionalization at other positions on the pyridine ring through innovative strategies.
References
-
Baudoin, O. (2018). Picolinamide directed δ‐C−H activation of amines. ResearchGate. [Link]
-
Gande, V. (2018). Energy profile for the C–H activation pathways of picolinamides from... ResearchGate. [Link]
-
Sharma, U., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Journal of Organic Chemistry, 84(20), 13112-13123. [Link]
-
Kaplan, M. (2021). Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. Journal of the Serbian Chemical Society. [Link]
-
Seregin, I. V., & Gevorgyan, V. (2007). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]
-
Chen, G., et al. (2009). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC. [Link]
-
Maity, P., & Pimparkar, S. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. University of California, Irvine. [Link]
-
Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. [Link]
-
Maity, P., & Pimparkar, S. (2021). C-H Functionalization of Pyridines. ResearchGate. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
-
Sharma, G., & Kumar, V. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]
-
PubChem. (n.d.). N-Methyl-N-(pyridin-2-yl)pivalamide. PubChem. [Link]
-
ResearchGate. (2025). Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes. ResearchGate. [Link]
-
Lindsley, C. W., et al. (2015). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. PubMed Central. [Link]
-
Nguyen, T. H. G., et al. (2022). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. [Link]
-
Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. PubMed. [Link]
-
Bakherad, M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Quiroga, J., & Insuasty, B. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
-
Al-Otaibi, J. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
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- 7. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocol: A Scalable and Robust Synthesis of N-(6-Methylpyridin-2-yl)pivalamide
Abstract & Introduction
N-(6-Methylpyridin-2-yl)pivalamide (CAS No: 86847-79-2) is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] Its synthesis involves the acylation of 2-amino-6-methylpyridine with pivaloyl chloride. While straightforward at the laboratory scale, scaling this process presents significant challenges related to exothermic control, reagent handling, and product purification. This document provides a comprehensive, field-tested protocol for the multi-hundred gram to kilogram scale synthesis of this compound. We will delve into the causality behind critical process parameters, present a robust safety and hazard analysis, and outline a detailed, step-by-step protocol with integrated in-process controls (IPCs) and final product quality control (QC) specifications.
Synthetic Strategy & Mechanistic Rationale
The core transformation is a nucleophilic acyl substitution, where the primary amine of 2-amino-6-methylpyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride. The reaction produces one equivalent of hydrochloric acid (HCl), which must be neutralized by a suitable base to prevent the protonation of the starting amine (rendering it non-nucleophilic) and drive the reaction to completion.
Reaction Scheme: 2-Amino-6-methylpyridine + Pivaloyl Chloride --(Base, Solvent)--> this compound + Base·HCl
Rationale for Reagent and Solvent Selection
-
Substrates: 2-Amino-6-methylpyridine is a readily available starting material.[3] Pivaloyl chloride is a highly reactive acylating agent, ensuring a rapid and efficient reaction. The bulky tert-butyl group of the pivaloyl moiety imparts specific steric and electronic properties to the final molecule, which can be crucial for its downstream applications.
-
Base Selection: A non-nucleophilic organic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is preferred for scale-up. These bases effectively scavenge HCl without competing with the primary amine substrate. While inorganic bases like K₂CO₃ could be used, their limited solubility in many organic solvents can lead to heterogeneous reaction mixtures and slower kinetics. For this protocol, we select Triethylamine due to its efficacy and ease of removal during workup.
-
Solvent Selection: An inert, aprotic solvent is essential. Dichloromethane (DCM) or Toluene are excellent choices. DCM offers high solubility for the starting materials and the triethylamine hydrochloride salt, but its low boiling point can be challenging for temperature control during a highly exothermic addition. Toluene is selected for this protocol due to its higher boiling point, which allows for a wider operating temperature range and better control over the exotherm. It is also a common solvent in large-scale manufacturing.
Process Hazard Analysis (PHA) & Mitigation
Scaling this synthesis requires a thorough understanding and mitigation of the associated hazards.
-
Pivaloyl Chloride (CAS: 3282-30-2): This is the primary hazard. It is a highly flammable, volatile, and corrosive liquid that reacts violently with water and alcohols to release HCl gas.[4] It is a lachrymator and can cause severe burns upon contact.[5]
-
Mitigation:
-
All manipulations must be performed in a well-ventilated fume hood or a closed reactor system.
-
All equipment, including addition funnels and transfer lines, must be thoroughly dried and kept under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.
-
Use spark-proof tools and ensure all equipment is properly grounded to prevent ignition from static discharge.[5][6]
-
Personnel must wear appropriate Personal Protective Equipment (PPE), including flame-resistant lab coats, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.[4]
-
An emergency quench solution (e.g., a large volume of cold sodium bicarbonate solution) and a safety shower/eyewash station must be immediately accessible.[5]
-
-
-
2-Amino-6-methylpyridine (CAS: 1824-81-3): This compound is toxic if swallowed and fatal in contact with skin.[3]
-
Mitigation:
-
Avoid generating dust during handling.
-
Wear appropriate PPE, including gloves and eye protection, to prevent skin and eye contact.
-
-
-
Exotherm Control: The reaction is highly exothermic. Uncontrolled addition of pivaloyl chloride can lead to a rapid temperature increase, potentially causing the solvent to boil and creating a runaway reaction scenario.
-
Mitigation:
-
The reaction vessel must be equipped with efficient overhead stirring, a calibrated temperature probe, and an external cooling bath (e.g., ice-water or a chiller).
-
Pivaloyl chloride must be added slowly and sub-surface via an addition funnel or a syringe pump to ensure localized heat is dissipated effectively. The internal temperature must be monitored continuously and maintained below the specified limit.
-
-
Detailed Scale-Up Protocol (1.0 kg Scale)
This protocol details the synthesis to produce approximately 1.5 kg of this compound.
Reagent & Equipment Table
| Component | CAS No. | MW ( g/mol ) | Equiv. | Moles (mol) | Mass (kg) | Volume (L) | Density (g/mL) |
| 2-Amino-6-methylpyridine | 1824-81-3 | 108.14 | 1.00 | 9.25 | 1.00 | ~1.0 | ~1.0 (solid) |
| Pivaloyl Chloride | 3282-30-2 | 120.58 | 1.05 | 9.71 | 1.17 | 1.17 | 1.00 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.10 | 10.18 | 1.03 | 1.42 | 0.726 |
| Toluene | 108-88-3 | 92.14 | - | - | - | 10.0 | 0.867 |
| Saturated NaHCO₃ (aq) | - | - | - | - | - | 10.0 | ~1.05 |
| Brine (Saturated NaCl) | - | - | - | - | - | 5.0 | ~1.2 |
Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet/outlet.
-
2 L pressure-equalizing dropping funnel.
-
External cooling/heating circulator.
-
Large filtration funnel (Büchner or Nutsche type).
-
Vacuum oven.
Experimental Workflow Diagram
Sources
Introduction: Unveiling the Potential of N-(6-Methylpyridin-2-yl)pivalamide in Advanced Materials
An in-depth guide to the applications of N-(6-Methylpyridin-2-yl)pivalamide in materials science has been created for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols, with a focus on scientific integrity and practical insights.
This compound is a substituted pyridine derivative with significant potential in materials science, primarily as a sophisticated ligand in transition metal catalysis. Its molecular architecture, featuring a nitrogen-rich pyridyl core and a sterically demanding pivalamide group, offers a unique combination of electronic and steric properties. These attributes make it a compelling candidate for enhancing the efficiency, selectivity, and stability of catalytic systems.
The 2-aminopyridine moiety serves as a robust bidentate or monodentate coordination site for various transition metals, including palladium, nickel, and copper. The methyl group at the 6-position of the pyridine ring can influence the electronic environment of the nitrogen atom, while the bulky pivaloyl group can provide a steric shield around the metal center. This steric hindrance can be instrumental in promoting reductive elimination, preventing catalyst deactivation, and controlling regioselectivity in cross-coupling reactions. This guide explores the synthesis of this compound and its potential application as a ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry and materials science.
Synthesis Protocol: this compound
A reliable synthesis of this compound is crucial for its application in materials science research. The following protocol details a standard procedure for its preparation from commercially available starting materials.
Materials:
-
2-Amino-6-methylpyridine
-
Pivaloyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-amino-6-methylpyridine (1.0 eq) and anhydrous dichloromethane (DCM, approximately 0.2 M solution). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool.
-
Addition of Base: Add triethylamine (1.2 eq) to the cooled solution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirring solution. The addition should be done over 10-15 minutes to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound as a solid.
Application Note: A High-Performance Ligand for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, widely used in the synthesis of polymers, pharmaceuticals, and organic electronic materials. The performance of the palladium catalyst is highly dependent on the nature of the supporting ligand. This compound is a promising ligand for this transformation due to its ability to stabilize the palladium center and facilitate the key steps of the catalytic cycle.
Rationale for Use:
-
Electron-Donating Pyridine Ring: The pyridine nitrogen atom can coordinate to the palladium center, increasing its electron density and promoting oxidative addition.
-
Steric Hindrance: The bulky pivaloyl group can facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. This steric bulk can also prevent the formation of inactive palladium species.
-
Enhanced Stability: The bidentate coordination of the ligand can chelate the palladium ion, leading to a more stable catalytic complex with a longer lifetime.
Hypothetical Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
This compound
-
Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
-
Toluene and water (as a solvent system)
-
Inert atmosphere (nitrogen or argon)
-
Schlenk flask or similar reaction vessel
-
Heating mantle or oil bath
-
Standard workup and purification reagents
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)2 (1 mol%) and this compound (2 mol%) to a Schlenk flask. Add a small amount of degassed solvent (e.g., toluene) and stir for 15-20 minutes.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over a drying agent, filter, and concentrate. Purify the crude product by column chromatography to obtain the desired biaryl product.
Catalytic Cycle Diagram:
The Strategic Application of N-(6-Methylpyridin-2-yl)pivalamide in Modern Heterocyclic Synthesis
Introduction: A Tailored Directing Group for Precision C-H Functionalization
The quest for efficient and selective methods to construct complex molecular architectures lies at the heart of modern organic synthesis. Heterocyclic compounds, in particular, are cornerstones of pharmaceuticals, agrochemicals, and materials science. Their synthesis often hinges on the ability to forge carbon-heteroatom and carbon-carbon bonds with high precision. In this context, transition metal-catalyzed C-H activation has emerged as a powerful strategy, offering an atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
At the forefront of this field is the use of directing groups, which steer the metal catalyst to a specific C-H bond, thereby ensuring regioselectivity. Among these, the picolinamide scaffold has proven to be a robust and versatile directing group. This application note delves into the synthesis and utility of a specifically tailored picolinamide derivative, N-(6-Methylpyridin-2-yl)pivalamide , in the synthesis of a range of valuable heterocyclic compounds. We will explore the mechanistic rationale for its design, provide detailed protocols for its application, and discuss its advantages in the context of contemporary synthetic challenges.
The strategic placement of a methyl group at the 6-position of the pyridine ring and a bulky pivaloyl group on the amide nitrogen are not arbitrary choices. The electron-donating nature of the methyl group is thought to enhance the coordinating ability of the pyridine nitrogen, thereby stabilizing the key metallacyclic intermediate in the catalytic cycle. Concurrently, the steric bulk of the pivaloyl group can play a crucial role in influencing the stereoselectivity of the reaction and preventing potential side reactions.
Synthesis of this compound
The preparation of the directing group is a straightforward process, typically involving the acylation of 2-amino-6-methylpyridine with pivaloyl chloride.
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-6-methylpyridine
-
Pivaloyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere (N2 or Ar), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Caption: Synthesis of the this compound directing group.
Application in the Synthesis of Isoquinolones via Rhodium-Catalyzed C-H Annulation
Isoquinolones are a prominent class of N-heterocycles found in numerous natural products and pharmaceuticals. The rhodium-catalyzed annulation of arenes bearing a picolinamide directing group with alkynes is a highly effective method for their construction.
Mechanistic Rationale
The catalytic cycle is generally believed to proceed through the following key steps:
-
Coordination: The this compound-substituted arene coordinates to the Rh(III) catalyst via the pyridine nitrogen and the amide oxygen.
-
C-H Activation: A concerted metalation-deprotonation (CMD) step occurs at the ortho-position of the arene, forming a stable five-membered rhodacycle.
-
Alkyne Insertion: The alkyne coordinates to the rhodium center and subsequently inserts into the Rh-C bond.
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the isoquinolone product and regenerate the active Rh(III) catalyst.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(6-Methylpyridin-2-yl)pivalamide
Welcome to the technical support guide for the synthesis of N-(6-Methylpyridin-2-yl)pivalamide (CAS No. 86847-79-2).[1][2] This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. We aim to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Overview of the Synthesis
The most common and direct method for synthesizing this compound is the nucleophilic acyl substitution reaction between 2-amino-6-methylpyridine and pivaloyl chloride. In this reaction, the primary amine of the pyridine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pivaloyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.
Reaction Scheme
2-amino-6-methylpyridine + Pivaloyl Chloride → this compound + HCl
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed for its potential root causes, followed by actionable solutions.
Question 1: Why is my reaction yield extremely low or non-existent?
A low or zero yield is one of the most common issues, often pointing to problems with reagents, reaction conditions, or the reaction setup itself.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Recommended Action |
| Moisture Contamination | Pivaloyl chloride is highly reactive towards water. Hydrolysis of the acyl chloride to pivalic acid is often faster than the desired amidation, consuming the reagent and halting the reaction. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Handle pivaloyl chloride under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive 2-amino-6-methylpyridine | The starting amine can degrade over time through oxidation or other side reactions, especially if stored improperly. Impurities will reduce the amount of active nucleophile available. | Verify the purity of the 2-amino-6-methylpyridine using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization or sublimation. |
| Insufficient or Inappropriate Base | The reaction generates one equivalent of HCl. Without a base to scavenge this acid, the starting aminopyridine will be protonated, forming an unreactive pyridinium salt and effectively stopping the reaction. | Use at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). A slight excess (1.1-1.2 equivalents) is often beneficial. |
| Incorrect Reaction Temperature | While the reaction is generally robust, running it at too low a temperature may slow the rate significantly, leading to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions. | Start the reaction at a low temperature (0 °C) during the addition of pivaloyl chloride to control the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. |
Question 2: My final product is impure. What are the likely side products and how can I remove them?
Product impurity often results from unreacted starting materials or the formation of side products. The bulky pivaloyl group sterically hinders many common side reactions like di-acylation, but other issues can arise.
Potential Side Reactions & Purification Strategies
-
Unreacted Starting Materials: The most common impurities are leftover 2-amino-6-methylpyridine or pivalic acid (from hydrolysis of pivaloyl chloride).
-
Removal: A simple acidic wash (e.g., with 1M HCl) during the workup will protonate the unreacted amine, moving it to the aqueous layer. A subsequent basic wash (e.g., with saturated NaHCO₃ solution) will remove the acidic pivalic acid.
-
-
Formation of N-acylpyridinium salts: If pyridine is used as the base, it can react with pivaloyl chloride to form a highly reactive N-pivaloylpyridinium intermediate.[3] While this can sometimes act as the acylating agent, it can also lead to other undesired pathways.
-
Prevention & Removal: Using a non-nucleophilic base like triethylamine avoids this complication. If formed, these salts are typically water-soluble and can be removed during the aqueous workup.
-
Recommended Purification Protocol
-
Aqueous Workup: After the reaction is complete, quench it with water. Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash Series: Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by either:
-
Recrystallization: Use a suitable solvent system like ethanol/water or hexanes/ethyl acetate.
-
Column Chromatography: Use silica gel with a gradient of ethyl acetate in hexanes as the eluent.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction? A: Aprotic, non-nucleophilic solvents are ideal. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are excellent choices as they are inert to the reactants and effectively dissolve the starting materials.
Q: How can I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting material (2-amino-6-methylpyridine) on a silica plate. The product amide is significantly less polar than the starting amine. A typical mobile phase would be 20-30% ethyl acetate in hexanes. The reaction is complete when the starting material spot has disappeared.
Q: Is an inert atmosphere strictly necessary? A: Yes. Due to the high reactivity of pivaloyl chloride with atmospheric moisture, performing the reaction under an inert atmosphere of nitrogen or argon is critical for achieving high yields and reproducibility.
Q: Can I use other acylating agents besides pivaloyl chloride? A: Yes, pivalic anhydride can also be used. The reaction is typically slower and may require heating or a catalyst like 4-dimethylaminopyridine (DMAP). The primary advantage of the anhydride is that it produces pivalic acid as a byproduct instead of corrosive HCl, which can sometimes simplify the workup.
Visualized Guides and Protocols
General Reaction Mechanism
The diagram below illustrates the nucleophilic acyl substitution mechanism for the formation of this compound.
Caption: Reaction mechanism for amide formation.
Standard Experimental Workflow
Follow this workflow for a logical progression from setup to final product characterization.
Caption: A decision tree for troubleshooting low yield.
Detailed Experimental Protocol
Materials:
-
2-amino-6-methylpyridine
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-6-methylpyridine (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Dissolve pivaloyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the pivaloyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
References
-
ResearchGate. (2018). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Available at: [Link]
-
Reddit. (2023). Why does the acyl chloride react with the more basic NH rather than the acidic OH? Available at: [Link]
Sources
Technical Support Center: Synthesis of N-(6-Methylpyridin-2-yl)pivalamide
Welcome to the technical support center for the synthesis of N-(6-Methylpyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the formation of side products during this synthetic procedure. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions and obtain a high-purity product.
Introduction to the Synthesis
The synthesis of this compound is a common yet nuanced procedure in medicinal chemistry and drug development. The primary and most direct route involves the nucleophilic acyl substitution of 2-amino-6-methylpyridine with pivaloyl chloride. This reaction, while straightforward in principle, can be accompanied by the formation of several side products that can complicate purification and reduce the overall yield. Understanding the genesis of these impurities is paramount to developing a robust and reproducible synthetic protocol.
This guide will delve into the common side products encountered, their mechanisms of formation, and, most importantly, provide actionable troubleshooting steps to mitigate their presence.
Core Reaction Pathway
The desired transformation is the acylation of the primary amino group of 2-amino-6-methylpyridine with pivaloyl chloride, typically in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: The main synthetic route to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions arising during the synthesis of this compound, with a focus on identifying and mitigating side product formation.
FAQ 1: My reaction is sluggish and the yield is low. What are the likely causes?
Answer:
Several factors can contribute to a sluggish reaction and low yield. Let's break down the most common culprits:
-
Insufficient Base: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting 2-amino-6-methylpyridine, rendering it non-nucleophilic. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to scavenge this HCl. Ensure you are using at least one equivalent of the base. An excess (1.1-1.5 equivalents) is often beneficial to drive the reaction to completion.
-
Poor Quality Reagents:
-
2-amino-6-methylpyridine: Impurities in the starting amine can interfere with the reaction. It is advisable to use a high-purity grade or purify it before use, for example, by recrystallization[1].
-
Pivaloyl chloride: This reagent is highly reactive and susceptible to hydrolysis[2]. Use a freshly opened bottle or a properly stored (under inert atmosphere) reagent. Degradation of pivaloyl chloride to pivalic acid will not only reduce the amount of acylating agent but can also introduce purification challenges.
-
-
Low Reaction Temperature: While the reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exotherm, allowing the reaction to warm to room temperature is typically necessary for it to go to completion. If the reaction is still sluggish, gentle heating (e.g., 40-50 °C) can be employed, but this may increase the formation of certain side products.
FAQ 2: I've isolated a significant amount of a white solid that is not my desired product. What could it be?
Answer:
The most probable identity of a significant white solid side product is pivalic acid .
-
Mechanism of Formation: Pivalic acid is formed through the hydrolysis of pivaloyl chloride[2]. This occurs if there is moisture in your reaction solvent, reagents, or glassware. Pivaloyl chloride is highly reactive towards water.
Caption: Formation of pivalic acid via hydrolysis of pivaloyl chloride.
-
Troubleshooting and Prevention:
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.
-
Anhydrous Solvents: Use anhydrous solvents. If you are using a solvent from a previously opened bottle, consider using a fresh bottle or drying the solvent using appropriate methods (e.g., molecular sieves).
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.
-
-
Removal: Pivalic acid can often be removed during the work-up by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The pivalic acid will be deprotonated to the water-soluble sodium pivalate and partition into the aqueous layer.
FAQ 3: My NMR spectrum shows a second, minor product with a similar structure to my desired amide. What is this impurity?
Answer:
A likely candidate for this impurity is the N,N-diacylated product, N-(6-methylpyridin-2-yl)-N-pivaloylpivalamide .
-
Mechanism of Formation: While the primary amine is the most nucleophilic site, under certain conditions, the amide nitrogen of the initially formed product can be further acylated. This is more likely to occur if:
-
An excess of pivaloyl chloride is used.
-
A strong base is used that can deprotonate the amide proton, making the nitrogen more nucleophilic.
-
Higher reaction temperatures are employed.
Due to the steric hindrance of the pivaloyl group, this diacylation is generally less favorable than with less bulky acylating agents[3].
Caption: Potential pathway for the formation of the N,N-diacylated side product.
-
-
Troubleshooting and Prevention:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of pivaloyl chloride.
-
Controlled Addition: Add the pivaloyl chloride slowly to the reaction mixture, especially at the beginning, to maintain a low instantaneous concentration.
-
Choice of Base: Use a non-nucleophilic base of moderate strength, such as triethylamine. Avoid stronger bases like sodium hydride unless specifically required and controlled.
-
Temperature Management: Maintain a controlled temperature throughout the reaction. Avoid excessive heating.
-
-
Removal: The diacylated product is often more nonpolar than the desired mono-acylated product and can typically be separated by column chromatography on silica gel.
FAQ 4: Are there any other potential side reactions I should be aware of?
Answer:
Yes, another potential side reaction involves the acylation of the pyridine ring nitrogen .
-
Mechanism of Formation: The nitrogen atom of the pyridine ring is also nucleophilic and can react with pivaloyl chloride to form a pyridinium salt. This is more likely if the exocyclic amino group is protonated and therefore non-nucleophilic.
-
Troubleshooting and Prevention:
-
Sufficient Base: As mentioned in FAQ 1, using an adequate amount of a non-nucleophilic base is key. This ensures the exocyclic amino group remains the primary nucleophile.
-
Reaction Conditions: This side reaction is generally less common under standard acylation conditions with a primary aminopyridine, as the exocyclic amine is significantly more nucleophilic than the ring nitrogen.
-
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Formation Pathway | Key Prevention Strategies | Removal Method |
| Pivalic Acid | Hydrolysis of pivaloyl chloride | Use anhydrous conditions (solvents, glassware), inert atmosphere. | Aqueous basic wash (e.g., NaHCO₃ solution). |
| N,N-Diacylated Product | Over-acylation of the desired product | Control stoichiometry of pivaloyl chloride, slow addition, moderate temperature, use of a suitable base. | Column chromatography. |
| Acylated Pyridinium Salt | Acylation of the pyridine ring nitrogen | Ensure sufficient non-nucleophilic base to maintain the nucleophilicity of the exocyclic amine. | Typically unstable and may revert or be removed during aqueous work-up. |
Recommended Experimental Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
-
Preparation:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-amino-6-methylpyridine (1.0 eq).
-
Dissolve the 2-amino-6-methylpyridine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq).
-
-
Reaction:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
If using a water-immiscible solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure this compound.
-
References
-
PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting N-(6-Methylpyridin-2-yl)pivalamide Synthesis
An in-depth technical guide by a Senior Application Scientist.
Welcome to the dedicated technical support guide for the synthesis of N-(6-methylpyridin-2-yl)pivalamide. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during this specific amide coupling reaction. Here, we will address common experimental failures with in-depth, scientifically-grounded explanations and actionable troubleshooting steps.
Introduction to the Synthesis
The synthesis of this compound is a fundamental amide bond formation, typically achieved by acylating 2-amino-6-methylpyridine with a pivaloyl source. While seemingly straightforward, this reaction is susceptible to various issues that can lead to low yields, incomplete conversion, or the formation of impurities. This guide will help you navigate these challenges.
The primary reaction pathway involves the nucleophilic attack of the amino group of 2-amino-6-methylpyridine on an activated pivaloyl group, commonly from pivaloyl chloride or pivalic anhydride. The choice of base and solvent is critical to the success of this transformation.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows low or no conversion of the starting material (2-amino-6-methylpyridine). What are the likely causes?
Low or no conversion is a common issue that can often be traced back to several key factors:
-
Insufficiently Activated Acylating Agent: Pivaloyl chloride is highly reactive, but it can be degraded by moisture. Ensure that the pivaloyl chloride is fresh or has been properly stored. If using pivalic anhydride, a less reactive acylating agent, the reaction may require more forcing conditions (e.g., higher temperature, longer reaction time).
-
Inappropriate Base: The choice of base is critical. A base that is too weak may not effectively scavenge the HCl generated when using pivaloyl chloride, leading to the protonation of the starting amine and shutting down the reaction. A base that is too strong or sterically hindered, like triethylamine, is often a good choice.
-
Low Reaction Temperature: While the reaction is often run at room temperature, some systems may require gentle heating to overcome the activation energy barrier.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored pivaloyl chloride. Consider titrating the pivaloyl chloride to determine its purity if degradation is suspected.
-
Optimize the Base: If using a weak base, consider switching to a stronger, non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA).
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-15 °C and monitor the reaction progress by TLC or LC-MS.
Q2: I am observing the formation of a significant amount of a diacylated byproduct. How can I prevent this?
The formation of a diacylated product, where the pivaloyl group adds to both the amino group and the pyridine nitrogen, can occur under certain conditions.
-
Excess Acylating Agent: Using a large excess of pivaloyl chloride can drive the reaction towards diacylation.
-
Strongly Basic Conditions: The use of a very strong base can deprotonate the initially formed amide, making it susceptible to a second acylation.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Use a slight excess (1.05-1.1 equivalents) of pivaloyl chloride.
-
Slow Addition: Add the pivaloyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain better control over the reaction.
-
Choice of Base: A moderately hindered base like triethylamine is generally preferred over smaller, more reactive bases.
Q3: My reaction is complete, but I am struggling with the purification of the final product. What are some effective purification strategies?
Purification can be challenging due to the similar polarities of the product and any unreacted starting material or byproducts.
-
Aqueous Workup: A standard aqueous workup is often the first step. Washing with a dilute acid solution (e.g., 1M HCl) can help remove any unreacted 2-amino-6-methylpyridine and the base. A subsequent wash with a dilute base solution (e.g., saturated NaHCO₃) can remove any remaining acidic impurities.
-
Crystallization: this compound is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.
-
Column Chromatography: If crystallization is not feasible, silica gel column chromatography is a reliable alternative. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can effectively separate the product from impurities.
| Purification Method | Advantages | Disadvantages |
| Aqueous Workup | Simple, removes ionic impurities | May not remove non-polar impurities |
| Crystallization | Can provide very pure material, scalable | Finding a suitable solvent can be time-consuming |
| Column Chromatography | High resolution for complex mixtures | Can be time-consuming and use large volumes of solvent |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2-amino-6-methylpyridine
-
Pivaloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add pivaloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution and troubleshooting.
Caption: A typical experimental workflow for the synthesis of this compound.
Mechanistic Insights
Understanding the underlying reaction mechanism is key to effective troubleshooting.
Caption: The general mechanism for the acylation of 2-amino-6-methylpyridine with pivaloyl chloride.
References
- Synthesis of this compound.
- Preparation of this compound as a pharmaceutical intermediate.
-
Amide Bond Formation and Peptide Coupling. Organic Chemistry Portal. [Link]
Technical Support Center: Optimization of N-(6-Methylpyridin-2-yl)pivalamide Synthesis
Answering the complex challenges in synthetic chemistry requires a blend of foundational knowledge and practical, experience-driven insights. This guide is structured to provide just that for researchers working on the acylation of 2-amino-6-methylpyridine.
Welcome to the technical support resource for the synthesis of N-(6-Methylpyridin-2-yl)pivalamide. This document is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and optimization strategies for the acylation of 2-amino-6-methylpyridine with pivaloyl chloride. The following question-and-answer guide addresses common issues encountered during this synthesis, with a focus on optimizing reaction time and temperature to maximize yield and purity.
Frequently Asked Questions & Troubleshooting Guide
Q1: My initial attempts at synthesizing this compound have resulted in a low yield. What are the most critical time and temperature parameters I should investigate first?
Answer: Low yield is a frequent challenge in acylation reactions, particularly when dealing with sterically hindered reagents like pivaloyl chloride. The interplay between reaction time and temperature is the most critical factor to optimize.
-
Temperature Considerations: The acylation of an amine with a highly reactive acyl chloride is typically very exothermic.
-
Initial Temperature: It is crucial to begin the reaction at a low temperature, typically 0 °C, by using an ice bath.[1] This is done to control the initial exothermic release of energy upon the addition of pivaloyl chloride, preventing the formation of side products and potential degradation of the starting material or product.
-
Reaction Temperature: After the controlled addition of the acylating agent, the reaction is often allowed to warm to room temperature (20-25 °C) to ensure it proceeds to completion.[1] Running the reaction at excessively high temperatures can favor side reactions or decomposition.[2]
-
-
Reaction Time: The optimal reaction time is the point at which the consumption of the limiting reagent is maximized without significant formation of byproducts.
-
Monitoring is Key: There is no universal "correct" reaction time. Progress should be actively monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction may run for 2 to 4 hours after the addition of the acyl chloride.[3]
-
Diminishing Returns: Simply extending the reaction time indefinitely rarely solves a low yield problem and can often worsen it by allowing for the slow formation of degradation products. If the reaction has stalled (i.e., no further consumption of starting material is observed over 30-60 minutes), extending the time further is unlikely to be beneficial.
-
Q2: I'm consistently observing a significant amount of unreacted 2-amino-6-methylpyridine in my reaction mixture, even after several hours at room temperature. Should I increase the temperature or simply let it run longer?
Answer: This is a classic optimization problem. A stalled reaction indicates that the activation energy barrier is not being overcome under the current conditions or that a reagent has been deactivated. Here is a systematic approach to troubleshoot this issue.
-
Verify Stoichiometry and Reagent Quality: Before adjusting time or temperature, ensure your fundamentals are sound.
-
Base is Crucial: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, is essential to scavenge this acid.[4] Use at least 1.1 to 1.2 equivalents of the base.
-
Reagent Purity: Pivaloyl chloride is highly reactive and sensitive to moisture.[5] Use of old or improperly stored pivaloyl chloride that has partially hydrolyzed to pivalic acid will result in a lower yield.
-
-
Systematic Temperature Increase: If the above parameters are correct, a modest increase in temperature is the logical next step.
-
Gently warm the reaction mixture to 40-50 °C.
-
Continue to monitor the reaction by TLC or LC-MS every 30-45 minutes.
-
If the reaction proceeds at the higher temperature, it suggests the reaction was initially too slow at room temperature. Determine the optimal time at this new temperature.
-
Avoid high temperatures (e.g., >80 °C) unless necessary, as this can lead to decomposition.[6]
-
The following workflow can guide your optimization process:
Caption: Troubleshooting workflow for low reaction yield.
Q3: My reaction produced the desired product, but also a significant impurity. What side reactions are common at elevated temperatures or with prolonged reaction times?
Answer: Impurity generation is often a direct consequence of non-optimal time and temperature. While the bulky pivaloyl group prevents many side reactions common to other acylations, some issues can still arise.
-
Primary Side Product - Unreacted Starting Material: As discussed, this is the most common "impurity" and results from an incomplete reaction.
-
Potential for Diacylation: While sterically very difficult, highly forcing conditions (high temperature, large excess of pivaloyl chloride) could theoretically lead to acylation on the pyridine ring nitrogen to form a highly reactive N-acylpyridinium ion.[7] This species is generally unstable and would likely lead to downstream decomposition products rather than an isolable di-acylated compound.
-
Thermal Decomposition: At elevated temperatures, the starting materials or the product itself may begin to decompose. This often manifests as a darkening of the reaction mixture (e.g., turning brown or black) and the appearance of multiple new, undefined spots on a TLC plate.
-
Hydrolysis: If there is moisture in the reaction (from solvent, glassware, or reagents), pivaloyl chloride will hydrolyze to pivalic acid. This inactive byproduct can complicate purification.
To minimize these issues, adhere to the principle of using the mildest conditions necessary to drive the reaction to completion in a reasonable timeframe.
Optimization Protocol and Data
Recommended Starting Protocol
This protocol provides a robust starting point for the synthesis. Optimization should proceed by systematically adjusting one variable at a time (e.g., temperature).
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-amino-6-methylpyridine (1.0 eq) and anhydrous dichloromethane (DCM) to make a ~0.2 M solution.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir.
-
Cooling: Cool the flask to 0 °C using an ice/water bath.
-
Acyl Chloride Addition: Add pivaloyl chloride (1.05 eq) dropwise to the stirring solution over 15-20 minutes. A cloudy suspension (triethylamine hydrochloride) will form.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the 2-amino-6-methylpyridine spot is consumed (typically 2-4 hours).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by column chromatography or recrystallization.
Table of Optimization Parameters
The following table summarizes key parameters that can be adjusted to optimize the reaction for time and temperature.
| Parameter | Range | Starting Point | Rationale for Optimization |
| Temperature | 0 °C to 50 °C | 0 °C to RT | Lower temperatures control exotherm and improve selectivity; higher temperatures increase reaction rate for sluggish reactions.[1][2] |
| Time | 1 to 12 hours | 2 - 4 hours | Must be determined by monitoring; longer times do not guarantee higher yield and may increase side products.[3] |
| Base | 1.1 - 1.5 eq | 1.2 eq | Essential for neutralizing HCl byproduct; insufficient base will halt the reaction.[4] |
| Solvent | DCM, THF, ACN | DCM | Aprotic solvents are required. Solvent choice can affect solubility and the accessible temperature range. |
Reaction Mechanism Overview
Understanding the mechanism is key to effective troubleshooting. The reaction proceeds via a standard nucleophilic acyl substitution.
Caption: General mechanism for the acylation reaction.
By methodically adjusting the reaction time and temperature while carefully monitoring the reaction's progress, you can develop a robust and high-yielding protocol for the synthesis of this compound.
References
-
Effect of temperature on the acylation of PC with DA. Reaction condition - ResearchGate. Available from: [Link]
-
(PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. Available from: [Link]
-
Organic Syntheses Procedure. Available from: [Link]
- US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents.
- CN101311155A - Process for preparing chloro-pivalyl chloride - Google Patents.
-
Theoretical and experimental studies on N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide - SciSpace. Available from: [Link]
-
Pivaloyl chloride - Wikipedia. Available from: [Link]
- US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl ... - Google Patents.
-
rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide - ResearchGate. Available from: [Link]
-
Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates † | Request PDF - ResearchGate. Available from: [Link]
-
Regioselective Acylation of Hexopyranosides with Pivaloyl Chloride | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
(PDF) Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities - ResearchGate. Available from: [Link]
-
The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI. Available from: [Link]
Sources
dealing with impurities in N-(6-Methylpyridin-2-yl)pivalamide
Welcome to the technical support guide for N-(6-Methylpyridin-2-yl)pivalamide (CAS No. 86847-79-2). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this important chemical intermediate. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Overview and Significance
This compound is a substituted picolinamide derivative. Compounds within this structural class are of significant interest in medicinal chemistry and materials science due to their role as versatile intermediates and ligands. The amide linkage combined with the pyridine ring offers specific steric and electronic properties, making it a valuable building block. However, the synthesis and purification processes can present challenges, leading to impurities that may compromise downstream applications. This guide provides a systematic approach to identifying and resolving these issues.
The Synthetic Pathway: Understanding Impurity Origins
The most common laboratory synthesis involves the acylation of 2-amino-6-methylpyridine with pivaloyl chloride, typically in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the hydrochloric acid byproduct.
Reaction Scheme: 2-amino-6-methylpyridine + Pivaloyl Chloride → this compound + HCl
Understanding this fundamental reaction is key to anticipating potential impurities, which generally fall into three categories:
-
Unreacted Starting Materials: Residual 2-amino-6-methylpyridine or pivaloyl chloride.
-
Reaction Byproducts: Impurities formed from side reactions or from the reagents themselves.
-
Degradation Products: Compounds formed by the decomposition of the final product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound in a practical, question-and-answer format.
Q1: My final product appears oily or has a lower-than-expected melting point. What is the likely contaminant?
Answer: This is a frequent observation and is most often caused by the presence of pivalic acid . Pivaloyl chloride is highly reactive and readily hydrolyzes upon exposure to atmospheric moisture or residual water in the solvent to form pivalic acid.[1] Pivalic acid is a low-melting solid that can form a eutectic mixture with your product, depressing its melting point and giving it an oily or waxy consistency.
Troubleshooting Steps:
-
Aqueous Workup: During your reaction workup, perform a wash with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute potassium carbonate (K₂CO₃) solution. This will deprotonate the acidic pivalic acid, forming its water-soluble carboxylate salt, which will partition into the aqueous layer.
-
Verification: After the basic wash, confirm the absence of pivalic acid by TLC or ¹H NMR. In the NMR spectrum, the broad singlet of the carboxylic acid proton (typically >10 ppm) should be absent.
Q2: My NMR spectrum shows unreacted 2-amino-6-methylpyridine. How can I remove it effectively?
Answer: 2-Amino-6-methylpyridine is a basic compound due to its amino group and pyridine nitrogen.[2][3] This property can be exploited for its removal.
Recommended Methods:
-
Acidic Wash (during workup): Introduce a wash step with dilute aqueous acid (e.g., 1M HCl). This will protonate the basic starting material, forming a water-soluble ammonium salt that can be extracted into the aqueous phase.
-
Causality: The amide product is significantly less basic than the starting amine and will remain in the organic layer, allowing for efficient separation.
-
Self-Validation: After the wash, spot the organic layer on a TLC plate against a standard of the starting material to confirm its removal.
-
-
Flash Column Chromatography: If the acidic wash is insufficient or not desired, column chromatography is highly effective. 2-amino-6-methylpyridine is more polar than the final product.
-
Protocol: Use a silica gel column and a solvent system such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate). The less polar product will elute before the more polar starting material.
-
Q3: I've detected an impurity with a mass corresponding to a di-acylated product. How did this happen and how can it be prevented?
Answer: While sterically hindered, it is possible under certain conditions to form a di-pivaloyl derivative, N,N-bis(pivaloyl)-6-methylpyridin-2-amine. This typically occurs if the reaction is run under forcing conditions (e.g., high temperature) or with a large excess of a highly reactive acylating agent.
Prevention & Mitigation:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of pivaloyl chloride, but avoid large excesses.
-
Temperature Control: Add the pivaloyl chloride slowly at a low temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature. This moderates the initial reactivity and favors mono-acylation.
-
Purification: This byproduct is significantly less polar than the desired mono-acylated product. It can be separated using flash column chromatography, where it will elute much earlier.
Q4: How do I choose the best purification method for my crude product?
Answer: The choice between recrystallization and chromatography depends on the impurity profile and the scale of your reaction.
Decision Workflow:
Caption: Decision tree for purification method selection.
-
Recrystallization: This is the most efficient method for removing small amounts of impurities, especially if the crude product is already >90% pure. It is easily scalable.
-
Column Chromatography: This is the method of choice when multiple impurities are present, or when impurities have similar polarity to the product, making separation by recrystallization difficult.[4]
Q5: My sample shows signs of degradation upon storage. What is the degradation pathway and what are the optimal storage conditions?
Answer: The primary degradation pathway for this compound is hydrolysis of the amide bond. This is accelerated by the presence of moisture, acids, or bases. The degradation products are the starting materials: 2-amino-6-methylpyridine and pivalic acid.
Forced Degradation Insights: Forced degradation studies, where a compound is intentionally exposed to harsh conditions (acid, base, oxidation, heat, light), are used to predict long-term stability.[5][6] For this molecule, degradation would be expected primarily under strong acidic or basic hydrolytic conditions.
Optimal Storage: To ensure long-term stability, store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place. A desiccator is highly recommended.
Data Summary & Protocols
Table 1: Common Impurities and Identification
| Impurity Name | Source | Identification Method | Key Diagnostic Signal |
| 2-Amino-6-methylpyridine | Unreacted starting material | ¹H NMR, LC-MS, TLC | Broad NH₂ signal (~4.5-5.5 ppm), characteristic aromatic signals. |
| Pivalic Acid | Hydrolysis of pivaloyl chloride | ¹H NMR | Very broad COOH signal (>10 ppm), sharp 9H singlet for t-butyl group. |
| Triethylamine HCl | Byproduct from base | ¹H NMR | Characteristic quartet/triplet signals if residual triethylamine is present. |
| Pivalic Anhydride | Side reaction of reagent | ¹H NMR, LC-MS | Presence of a single t-butyl signal (~1.2 ppm) with a different chemical shift from the product. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Acidic/Basic Impurities
-
After the reaction is complete, quench the reaction mixture with water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acid Wash: Wash the organic layer with 1M HCl (2 x volume of organic layer) to remove unreacted 2-amino-6-methylpyridine and other basic impurities.
-
Base Wash: Wash the organic layer with saturated NaHCO₃ solution (2 x volume of organic layer) to remove pivalic acid and residual HCl.
-
Brine Wash: Wash the organic layer with saturated NaCl solution to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Validation: Analyze the crude product by TLC or ¹H NMR to assess the effectiveness of the workup before proceeding to further purification.
Protocol 2: Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate, acetone).
-
Slowly add a co-solvent (anti-solvent) in which the compound is poorly soluble (e.g., hexanes, heptane) until the solution becomes slightly turbid.
-
Add a few drops of the first solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent.
-
Dry the crystals under high vacuum.
Protocol 3: Flash Column Chromatography
-
Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Dry-load the adsorbed sample onto the top of the packed column.
-
Elute the column with a gradually increasing polarity gradient (e.g., from 5% to 40% ethyl acetate in hexanes).
-
Collect fractions and monitor by TLC to identify and combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
Impurity Identification Workflow
The following diagram outlines a systematic workflow for identifying and addressing impurities.
Caption: General workflow for impurity identification and remediation.
References
-
Grokipedia. Pivaloyl chloride.
-
Google Patents. US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl...
-
R Discovery. Forced Degradation Studies Research Articles - Page 1.
-
ResearchGate. Results of forced degradation studies | Download Scientific Diagram.
-
Wikipedia. Pivaloyl chloride.
-
Organic Syntheses. O-PIVALOYL-N-Boc-HYDROXYLAMINE.
-
Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
-
Patsnap. Pivaloyl chloride patented technology retrieval search results - Eureka.
-
Chemicea Pharmaceuticals. 2-Amino-6-methylpyridine | CAS No- 1824-81-3 | NA.
-
PMC. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
-
Open Access Pub. Purification Techniques | Journal of New Developments in Chemistry.
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
-
Universidade de Lisboa Scholar. Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment.
-
Sobekbio Biosciences. This compound.
-
PubChem. 2-Amino-6-methylpyridine.
-
BLDpharm. N-(5-Iodo-6-methylpyridin-2-yl)pivalamide.
-
Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-6-methylpyridine | 1824-81-3.
-
CORE. Development of forced degradation and stability indicating studies of drugs—A review.
-
Benchchem. Pivalamide | 754-10-9.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-methylpyridine | 1824-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
preventing decomposition of N-(6-Methylpyridin-2-yl)pivalamide
Technical Support Center: N-(6-Methylpyridin-2-yl)pivalamide
Section 1: Compound Stability Profile
This compound is an amide derivative incorporating a substituted pyridine ring. Its stability is primarily influenced by the lability of the amide bond and the chemical nature of the 6-methylpyridine moiety. The sterically bulky tert-butyl group on the pivalamide portion offers considerable protection against certain nucleophilic attacks, making the amide bond more robust than simpler acetamides.[1] However, the primary mode of degradation remains hydrolysis, which can be catalyzed by acidic or basic conditions. The pyridine nitrogen atom can also influence the molecule's susceptibility to degradation.
Key Stability Liabilities:
-
Hydrolysis: The amide bond can be cleaved by water, a reaction accelerated by strong acids or bases, to yield 6-methylpyridin-2-amine and pivalic acid.
-
Oxidation: While less common, strong oxidizing conditions could potentially affect the pyridine ring or the methyl group.
-
Photodecomposition: Prolonged exposure to high-energy light (e.g., UV) may induce degradation, a common characteristic of aromatic heterocyclic compounds.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3] A desiccator at room temperature is suitable for short-term storage. For long-term storage (months to years), storing at 2-8°C in a desiccated environment is recommended. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen and moisture.
Q2: What are the visible signs of decomposition?
A2: The pure compound is typically a white to off-white solid. Signs of decomposition may include:
-
Color Change: Development of a yellow or brownish tint.
-
Change in Physical State: Clumping, melting, or appearance of an oily residue, which could indicate the presence of hygroscopic degradation products.
-
Odor: A faint fishy or amine-like odor (from 6-methylpyridin-2-amine) or a sharp, rancid odor (from pivalic acid).
Q3: Is this compound sensitive to air or moisture?
A3: Yes. The primary concern is moisture, which can lead to slow hydrolysis of the amide bond over time. The pyridine moiety can also absorb atmospheric water.[4] While not acutely sensitive to oxygen at room temperature, excluding air by storing under an inert atmosphere is a best practice to prevent potential long-term oxidative degradation.
Q4: What solvents are recommended for preparing stock solutions?
A4: For optimal stability in solution, use anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dioxane. Prepare solutions fresh whenever possible. If storage is necessary, store solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Avoid protic solvents (e.g., methanol, ethanol) or aqueous buffers for long-term storage, as they can facilitate hydrolysis.
Section 3: In-Depth Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, pointing toward potential decomposition.
Q: My analytical results (e.g., LC-MS, NMR) show unexpected peaks. How can I confirm if it's decomposition?
A: If you observe unexpected peaks, it is crucial to determine if they are process-related impurities or degradation products.
-
Identify the Degradants: The primary hydrolytic degradation products are 6-methylpyridin-2-amine (C₆H₈N₂) and pivalic acid (C₅H₁₀O₂). Calculate their expected molecular weights and compare them with your mass spectrometry data.
-
Perform a Forced Degradation Study: Subject a small sample of your compound to harsh conditions (e.g., heat it in 0.1 M HCl or 0.1 M NaOH). Analyze the resulting mixture by LC-MS. The peaks that grow under these conditions are likely degradation products. Compare the retention times and mass spectra of these new peaks with the unknown peaks in your experimental sample.
-
NMR Analysis: In ¹H NMR, the appearance of a new broad singlet in the amine region and a new singlet around 1.2 ppm for the tert-butyl group of pivalic acid would suggest hydrolysis.
Q: My reaction yield is consistently lower than expected. Could compound instability be the cause?
A: Yes, especially if your reaction conditions involve:
-
Aqueous or Protic Solvents: Extended reaction times in water, alcohols, or other protic solvents can cause hydrolysis.
-
Acidic or Basic Reagents: Reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), sodium hydroxide (NaOH), or lithium hydroxide (LiOH) can catalyze amide cleavage.[5]
-
Elevated Temperatures: Heating the compound, particularly in the presence of moisture, will accelerate decomposition.[6]
Troubleshooting Workflow:
-
Verify Starting Material Purity: Before starting your reaction, run a purity check (e.g., NMR or LC-MS) on your this compound to ensure it has not degraded in storage.
-
Use Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
-
Modify Reaction pH: If possible, buffer the reaction to a neutral pH to minimize acid- or base-catalyzed hydrolysis.
Q: I observed a color change in my solid sample after bringing it to room temperature from the freezer. What does this mean?
A: This is often caused by condensation. When a cold container is opened in a humid lab environment, atmospheric moisture condenses on the cold solid. This moisture can initiate hydrolysis, leading to physical changes like clumping and eventual chemical degradation. Always allow the container to warm to ambient temperature before opening it.
Section 4: Preventative Protocols & Workflows
Protocol 4.1: Recommended Storage and Handling
-
Receiving: Upon receipt, inspect the container for a proper seal.
-
Inerting: If the compound will be stored for more than a month, carefully open the container inside a glovebox or glove bag, flush the headspace with dry argon or nitrogen, and reseal tightly.
-
Storage: Store the container inside a desiccator in a refrigerator (2-8°C). For maximum longevity, store in a -20°C freezer.
-
Dispensing: To weigh out the compound, remove the container from cold storage and allow it to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents moisture condensation.[4][7] Weigh the desired amount quickly and promptly reseal and re-inert the container.
Protocol 4.2: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use only high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF).
-
Preparation: Prepare the solution under an inert atmosphere if possible. Use glassware that has been oven-dried to remove residual moisture.
-
Aliquoting: Immediately divide the stock solution into single-use aliquots in appropriate vials (e.g., amber glass vials with PTFE-lined caps). This prevents contamination of the entire stock and minimizes damage from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C. For use, remove one aliquot, allow it to thaw completely, and use it immediately. Do not re-freeze and re-use thawed aliquots.
Table 1: Summary of Recommended Conditions
| Condition | Solid Compound | In Solution |
| Temperature | 2-8°C (long-term) or RT (short-term) | -20°C to -80°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas Headspace |
| Light | Protect from light (use amber vials) | Protect from light |
| Solvent | N/A | Anhydrous Aprotic (e.g., DMSO, DMF) |
| Container | Tightly sealed, inert material (glass) | Tightly sealed, inert material (glass) |
Section 5: Mechanistic Overview of Decomposition
The most probable non-enzymatic degradation pathway for this compound is hydrolysis. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the amide carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic.[8] A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Following proton transfers, the C-N bond is cleaved, releasing the protonated 6-methylpyridin-2-amine and pivalic acid. This reaction is generally irreversible because the resulting amine is protonated under acidic conditions and is no longer nucleophilic.[8]
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The intermediate then collapses, ejecting the amide anion (⁻NH-R), which is a very poor leaving group. This step is typically the rate-limiting step and often requires heat.[5] The amide anion then rapidly deprotonates the newly formed carboxylic acid.
Caption: Decision workflow for investigating suspected decomposition.
Section 6: References
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from [Link]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Wikipedia. (2025). Pivalamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. Retrieved from [Link]
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- 1. Pivalamide | 754-10-9 | Benchchem [benchchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of N-(6-Methylpyridin-2-yl)pivalamide
Welcome to the technical support center for the purification of N-(6-Methylpyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating this compound with high purity and yield. We will explore common issues and provide alternative, field-proven purification strategies beyond standard chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of this compound?
A1: Understanding potential impurities is the first step toward selecting an effective purification strategy. Impurities typically originate from starting materials, side reactions, or subsequent degradation.[1][2]
-
Unreacted Starting Materials: The most common impurities are the starting materials themselves:
-
Coupling Reagents & Bases: Residuals from reagents like triethylamine, DMAP, EDC, or HATU are common.[5]
-
Side-Products:
-
Di-acylated Product: Formation of a tertiary amide if the reaction conditions are harsh, leading to a more non-polar impurity.
-
Hydrolysis Product: If water is present, pivaloyl chloride can hydrolyze to pivalic acid. The final amide product is generally stable but can be hydrolyzed under strong acidic or basic conditions.
-
A preliminary analysis by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the impurity profile of your crude material.[1]
Q2: My standard silica gel column chromatography is resulting in low yield and/or impure fractions. What are my alternatives?
A2: While silica gel chromatography is a go-to method, N-acylpicolinamides can present challenges such as streaking on the column (due to the basic pyridine nitrogen) or irreversible binding, leading to low recovery. When chromatography is inefficient, several robust alternatives should be considered.[6][7] The primary non-chromatographic methods are Recrystallization and Acid-Base Extraction .
The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity.
Caption: Decision tree for selecting a purification method.
Q3: How can I effectively use recrystallization for this compound? I'm having issues with "oiling out".
A3: Recrystallization is an excellent and scalable technique for purifying solid compounds by leveraging differences in solubility between the product and impurities at varying temperatures.[6][8]
Troubleshooting "Oiling Out": This common issue occurs when a compound's melting point is lower than the boiling point of the chosen solvent, or the solution is too highly concentrated.[9] The compound melts before it can dissolve, forming an oil that is difficult to crystallize.
-
Solution 1: Slow Down Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Rapid cooling encourages oil formation.[9]
-
Solution 2: Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation and then cool slowly.[9]
-
Solution 3: Use a Solvent Pair: Dissolve the crude product in a minimal amount of a "good" hot solvent where it is highly soluble (e.g., ethanol, acetone). Then, add a "poor" hot solvent where it is less soluble (e.g., water, hexane) dropwise until the solution becomes persistently cloudy. Reheat gently to clarify and then cool slowly. A common pair for amides is ethanol/water.[9]
| Problem | Cause | Solution |
| Oiling Out | Solution is supersaturated above the compound's melting point; cooling is too rapid. | Reheat, add more solvent, and cool slowly. Use a lower-boiling point solvent or a solvent pair.[9] |
| No Crystals Form | Too much solvent was used; solution is not saturated enough. | Boil off some solvent to increase concentration. Induce crystallization by scratching the flask or adding a seed crystal. |
| Poor Recovery | Compound is too soluble in the cold solvent. | Ensure the flask is thoroughly cooled in an ice bath. Use a solvent in which the compound has lower solubility. |
| Colored Impurities | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Q4: Is acid-base extraction a suitable method, and how does it work for this molecule?
A4: Yes, acid-base extraction is a highly effective and often overlooked method for purifying compounds with basic functional groups like pyridines.[10][11] The principle relies on the basicity of the pyridine nitrogen (pKa of pyridinium ion is ~5.2-6.0), which can be protonated by a dilute acid to form a water-soluble salt.[12][13] The amide nitrogen, in contrast, is not significantly basic and will not be protonated.
This allows for the selective transfer of your target compound into an aqueous layer, leaving non-basic organic impurities behind in the organic layer.
When to Use Acid-Base Extraction:
-
When major impurities are neutral (non-polar) organic compounds.
-
To remove unreacted 2-amino-6-methylpyridine (which will also be extracted into the acidic aqueous layer).
-
As a pre-purification step before recrystallization or chromatography to remove the bulk of impurities.
Troubleshooting Emulsions: Persistent emulsions can form during the shaking of aqueous and organic layers.
-
Solution: Add a small amount of brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[10]
Detailed Experimental Protocols
Protocol 1: Recrystallization via Solvent Screening
This protocol outlines a systematic approach to identifying an optimal solvent system for recrystallization.
Caption: Workflow for selecting a recrystallization solvent.
Step-by-Step Methodology:
-
Solvent Selection: Choose a range of potential solvents with varying polarities. Good starting points for amides include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.[6] Also consider solvent pairs like Ethanol/Water or Ethyl Acetate/Hexane.
-
Small-Scale Screening:
-
Place approximately 20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid is just covered. A good solvent is one in which the compound is poorly soluble at room temperature.
-
Heat the tubes that contain insoluble material in a water or sand bath. Add more solvent dropwise until the solid just dissolves at the boiling point.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.
-
-
Evaluation: The ideal solvent is one where the compound is sparingly soluble at room temperature but completely soluble at the boiling point, and which produces a high yield of clean crystals upon cooling.
-
Scale-Up: Once an optimal solvent or solvent pair is identified, perform the recrystallization on the bulk of your material. Dissolve the crude product in the minimum amount of the boiling solvent, perform a hot filtration if insoluble impurities are present, and then allow the filtrate to cool slowly to induce crystallization.
Protocol 2: Purification via Acid-Base Extraction
This protocol is designed to separate the basic product from neutral or acidic impurities.
Caption: Step-by-step workflow for acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl.[10] The this compound will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Separation: Combine the acidic aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution or saturated NaHCO₃) with stirring until the pH is basic (pH 8-10), which will deprotonate the pyridinium salt.
-
Isolation:
-
If the product precipitates as a solid, it can be collected by vacuum filtration, washed with cold water, and dried.
-
If no solid forms, extract the product back into a fresh portion of organic solvent (e.g., ethyl acetate or DCM) 2-3 times.
-
-
Final Workup: Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous drying agent (like Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[10]
References
-
ResearchGate Discussion on Amide Purification. (2020). ResearchGate. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
- Wilson, P. J. (1969). Method for recovery of pyridine bases. U.S. Patent No. 3,431,266.
-
Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
Conti, P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. [Link]
-
The Pharma Master. (n.d.). Troubleshooting. [Link]
-
Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methyl-N-(pyridin-2-yl)pivalamide. PubChem Compound Database. [Link]
-
Novikov, E. G. (1982). Certain problems of the extraction and refining of heavy pyridine bases (a survey). Coke Chem. USSR (Engl. Transl.). [Link]
-
ResearchGate Discussion on Pyridine Removal. (2014). ResearchGate. [Link]
-
ResearchGate Discussion on Pyridine and GC Columns. (2021). ResearchGate. [Link]
-
Reddy, R., et al. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. The Royal Society of Chemistry. [Link]
-
PharmaCores. (2024). Advanced Guide to HPLC Troubleshooting. [Link]
-
University of Luxembourg. (n.d.). This compound (C11H16N2O). PubChemLite. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Pharmaguideline. (2024). Resolving API Impurity Issues in Drug Development. [Link]
-
Check, C. T., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed Central. [Link]
-
Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. [Link]
-
Pharmaguideline. (2024). Troubleshooting Contamination Issues in Pharmaceuticals. YouTube. [Link]
-
LookChem. (n.d.). N-(2-(6-methoxy-2-methylpyridin-3-yl)phenyl)pivalamide. [Link]
-
Check, C. T., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. [Link]
-
Green, K., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methylpyridin-2-ol. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyridine. PubChem Compound Database. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. [Link]
-
World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]
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- 3. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
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- 5. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Certain problems of the extraction and refining of heavy pyridine bases (a survey) (Journal Article) | OSTI.GOV [osti.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. helixchrom.com [helixchrom.com]
Technical Support Center: Catalyst Selection for Reactions Involving N-(6-Methylpyridin-2-yl)pivalamide
Welcome to the technical support guide for transition-metal-catalyzed reactions involving N-(6-Methylpyridin-2-yl)pivalamide. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, practical protocols, and robust troubleshooting advice. We will delve into the causality behind experimental choices, ensuring that every recommendation is grounded in established chemical principles and supported by authoritative literature.
Part 1: Catalyst and Reaction Selection Guide (FAQs)
This section addresses common questions regarding the selection of appropriate catalytic systems for various C-H functionalization reactions using this compound as a substrate.
Q1: What is the specific role of the this compound structure in directing C-H activation?
Answer: The this compound substrate is expertly designed for high-selectivity C-H functionalization. Its efficacy stems from the synergistic action of two key features:
-
Bidentate Directing Group: The pyridine nitrogen and the amide carbonyl oxygen work in concert to form a stable five-membered ring with a transition metal center (a metallacycle). This chelation positions the metal catalyst precisely in the vicinity of the C3-H bond of the pyridine ring.[1]
-
Steric Hindrance: The methyl group at the C6 position provides steric bulk, effectively blocking the C5-H bond and preventing competitive activation at that site. This ensures that functionalization occurs exclusively at the C3 position.
-
Pivaloyl Group: The bulky tert-butyl group on the pivalamide is not merely a protecting group; it can enhance reaction efficiency and is notoriously robust, preventing cleavage under many standard reaction conditions.[2] However, its difficult removal is a critical consideration for synthesis planning.[2]
This combination of chelation assistance and steric blocking makes the substrate an excellent choice for predictable and regioselective synthesis.
Q2: I need to perform a C-H arylation. What is the recommended starting catalyst system?
Answer: For C-H arylation, Palladium catalysis is the most established and reliable approach. A typical starting point involves a Pd(II) precatalyst, often in conjunction with a silver salt additive which can play a crucial role beyond simple halide scavenging.[3][4]
Typical Protocol for C-H Arylation:
-
Reactants:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., Aryl Iodide, 1.5 - 2.0 equiv)
-
Catalyst: Palladium(II) Acetate, Pd(OAc)2 (5-10 mol%)
-
Additive/Oxidant: Silver Carbonate, Ag2CO3 (2.0 equiv) or Silver Acetate, AgOAc (2.0 equiv)
-
Base: Potassium Phosphate, K3PO4 or K2HPO4 (2.0 equiv)
-
Solvent: Toluene, Dioxane, or DMF (0.1 M concentration)
-
-
Procedure:
-
To an oven-dried reaction vessel, add all solid components.
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., Ethyl Acetate), and filter through celite to remove inorganic salts and palladium black.
-
Purify the crude product via column chromatography.
-
The mechanism is believed to involve the formation of a palladacycle intermediate, followed by oxidative addition of the aryl halide to a Pd(IV) species, and subsequent reductive elimination to form the C-C bond.[5][6]
Q3: For a C-H olefination, should I use a Palladium or Rhodium catalyst?
Answer: Both Palladium and Rhodium systems can effectively catalyze C-H olefination, but they have distinct advantages and typical applications. The choice depends on the specific olefin and desired reaction conditions.
-
Palladium Catalysis: A reliable choice, particularly for electron-deficient olefins like acrylates. The conditions are often similar to arylation protocols, typically requiring an oxidant like Cu(OAc)2 or benzoquinone.[5]
-
Rhodium Catalysis: Often shows excellent reactivity and regioselectivity, especially for a broader range of olefins including styrenes and vinyl sulfones.[7][8] Rhodium(III) catalysts, such as [Cp*RhCl2]2, are commonly used. These reactions often require a silver salt co-catalyst (e.g., AgSbF6 or AgNTf2) and a copper oxidant.[7][9]
Decision-Making Diagram
Caption: Catalyst selection decision tree.
Table 1: Recommended Catalyst Systems for Key Transformations
| Transformation | Metal Catalyst (mol%) | Ligand/Additive | Base/Oxidant | Typical Solvent | Temp (°C) |
| Arylation | Pd(OAc)2 (5-10) | None typically required | Ag2CO3 or AgOAc, K3PO4 | Toluene, Dioxane | 100-120 |
| Olefination (Pd) | Pd(OAc)2 (5-10) | Pivalic Acid (PivOH) | Cu(OAc)2, K2CO3 | DMF, Dioxane | 80-110 |
| Olefination (Rh) | [Cp*RhCl2]2 (2-5) | AgNTf2 or AgSbF6 | Cu(OAc)2·H2O | CH2Cl2, DCE | 80-100 |
| Acetoxylation | Pd(OAc)2 (10) | None | PhI(OAc)2 | Acetic Acid | 100 |
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experimentation.
Q5: My reaction has stalled or shows very low conversion. What are the common causes and how can I fix it?
Answer: Low conversion is a frequent issue stemming from several potential sources. A systematic approach is key to identifying the root cause.
Troubleshooting Workflow for Low Conversion
Caption: Systematic troubleshooting workflow.
Key Insight: The choice of silver salt is not trivial. Different salts have varying solubility and basicity, which can dramatically affect the reaction outcome.[5] In some cases, silver is directly involved in the C-H activation step, making its presence indispensable for reactivity.[4]
Q6: I'm observing significant homocoupling of my aryl halide. How can I minimize this side reaction?
Answer: Homocoupling (e.g., Ar-I + Ar-I -> Ar-Ar) is a common side reaction in palladium-catalyzed processes, often arising from a competing Pd(0)/Pd(II) cycle. To minimize it:
-
Lower the Temperature: Homocoupling pathways can have a different activation energy than the desired C-H activation pathway. Running the reaction at the lowest effective temperature (e.g., 80-90 °C) can favor the desired reaction.
-
Adjust Stoichiometry: Use the C-H substrate as the limiting reagent and the aryl halide in a slight excess (e.g., 1.2 - 1.5 equiv). A large excess of the halide can promote homocoupling.
-
Add a Ligand: Bulky electron-rich phosphine ligands can sometimes stabilize the palladium intermediates and disfavor homocoupling, but they must be screened carefully as they can also inhibit the C-H activation step.
-
Ensure Anhydrous Conditions: Water can promote the decomposition of intermediates that lead to homocoupling.
Q7: My reaction is messy with multiple byproducts. What are the likely causes?
Answer: A complex reaction mixture often points to catalyst instability or competing reaction pathways.
-
Catalyst Decomposition: If you observe significant formation of palladium black, your catalyst is decomposing. This can be mitigated by ensuring strict inert atmosphere conditions, using pure reagents, or adding a stabilizing ligand.
-
Competing C-H Activation Sites: While the substrate is designed for C3 selectivity, extreme temperatures or highly reactive catalysts could potentially lead to minor activation at other sites, although this is rare.
-
Directing Group Cleavage: Under harsh basic or acidic conditions, the pivaloyl group could potentially be cleaved, leading to byproducts from the unprotected 2-amino-6-methylpyridine.
Q8: I am struggling to remove the pivaloyl protecting group. What are the recommended methods?
Answer: The pivaloyl group is notoriously difficult to remove due to the steric hindrance of the t-butyl group.[2] Standard hydrolysis methods often fail. Here are more robust approaches:
Table 2: Deprotection Methods for N-Pivaloyl Group
| Method | Reagents & Conditions | Considerations | Reference |
| Strong Base | Lithium diisopropylamide (LDA) (2.0 equiv), THF, 40-45 °C | Effective for a range of substituted indoles and related heterocycles; may not be suitable for base-sensitive functional groups. | [2] |
| Reductive Cleavage | Lithium aluminum hydride (LiAlH4), THF, Reflux | A strong reducing agent that may affect other functional groups (esters, ketones, etc.). | [10] |
| Reductive Cleavage | Lithium powder, catalytic naphthalene, THF | A powerful reductive method that can cleave very stable bonds. | [11] |
| Lewis Acid Hydrolysis | Iron(III) Nitrate nonahydrate (Fe(NO3)3·9H2O), Methanol, RT | A reported mild method for hydrolyzing pivalamides, but its generality for this specific substrate should be confirmed. | [12] |
Recommendation: Start with the LDA method, as it has been demonstrated to be effective for similar N-pivaloyl heterocycles.[2] If your molecule contains base-sensitive groups, a reductive cleavage approach should be considered next. Always perform deprotection tests on a small scale first.
Simplified Catalytic Cycle: Pd-Catalyzed C-H Arylation
This diagram illustrates the key steps in the chelation-directed C-H activation process.
Caption: General catalytic cycle for C-H arylation. The cycle often begins with a Concerted Metalation-Deprotonation (CMD) step to form the key palladacycle intermediate.[4][13]
References
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC, NIH.
- Direct Evidence for Competitive C–H Activation by a Well-Defined Silver XPhos Complex in Palladium-Catalyzed C–H Functionalization. ACS Publications.
- Palladium-Catalyzed Alkyl C–H Bond Activation. PMC, PubMed Central.
- Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective. ResearchGate.
- Exploring the pivotal role of silver(I) additives in palladium-catalyzed NH2-directed C(sp3)-H arylation reactions. ScienceDirect.
- Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. MDPI.
- Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC, NIH.
- C−H Activation of Phenyl Imines and 2-Phenylpyridines with [CpMCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism*. ACS Publications.
- Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. NIH.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC, NIH.
- Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. PMC, NIH.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- Rhodium-Catalyzed Regioselective C7-Functionalization of N -Pivaloylindoles. CoLab.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing.
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum.
- Modern Palladium-Catalyzed Transformations Involving C–H Activation and Subsequent Annulation. ACS Publications.
- Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir. RSC Publishing.
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC, NIH.
- Catalytic Behavior of Mono-N-Protected Amino-Acid Ligands in Ligand-Accelerated C-H Activation by Palladium(II). PubMed.
- Deprotection of the pivaloyl group with LiAlH4. ResearchGate.
- Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. RSC Publishing.
- Different Reactivities of Pyrid-2-yl- and 6-Picol-2-yl-Functionalized NHC Ligands with [Ru3(CO)12]: C(sp2)−H and Double C(sp3)−H Bond Activation Reactions. ResearchGate.
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- Palladium-catalyzed C-H arylation of 2,5-substituted pyrroles. PubMed.
- C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. PMC, NIH.
- Rhodium(III)-Catalyzed Oxadiazole-Directed Alkenyl C-H Activation for Synthetic Access to 2-Acylamino and 2-Amino Pyridines. PubMed.
- Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process. ResearchGate.
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- Pivalic Acid Esters, Pivalates. Organic Chemistry Portal.
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- Rhodium-Catalyzed (Perfluoroalkyl)olefination of Acetanilides Leading to Perfluoroalkylated Aromatics. PubMed.
- Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N -oxide Based HAT Catalysts. ResearchGate.
- Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. RSC Publishing.
- This compound,2-Pivaloylamino-6-Picoline. Chemrio.
- Nucleophilic Dearomatization of Activated Pyridines. MDPI.
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Technical Support Center: Synthesis of N-(6-Methylpyridin-2-yl)pivalamide
Welcome to the technical support center for the synthesis of N-(6-Methylpyridin-2-yl)pivalamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this specific N-acylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, with a special focus on the critical role of solvents in achieving high yield and purity. Our goal is to empower you to not only execute the synthesis successfully but also to troubleshoot and optimize it effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound. The format is designed to help you quickly identify your issue, understand the probable causes, and implement a robust solution.
Question 1: My reaction has a very low or no product yield. What went wrong?
This is one of the most common issues, often stemming from a combination of steric hindrance and suboptimal reaction conditions. The bulky tert-butyl group of pivaloyl chloride and the methyl group on the pyridine ring create significant steric challenges.
Probable Cause 1: Poor Solubility of Starting Material 2-amino-6-methylpyridine can have limited solubility in certain nonpolar solvents at room temperature. If the substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, leading to a drastically reduced reaction rate and incomplete conversion.[1]
-
Solution: Select a solvent that ensures the solubility of the starting amine. Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are excellent starting points. For more stubborn solubility issues, Dimethylformamide (DMF) can be used, although it may require higher temperatures for removal during workup.[1]
Probable Cause 2: Insufficient Reaction Temperature The acylation of a sterically hindered amine is an endothermic process with a significant activation energy barrier. Room temperature may not be sufficient to drive the reaction to completion.
-
Solution: Increase the reaction temperature. Refluxing in a solvent like DCM (b.p. ~40°C) or THF (b.p. ~66°C) can provide the necessary energy. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.[2]
Probable Cause 3: Inadequate Activation of the Acylating Agent Pivaloyl chloride is reactive, but the nucleophilicity of the amino group on the pyridine ring is reduced by the electron-withdrawing nature of the ring itself.
-
Solution: Employ a nucleophilic catalyst such as 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with pivaloyl chloride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent and can significantly accelerate the reaction.[1] Use DMAP in catalytic amounts (1-10 mol%).
Question 2: The reaction worked, but the final product is impure and difficult to purify. What are the likely side products?
Purity issues often arise from side reactions or incomplete removal of reagents and byproducts during the workup.
Probable Cause 1: Diacylation Byproduct Although less common with a sterically hindered amine, diacylation can occur if the reaction conditions are too harsh (e.g., high excess of pivaloyl chloride, very high temperatures). This results in the formation of N,N-dipivaloyl-6-methylpyridin-2-amine, which may have a similar polarity to your desired product, making separation by recrystallization challenging.[2]
-
Solution:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of pivaloyl chloride and add it dropwise to the reaction mixture to prevent a high local concentration.[2]
-
Temperature Management: Maintain a controlled temperature. Overheating can favor the formation of byproducts.[2]
-
Purification: If diacylation is suspected, column chromatography on silica gel is the most effective method for separation.[2]
-
Probable Cause 2: Residual Acidic Impurities The reaction generates HCl as a byproduct. If not properly neutralized, it can protonate the product or starting material, complicating extraction and potentially causing degradation. The workup may also leave residual pivalic acid (from hydrolysis of pivaloyl chloride).
-
Solution: During the workup, perform an aqueous wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize any HCl and remove pivalic acid into the aqueous layer.[2]
Probable Cause 3: Solvent Choice for Recrystallization Choosing the wrong solvent system for recrystallization can lead to oiling out of the product or co-precipitation of impurities.
-
Solution: An ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures.[2] For this compound, a solvent system like Hexane/Ethyl Acetate or Toluene/Heptane is often a good starting point. Perform small-scale solvent screening to find the optimal system.
Troubleshooting Workflow
Use the following decision tree to systematically diagnose and resolve issues with your synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity impact this reaction? Solvent polarity plays a multifaceted role. Polar aprotic solvents like DCM, THF, or acetonitrile can stabilize the charged intermediates and transition states formed during the nucleophilic acyl substitution, potentially increasing the reaction rate.[3] However, the primary consideration is often ensuring the starting materials are fully dissolved. Nonpolar solvents like toluene can also be effective, especially at higher temperatures, as they facilitate product isolation by precipitation upon cooling.[1] Protic solvents (e.g., alcohols, water) should be avoided as they will react competitively with the highly reactive pivaloyl chloride.
Q2: What is the role of a non-nucleophilic base like triethylamine (TEA) or pyridine? A non-nucleophilic base is crucial for scavenging the HCl generated during the reaction. The reaction is: R-NH₂ + R'-COCl → R-NH-COR' + HCl The generated HCl can protonate the starting amine (R-NH₂), converting it into its non-nucleophilic ammonium salt (R-NH₃⁺), which effectively halts the reaction. A base like TEA reacts with HCl to form triethylammonium chloride, a salt that often precipitates from the reaction mixture, driving the equilibrium towards the product.
Q3: Can this reaction be performed under solvent-free conditions? Yes, solvent-free reactions are possible and are often promoted as a green chemistry alternative.[4] This typically involves heating a mixture of the 2-amino-6-methylpyridine, pivaloyl chloride, and a base. However, this method can be difficult to control, potentially leading to localized overheating and the formation of degradation byproducts.[4] For this specific substrate, a solvent-based approach generally offers better control and reproducibility.
Q4: What is the general mechanism for this acylation? The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: General mechanism of N-acylation.
Data Summary & Protocols
Table 1: Influence of Solvent Choice on Synthesis
| Solvent Class | Example Solvents | Dielectric Constant (ε) | Key Considerations & Expected Outcome |
| Aprotic Nonpolar | Toluene, Hexane | ~2.4, ~1.9 | Pros: Good for high-temperature reactions; product may precipitate upon cooling, simplifying isolation. Cons: May have poor solubility for the starting amine at lower temperatures. |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF) | ~9.1, ~7.5 | Pros: Excellent solubility for starting materials; moderate boiling points allow for easy control and removal. Generally the recommended starting point. |
| Aprotic Polar (High BP) | Dimethylformamide (DMF), Acetonitrile | ~37, ~37.5 | Pros: Superior solvating power; allows for very high reaction temperatures if needed. Cons: Difficult to remove during workup; may require high vacuum. Acetonitrile can sometimes act as a reagent under harsh conditions.[5] |
| Protic | Ethanol, Water | ~24.5, ~80 | NOT RECOMMENDED. These solvents will react with pivaloyl chloride, consuming the reagent and leading to low or no yield of the desired amide. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-6-methylpyridine (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine). Stir until the solid is completely dissolved.
-
Base Addition: Add triethylamine (TEA, 1.5 eq). If using a catalyst, add DMAP (0.05 eq) at this stage.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This helps to control the initial exotherm upon addition of the acyl chloride.[2]
-
Reagent Addition: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will likely form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). If the reaction is sluggish, gently heat the mixture to reflux (~40°C) and continue monitoring.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., Hexane/Ethyl Acetate) or by column chromatography on silica gel to obtain the pure this compound.
References
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- ResearchGate, "Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Trifl
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managing moisture-sensitive steps in N-(6-Methylpyridin-2-yl)pivalamide synthesis
A Guide to Managing Moisture-Sensitive Steps for Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of an Anhydrous Environment
The successful synthesis of N-(6-Methylpyridin-2-yl)pivalamide, a key building block in pharmaceutical development, hinges on the acylation of 2-amino-6-methylpyridine with pivaloyl chloride. While seemingly straightforward, this nucleophilic acyl substitution is highly susceptible to moisture. The presence of even trace amounts of water can lead to significant yield reduction, byproduct formation, and complex purification challenges.
This guide provides a comprehensive, experience-driven framework for troubleshooting and managing the moisture-sensitive aspects of this synthesis. It moves beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues effectively and implement robust, self-validating protocols for achieving consistent, high-yield results.
The Core Reaction: Why Moisture is the Enemy
The desired reaction involves the nucleophilic attack of the primary amine of 2-amino-6-methylpyridine on the electrophilic carbonyl carbon of pivaloyl chloride. A base, typically pyridine, is used to neutralize the HCl byproduct generated during the reaction.[1][2]
However, pivaloyl chloride is exceptionally reactive and will readily hydrolyze in the presence of water to form pivalic acid.[3][4] This parasitic reaction not only consumes the acylating agent but also introduces a carboxylic acid impurity that can complicate product isolation.
Visualizing the Competing Reactions
The following diagram illustrates the desired synthetic pathway versus the undesirable hydrolysis reaction.
Caption: Recommended workflow for ensuring anhydrous reaction conditions.
Handling Hygroscopic Reagents
When working with hygroscopic solids like 2-amino-6-methylpyridine or certain bases, speed and environment are critical. [5][6]* Work Quickly: Minimize the time the reagent container is open to the atmosphere.
-
Use a Glovebox: For extremely sensitive reactions, weighing and transferring reagents inside a glovebox provides the best protection against moisture. [5]* Inert Gas Blanket: If a glovebox is unavailable, flush the headspace of the reagent bottle with nitrogen or argon before and after dispensing.
Conclusion
The synthesis of this compound is a prime example of a reaction where meticulous control over moisture is not just recommended, but essential for success. By understanding the detrimental effects of water on pivaloyl chloride and implementing rigorous anhydrous techniques for all reagents, solvents, and equipment, researchers can overcome common pitfalls. This proactive approach to moisture management will consistently lead to higher yields, improved product purity, and more reliable experimental outcomes.
References
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Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
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askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. Retrieved from [Link]
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Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? Retrieved from [Link]
-
Brainly.in. (2023, April 1). What is the role of acetic acid or pyridine in acetylation? Retrieved from [Link]
-
HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]
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Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol? Retrieved from [Link]
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Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
-
University of Toronto. (n.d.). Using drying agents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]
- Google Patents. (n.d.). CN107721841A - A kind of method that pivalic acid is reclaimed in the distillation residual liquid from pivaloyl chloride.
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
-
Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]
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Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results - Eureka. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
- Google Patents. (n.d.). JPH11507944A - Method for separating pivalic acid from spent reaction mixture.
-
JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
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LookChem. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]
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Sciencemadness.org. (2007, October 11). drying the water out of hygroscopic crystals. Retrieved from [Link]
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Technical Support Center: Navigating the Reactivity of 2-Amino-6-methylpyridine
Welcome to our dedicated technical resource for overcoming the synthetic challenges associated with 2-amino-6-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter the notoriously poor reactivity of this common yet tricky building block. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate your experimental hurdles and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why is 2-amino-6-methylpyridine so unreactive in many standard reactions?
A1: The poor reactivity of 2-amino-6-methylpyridine stems from a combination of electronic and steric factors. The amino (-NH₂) and methyl (-CH₃) groups are both electron-donating, which increases the electron density of the pyridine ring. While this enhances the nucleophilicity of the exocyclic amino group to some extent, it is counteracted by significant steric hindrance from the adjacent methyl group. This steric bulk physically blocks incoming reagents from accessing the amino group for reactions like N-acylation and N-alkylation.
Furthermore, in metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, both the pyridine ring nitrogen and the exocyclic amino group can act as bidentate ligands, chelating to the metal center. This can lead to catalyst inhibition or the formation of inactive complexes, effectively shutting down the catalytic cycle.[1]
Q2: I'm struggling with a Buchwald-Hartwig amination using a substituted 2-amino-6-halopyridine. What are the most common failure points?
A2: The Buchwald-Hartwig amination is particularly challenging with this substrate class due to catalyst inhibition.[2][3] The primary failure points are often an inappropriate choice of ligand, base, or palladium precursor. Standard phosphine ligands may not be sufficient to prevent catalyst deactivation by the pyridine nitrogen. Additionally, the choice of base is critical and highly dependent on the specific substrates and ligand used.
Q3: My Suzuki coupling with a 2-amino-6-halopyridine derivative is giving low yields and a mixture of byproducts. What's going on?
A3: Low yields in Suzuki couplings with this scaffold are common and often accompanied by side reactions.[4][5] The primary issues are catalyst inhibition, as seen in Buchwald-Hartwig reactions, and two common side reactions:
-
Protodeboronation: The boronic acid reagent is protonated and replaced with a hydrogen atom, especially in the presence of water and certain bases.
-
Homocoupling: The boronic acid couples with itself.
Optimizing the catalyst system, base, and solvent is crucial to minimize these pathways.
Q4: I'm trying to perform an N-acylation on 2-amino-6-methylpyridine with an acid chloride, but the reaction is sluggish and incomplete. How can I drive it to completion?
A4: The reduced nucleophilicity and steric hindrance of the amino group make direct acylation challenging. The reaction often requires activation. Simply mixing the amine with an acid chloride in the presence of a standard base like triethylamine may not be sufficient.[4] The use of more potent activating agents or more forcing reaction conditions is typically necessary.
Troubleshooting Guides
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig & Suzuki)
When faced with low yields or reaction failure in cross-coupling reactions involving 2-amino-6-methylpyridine derivatives, a systematic approach to optimization is key. The following guide outlines common problems and potential solutions.
Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | A robust system for mono-arylation of dihalopyridines.[4] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | Good to Better | A classic catalyst, often effective but may require longer reaction times.[4] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | High | Effective for di-arylation. |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | Effective | Good for achieving mono-arylation.[4] |
| Ligand | Base | Solvent | Temperature (°C) | Outcome |
| Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110-120 | Effective for coupling with deactivated aminothiophenes.[3] |
| RuPhos / BrettPhos | LiHMDS | Toluene | 100 | Successful for coupling with primary and secondary amines.[6] |
| Josiphos-type | Pd(OAc)₂ | Various | Toluene | Room Temp to 100 |
| BINAP / DPPF | NaOtBu | Toluene | 80-110 | First generation for primary amines, good for aryl iodides.[7] |
Troubleshooting N-Acylation and N-Alkylation
For these reactions, overcoming steric hindrance and the moderate nucleophilicity of the amino group is the primary goal.
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minimizing by-product formation in pivaloyl chloride reactions
Introduction: Navigating the Steric Maze of Pivaloyl Chloride
Pivaloyl chloride ((CH₃)₃CCOCl), also known as trimethylacetyl chloride, is a cornerstone acylating agent in modern organic synthesis, prized for the introduction of the sterically bulky and highly stable pivaloyl (Piv) protecting group.[1][2] Its tert-butyl moiety imparts exceptional stability to the resulting esters and amides, rendering them resistant to a wide range of reaction conditions.[3] However, this same steric hindrance that makes it so valuable is also the primary source of challenges in its application, often leading to sluggish reactions and the formation of unique by-products.
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of pivaloyl chloride reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting guides and FAQs to minimize by-product formation and maximize yield and purity.
Core Reactivity and Common Pitfalls
Pivaloyl chloride's reactivity is governed by the electrophilic carbonyl carbon, which undergoes nucleophilic acyl substitution.[3] However, unlike less hindered acyl chlorides, the reaction pathway is significantly influenced by steric factors and reaction conditions.
Key Challenges:
-
Steric Hindrance: The bulky tert-butyl group can impede the approach of nucleophiles, slowing down reaction rates, especially with hindered alcohols or amines.
-
By-product Formation: The high reactivity of pivaloyl chloride, if not properly managed, can lead to the formation of undesired side products such as pivalic acid, pivalic anhydride, and in some cases, products of carbocation rearrangement.
-
Moisture Sensitivity: Pivaloyl chloride reacts vigorously with water to form pivalic acid and corrosive hydrochloric acid, necessitating strictly anhydrous conditions.[4]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues encountered during pivaloyl chloride reactions, providing explanations and actionable solutions.
Issue 1: Low Yield in Esterification of a Hindered Alcohol
Question: "I am attempting to pivaloylate a secondary/tertiary alcohol, but I am observing low conversion and recovering mostly starting material. How can I drive the reaction to completion?"
Answer: The esterification of sterically hindered alcohols is a common challenge due to the difficulty of the nucleophilic alcohol attacking the sterically encumbered pivaloyl chloride. To overcome this, we must enhance the nucleophilicity of the alcohol or the electrophilicity of the acylating agent.
Causality and Solution:
-
The Role of the Base: A non-nucleophilic, sterically hindered base like pyridine is often used to scavenge the HCl by-product. However, for challenging esterifications, a more potent catalytic system is required.
-
The DMAP Advantage: 4-(Dimethylamino)pyridine (DMAP) is a superior catalyst for this purpose. It functions by first reacting with pivaloyl chloride to form a highly reactive N-pivaloyl-DMAP intermediate. This intermediate is significantly more electrophilic than pivaloyl chloride itself, readily reacting with even hindered alcohols.
}
DMAP Catalysis in PivaloylationTroubleshooting Steps:
-
Switch to a DMAP/Pyridine System: Use pyridine as the solvent and a catalytic amount of DMAP (0.1-0.2 equivalents).
-
Optimize Temperature: While reactions are often started at 0 °C to control the initial exothermic reaction, gentle heating (40-60 °C) may be necessary to drive the reaction to completion with hindered substrates.
-
Increase Reaction Time: Monitor the reaction by TLC. Hindered esterifications can take significantly longer, sometimes up to 24-48 hours.
-
Stoichiometry: Ensure a slight excess of pivaloyl chloride (1.1-1.5 equivalents) is used.
| Condition | Typical Outcome with Hindered Alcohols | Rationale |
| Pyridine only | Low to moderate yield | Pyridine is a good HCl scavenger but a poor acylation catalyst. |
| Pyridine with catalytic DMAP | High to excellent yield | DMAP forms a highly reactive acylating intermediate. |
| Triethylamine with catalytic DMAP | Good yield, but potential for side reactions | Triethylamine is a stronger, non-nucleophilic base, but can promote side reactions. |
Issue 2: Formation of Pivalic Anhydride as a Major By-product
Question: "My reaction mixture shows a significant amount of a less polar by-product which I've identified as pivalic anhydride. What is causing this and how can I prevent it?"
Answer: The formation of pivalic anhydride ((CH₃)₃CCO)₂O is a common side reaction, particularly when using tertiary amine bases. It arises from the reaction of the pivaloyl cation or a reactive intermediate with pivaloate, which can be present from the hydrolysis of pivaloyl chloride or as a salt.
Mechanism of Pivalic Anhydride Formation:
-
Reaction with Trace Water: Pivaloyl chloride reacts with any residual moisture to form pivalic acid.
-
Deprotonation: The base in the reaction (e.g., pyridine or triethylamine) deprotonates the pivalic acid to form a pivaloate anion.
-
Nucleophilic Attack: The pivaloate anion then acts as a nucleophile, attacking another molecule of pivaloyl chloride (or the more reactive N-pivaloyl-DMAP intermediate) to form pivalic anhydride.
}
By-product: Pivalic AnhydridePreventative Measures:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
High-Quality Reagents: Use freshly distilled pivaloyl chloride and anhydrous grade solvents and bases.
-
Order of Addition: Add the pivaloyl chloride slowly to the solution of the alcohol and base at 0 °C. This ensures that the pivaloyl chloride preferentially reacts with the intended nucleophile, which is present in a higher concentration than trace water.
-
Use of Pivalic Anhydride: If anhydride formation is a persistent issue, consider using pivalic anhydride as the acylating agent from the start. While less reactive, it eliminates the possibility of forming more anhydride.[5]
Issue 3: Unexpected Alkylation Product in Friedel-Crafts Acylation
Question: "I'm trying to perform a Friedel-Crafts acylation on benzene using pivaloyl chloride and AlCl₃, but my main product is tert-butylbenzene, not the expected ketone. Why is this happening?"
Answer: This is a classic and well-documented anomaly of pivaloyl chloride in Friedel-Crafts reactions. The initially formed pivaloyl acylium cation is sterically strained and thermodynamically unstable, leading it to rapidly decarbonylate (lose a molecule of carbon monoxide) to form the highly stable tert-butyl carbocation.[6][7] This carbocation then acts as the electrophile in a Friedel-Crafts alkylation reaction.
Mechanism of Decarbonylation and Alkylation:
}
Decarbonylation in Friedel-CraftsSolutions:
-
Alternative Acylating Agents: To achieve the desired acylation, you must use a different synthetic route. One common strategy is to use a less sterically hindered acylating agent that will not readily decarbonylate, such as isobutyryl chloride, followed by methylation at the alpha-position if the quaternary carbon is desired.
-
Use of Pivalic Anhydride with a Strong Acid: In some cases, using pivalic anhydride with a strong protic acid or Lewis acid under carefully controlled, milder conditions may favor the acylation pathway, but this is often substrate-dependent and can still lead to mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify my product from pivalic acid?
A1: Pivalic acid, the hydrolysis by-product, can be easily removed during aqueous workup. A wash with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃) will deprotonate the carboxylic acid, forming the water-soluble sodium pivaloate, which will be extracted into the aqueous layer.
Q2: Can I use triethylamine instead of pyridine as a base?
A2: Yes, triethylamine is a common and effective non-nucleophilic base for scavenging HCl. It is a stronger base than pyridine. However, for sensitive substrates, its higher basicity can sometimes promote side reactions. Pyridine is often preferred as it can also act as a nucleophilic catalyst, especially in the presence of DMAP.
Q3: My amine is very hindered. What are the best conditions for amidation?
A3: For hindered amines, you may need more forcing conditions. Consider the following:
-
Higher Temperatures: Refluxing in a suitable solvent may be necessary.
-
Use of a Coupling Agent: While pivaloyl chloride can form amides directly, for particularly challenging couplings, it is often used to form a mixed anhydride with the carboxylic acid to be coupled. This mixed anhydride is then reacted with the hindered amine.[8]
-
High-Pressure Conditions: In extreme cases, high-pressure conditions can be employed to facilitate the reaction.
Q4: I am seeing a second acylation on my diamine/amino alcohol. How can I achieve mono-acylation?
A4: The high reactivity of pivaloyl chloride can lead to diacylation. To favor mono-acylation:
-
Stoichiometry: Use a 1:1 molar ratio of pivaloyl chloride to your substrate, or even a slight excess of the substrate.
-
Slow Addition: Add the pivaloyl chloride dropwise at a low temperature (0 °C or even -20 °C) to the solution of the substrate. This allows for kinetic control, favoring reaction at the most reactive site.[1][9][10]
-
Reverse Addition: Add the substrate solution slowly to the pivaloyl chloride solution. This maintains a low concentration of the nucleophile, which can sometimes improve selectivity.
Experimental Protocols for By-product Minimization
Protocol 1: High-Yield Esterification of a Primary Alcohol
This protocol is optimized for the clean and efficient pivaloylation of a primary alcohol, such as benzyl alcohol, minimizing the formation of pivalic acid and pivalic anhydride.
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol): 1.0 eq
-
Pivaloyl Chloride: 1.2 eq
-
Pyridine (anhydrous): as solvent
-
4-(Dimethylamino)pyridine (DMAP): 0.1 eq
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To an oven-dried, round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq) and anhydrous pyridine.
-
Add DMAP (0.1 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add pivaloyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude pivaloyl ester.
-
Purify by column chromatography if necessary.
Protocol 2: Selective Mono-Amidation of a Primary Amine
This protocol is designed to favor the formation of the mono-pivaloylated product when reacting with a primary amine.
Materials:
-
Primary Amine: 1.0 eq
-
Pivaloyl Chloride: 1.05 eq
-
Triethylamine (Et₃N): 2.2 eq
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of pivaloyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove excess amine and triethylamine hydrochloride, water (1x), saturated aqueous NaHCO₃ (2x) to remove any pivalic acid, and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting N-pivaloyl amide by recrystallization or column chromatography.
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Organic Syntheses. (2020). Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Org. Synth. 2020, 97, 233-247. [Link]
-
Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An efficient protocol for alcohol protection under solvent- and catalyst-free conditions. The Journal of Organic Chemistry, 74(22), 8856–8858. [Link]
-
Liu, Z., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols: substrate scope and reaction mechanism. Organic Letters, 16(1), 236–239. [Link]
-
Grokipedia. Pivaloyl chloride. [Link]
-
Ataman Kimya. PIVALOYL CHLORIDE. [Link]
-
Wikipedia. Pivaloyl chloride. [Link]
- Zaoral, M. (1962). Amino-acids and peptides. XXXVI. Pivaloyl chloride as a reagent in the mixed anhydride synthesis of peptides.
-
Bodanszky, M., & Tolle, J. C. (1977). Side reactions in peptide synthesis. V. A reexamination of the mixed anhydride method. International Journal of Peptide and Protein Research, 10(5), 380–384. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
-
KPU Pressbooks. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. [Link]
-
Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. [Link]
- U.S. Patent No. 6,562,977 B2. (2003).
-
Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. [Link]
-
Malek, S., et al. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering, 10(16), 5236–5243. [Link]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. Pivaloyl Chloride | High-Purity Reagent | RUO [benchchem.com]
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- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
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- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: N-(6-Methylpyridin-2-yl)pivalamide Characterization
Welcome to the technical support center for N-(6-Methylpyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the characterization of this molecule. Here, we move beyond simple protocols to explain the "why" behind the methods, ensuring a deeper understanding and more effective troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and basic properties of this compound.
Q1: What are the basic physical properties of this compound?
A1: this compound is typically a solid at room temperature.[1][2] Its purity can vary by supplier, but it is commonly available at 98% purity.[2] Due to the amide linkage, it is a relatively polar molecule but also possesses nonpolar characteristics from the tert-butyl and methylpyridine groups. Its solubility is expected to be highest in organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol, with limited solubility in water. A related compound, N-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-2-carboxamide, has a solubility of >52.4 µg/mL at pH 7.4, suggesting that this compound may also have low aqueous solubility.[3]
Q2: What are the primary synthesis routes for this compound and what are the implications for impurities?
A2: The most common synthesis route is the acylation of 2-amino-6-methylpyridine with pivaloyl chloride, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. The purity of the starting materials is critical. 2-Amino-6-methylpyridine may contain other isomers or related pyridine impurities.[4][5] Pivaloyl chloride is highly reactive and can be contaminated with pivalic acid from hydrolysis.[6][7] These impurities can carry through to the final product or lead to side reactions.
Q3: Is this compound susceptible to degradation?
A3: Yes, the primary point of instability is the amide bond, which is susceptible to hydrolysis under strong acidic or basic conditions, which would yield 2-amino-6-methylpyridine and pivalic acid. While generally stable, prolonged exposure to harsh pH or high temperatures during workup or analysis can lead to degradation. The thermal degradation of polyamides often involves chain scission, which suggests that at high temperatures, the amide bond in this small molecule could also be a point of cleavage.[8][9][10][11]
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific experimental challenges in a question-and-answer format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q4: My 1H NMR spectrum shows unexpected peaks or incorrect integration. What are the likely causes?
A4: This is a common issue that can arise from several sources. Let's break down the possibilities based on the expected spectrum.
Expected 1H NMR Spectrum (Predicted): A typical 1H NMR spectrum in CDCl3 is expected to show the following signals:
-
A singlet for the tert-butyl protons (~1.3 ppm, 9H).
-
A singlet for the methyl protons on the pyridine ring (~2.4 ppm, 3H).
-
A broad singlet for the amide N-H proton (can vary, ~8.0-9.0 ppm, 1H).
-
Three aromatic protons on the pyridine ring, likely a triplet and two doublets, in the range of ~6.8-8.0 ppm.
Troubleshooting Steps:
-
Identify Unreacted Starting Materials:
-
2-Amino-6-methylpyridine: Look for a singlet for the methyl group around 2.3-2.4 ppm and characteristic aromatic signals. A broad singlet for the amino (-NH2) protons may also be visible.
-
Pivalic Acid (from hydrolysis of pivaloyl chloride): A sharp singlet for the tert-butyl group around 1.2-1.3 ppm and a very broad singlet for the carboxylic acid proton (>10 ppm).
-
-
Check for Diacylation Product:
-
In some cases, the exocyclic amine of 2-amino-6-methylpyridine can be acylated twice, though this is sterically hindered. This would lead to the disappearance of the N-H proton signal and shifts in the aromatic protons.
-
-
Solvent and Water Peaks:
-
Ensure residual solvent peaks (e.g., CHCl3 at 7.26 ppm) and water (variable, often ~1.5-1.6 ppm in CDCl3) are correctly identified.
-
Q5: The chemical shifts in my 13C NMR spectrum do not match expectations. How can I confirm my product?
A5: Similar to 1H NMR, discrepancies can arise from impurities.
Expected 13C NMR Spectrum (Predicted):
-
Quaternary carbon of the tert-butyl group (~39 ppm).
-
Methyl carbons of the tert-butyl group (~27 ppm).
-
Methyl carbon on the pyridine ring (~24 ppm).
-
Carbonyl carbon of the amide (~177 ppm).
-
Aromatic carbons of the pyridine ring (~110-158 ppm).
Troubleshooting Workflow:
The following diagram outlines a systematic approach to troubleshooting NMR data.
Caption: NMR Troubleshooting Workflow
Mass Spectrometry (MS)
Q6: I am not observing the expected molecular ion peak (M+H)+ in my mass spectrum. What could be the issue?
A6: The molecular weight of this compound is 192.26 g/mol . The expected (M+H)+ ion in ESI-MS would be at m/z 193.27.
Potential Issues and Solutions:
-
In-source Fragmentation: The molecule may be fragmenting in the ionization source.
-
Solution: Reduce the source temperature and cone voltage (or equivalent parameters) to achieve softer ionization.
-
-
Poor Ionization: The compound may not be ionizing efficiently under the chosen conditions.
-
Solution: If using ESI, try both positive and negative ion modes. In positive mode, the pyridine nitrogen should readily protonate. Ensure the mobile phase is compatible with ESI (e.g., contains a small amount of formic acid to promote protonation).
-
-
Adduct Formation: Instead of protonation, you might be observing adducts with sodium (M+Na)+ at m/z 215.25 or potassium (M+K)+ at m/z 231.35.
-
Solution: This is common if there are trace amounts of salts in your sample or mobile phase. Look for these higher m/z values.
-
Predicted Fragmentation Pattern: The primary fragmentation pathways in mass spectrometry are predictable based on the structure.
| m/z (Predicted) | Fragment Structure | Comments |
| 193.27 | [(M+H)]+ | Molecular ion |
| 136.10 | Loss of the tert-butyl group as isobutylene | McLafferty-type rearrangement or cleavage of the C-C bond adjacent to the carbonyl. |
| 109.14 | 2-amino-6-methylpyridine fragment | Cleavage of the amide bond. |
| 85.06 | Pivaloyl cation [C(CH3)3CO]+ | Alpha-cleavage next to the carbonyl group is a common fragmentation for amides and ketones.[12][13] |
| 57.07 | tert-butyl cation [C(CH3)3]+ | Loss of CO from the pivaloyl cation. |
Chromatography (HPLC)
Q7: I am observing poor peak shape (tailing) or co-elution of impurities in my HPLC analysis. How can I improve my method?
A7: These are common challenges in HPLC method development for pyridine-containing compounds.
Recommended Starting HPLC Method:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to elute your compound, then a wash step.
-
Flow Rate: 0.4 mL/min
-
Detection: UV at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 270 nm).
This method is based on a similar approach for analyzing secondary amines and pyridines.[5]
Troubleshooting Poor Chromatography:
Caption: HPLC Troubleshooting Workflow
Causality Behind Experimental Choices:
-
Acidic Mobile Phase: The basic nitrogen on the pyridine ring can interact with free silanol groups on the silica support of the C18 column, leading to peak tailing. An acidic mobile phase (like 0.1% formic acid) protonates the pyridine nitrogen, minimizing these secondary interactions.
-
Gradient Elution: Impurities from the synthesis can have very different polarities. A gradient elution is more likely to resolve these from the main peak than an isocratic method.
Part 3: Potential Pitfalls - Nitrosamine Impurities
For drug development professionals, a critical consideration is the potential for nitrosamine impurity formation. The secondary amine on the pyridine ring, if de-pivaloylated, or if unreacted 2-amino-6-methylpyridine is present, could react with nitrosating agents (like nitrous acid from nitrites) to form N-nitroso impurities. These are a class of potent carcinogens and are under strict regulatory scrutiny.
It is crucial to assess the risk of nitrosamine formation in the synthesis and storage of this compound, especially if it is intended for pharmaceutical use. Sensitive analytical methods like LC-MS/MS may be required to detect and quantify any such impurities at trace levels.
References
-
PubChem. 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Pivaloyl chloride. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. N-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]
-
Request PDF. Thermal degradation and ageing of segmented polyamides. ResearchGate. Available from: [Link]
-
MDPI. Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends. Available from: [Link]
-
NIH. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. Available from: [Link]
-
MDPI. Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities. Available from: [Link]
-
MSU Chemistry. Mass Spectrometry. Available from: [Link]
-
Chemistry LibreTexts. 1.7.2: Fragmentation Patterns of Organic Molecules. Available from: [Link]
-
MDPI. Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]
Sources
- 1. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 2. This compound [sobekbio.com]
- 3. N-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-2-carboxamide | C21H23N3O2 | CID 1636023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-methylpyridine | CAS No- 1824-81-3 | NA [chemicea.com]
- 5. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pivaloyl chloride | 3282-30-2 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
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- 10. Thermal degradation and combustion properties of most popular synthetic biodegradable polymers - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. chem.libretexts.org [chem.libretexts.org]
stability issues of N-(6-Methylpyridin-2-yl)pivalamide under acidic/basic conditions
Welcome to the technical support center for N-(6-Methylpyridin-2-yl)pivalamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under various experimental conditions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Introduction: Understanding the Stability Profile
This compound is an amide featuring a sterically hindered pivaloyl group and an electron-donating methyl group on the pyridine ring. These structural features significantly influence its stability, particularly its susceptibility to hydrolysis under acidic and basic conditions. The bulky tert-butyl group of the pivaloyl moiety provides considerable steric hindrance around the carbonyl carbon, which can sterically protect the amide bond from nucleophilic attack.[1] Conversely, the methyl group on the pyridine ring increases the electron density of the ring system, potentially affecting the basicity of the pyridine nitrogen and the overall electronic environment of the amide bond.[2][3]
This guide will explore the interplay of these factors and provide practical solutions to common stability issues encountered during experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability of this compound.
Q1: I'm observing the appearance of new peaks in my HPLC analysis after storing my sample in an acidic mobile phase. What could be happening?
A1: The appearance of new peaks strongly suggests degradation of this compound. Under acidic conditions, the primary degradation pathway is likely acid-catalyzed hydrolysis of the amide bond.[4] This would result in the formation of 6-methyl-2-aminopyridine and pivalic acid. The rate of this hydrolysis is dependent on the acid concentration and temperature.[5] It is recommended to use freshly prepared solutions and to keep the pH of your mobile phase as close to neutral as possible if the compound's stability is a concern.
Q2: My reaction yield is lower than expected when working under basic conditions. Could the compound be degrading?
A2: Yes, this compound can also undergo base-catalyzed hydrolysis. While generally amides are more resistant to hydrolysis than esters, strong basic conditions, especially with heating, can promote the cleavage of the amide bond to form the corresponding carboxylate (pivalate) and amine (6-methyl-2-aminopyridine).[4] The steric hindrance from the pivaloyl group may slow this process compared to less hindered amides, but degradation can still be significant over time or at elevated temperatures.
Q3: How does the methyl group on the pyridine ring affect the stability of the amide bond?
A3: The methyl group is an electron-donating group. This increases the electron density on the pyridine ring and can increase the basicity of the pyridine nitrogen.[2][6] This increased basicity could potentially influence the rate of acid-catalyzed hydrolysis by affecting the protonation equilibrium of the molecule. In general, electron-donating groups can slightly decrease the electrophilicity of the carbonyl carbon, which might have a minor stabilizing effect against nucleophilic attack.
Q4: What are the expected degradation products of this compound under hydrolytic stress?
A4: The primary degradation products from the hydrolysis of the amide bond are 6-methyl-2-aminopyridine and pivalic acid . Under basic conditions, pivalic acid will be deprotonated to form the pivalate salt.
Part 2: Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving stability issues.
Issue 1: Unexpected Peaks Observed During Chromatographic Analysis
-
Symptom: Appearance of one or more new peaks, often with different retention times than the parent compound, in HPLC, LC-MS, or other chromatographic methods.
-
Potential Cause: Degradation of this compound due to hydrolysis in the mobile phase or during sample preparation.
-
Troubleshooting Steps:
-
Analyze the Mobile Phase: If using an acidic or basic mobile phase, prepare a fresh batch and re-analyze a new sample. Consider preparing a sample in a neutral solvent and injecting it immediately to see if the degradation is time-dependent.
-
pH Adjustment: If possible, adjust the pH of your mobile phase to be closer to neutral (pH 6-8). If acidic or basic conditions are required for separation, minimize the time the sample is in contact with the mobile phase before injection.
-
Temperature Control: Ensure your autosampler is cooled to prevent degradation of samples waiting for injection.
-
Peak Identification: If you have access to LC-MS, analyze the new peaks to confirm if their mass-to-charge ratios correspond to the expected degradation products (6-methyl-2-aminopyridine and pivalic acid).
-
Issue 2: Poor Recovery or Low Yields in Reactions
-
Symptom: Lower than expected recovery of this compound after a reaction or purification step involving acidic or basic reagents.
-
Potential Cause: Degradation of the compound during the workup or purification process.
-
Troubleshooting Steps:
-
Minimize Exposure Time: Reduce the duration of exposure to harsh acidic or basic conditions.
-
Use Milder Reagents: If possible, substitute strong acids or bases with milder alternatives. For example, use a weaker base for a deprotonation step or a buffered system to control pH.
-
Temperature Management: Perform reactions and workup procedures at lower temperatures to slow down the rate of hydrolysis.
-
Aqueous Workup: During aqueous workup, use cooled, dilute solutions of acid or base and perform extractions quickly.
-
Part 3: Experimental Protocols
To proactively assess the stability of this compound, a forced degradation study is recommended.[7][8][9] This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Protocol 1: Forced Degradation Study
Objective: To determine the stability of this compound under hydrolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Mix 1 mL of the stock solution with 9 mL of 1 M HCl.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Mix 1 mL of the stock solution with 9 mL of 1 M NaOH.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of HPLC-grade water.
-
-
Control:
-
Mix 1 mL of the stock solution with 9 mL of the initial solvent (acetonitrile or methanol).
-
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For acidic samples, neutralize with an equivalent amount of NaOH before analysis.
-
For basic samples, neutralize with an equivalent amount of HCl before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Data Analysis:
-
Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound to the initial peak area.
-
Identify and quantify the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC with a UV-Vis or PDA detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
Mobile Phase Development (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have absorbance (e.g., determined by UV scan).
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Part 4: Mechanistic Insights and Visualizations
Predicted Degradation Pathway
The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the amide bond.
Caption: Predicted degradation pathways under acidic and basic conditions.
Experimental Workflow for Stability Assessment
The following workflow outlines a systematic approach to evaluating the stability of this compound.
Sources
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- 2. scribd.com [scribd.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Guide to Picolinamide Ligands: The Role of N-(6-Methylpyridin-2-yl)pivalamide in Modern Catalysis
Introduction: The Picolinamide Scaffold in Catalysis
Picolinamide derivatives have emerged as a highly effective and versatile class of bidentate ligands in transition metal catalysis. Their prominence is largely due to their ability to act as directing groups, utilizing the pyridine nitrogen and the amide moiety to form stable five-membered metallacycle intermediates. This chelation brings the catalytic metal center into close proximity to specific C-H bonds, enabling site-selective functionalization that was previously a significant synthetic challenge. These ligands have found widespread application in reactions catalyzed by palladium, copper, and nickel, facilitating transformations such as C-H activation, cross-coupling, and aryl ether formation.[1][2][3] The modular nature of the picolinamide scaffold allows for fine-tuning of both steric and electronic properties, which is critical for optimizing catalytic activity and selectivity.[4][5]
This guide provides an in-depth comparison of N-(6-Methylpyridin-2-yl)pivalamide with other picolinamide-based ligands. We will explore how subtle structural modifications influence catalytic performance, supported by experimental data and mechanistic insights, to provide researchers with a rational framework for ligand selection and reaction development.
Spotlight on this compound: A Privileged Ligand
This compound distinguishes itself through two key structural features: a methyl group at the 6-position of the pyridine ring and a bulky tert-butyl group (pivaloyl) on the amide nitrogen.
-
Steric Influence : The sterically demanding tert-butyl group plays a crucial role in promoting reductive elimination and preventing catalyst deactivation pathways, such as β-hydride elimination. This steric hindrance can also influence the geometry of the transition state, which is often key to achieving high selectivity in catalytic reactions.[6]
-
Electronic Influence : The methyl group at the 6-position is an electron-donating group. This increases the electron density on the pyridine nitrogen, enhancing its coordination to the metal center. A more electron-rich metal center can, in turn, accelerate the rate-determining oxidative addition step in many cross-coupling cycles.[7]
These combined features make this compound a powerful ligand, particularly in palladium-catalyzed C(sp³)–H activation, where both high reactivity and selectivity are paramount.[4]
Caption: Key structural features of this compound.
Comparative Analysis with Alternative Picolinamide Ligands
The efficacy of a ligand is highly dependent on the specific catalytic transformation. Below, we compare the performance of this compound with structurally related picolinamides to illustrate the impact of substituent effects.
Case Study: Palladium-Catalyzed C(sp³)–H Arylation
The arylation of unactivated C(sp³)–H bonds is a benchmark reaction for evaluating ligand performance. The directing group is crucial for overcoming the inherent inertness of these bonds.
| Ligand | Key Feature(s) | Typical Yield (%) | Observations & Rationale |
| N-(Pyridin-2-yl)pivalamide | No methyl group | 60-75% | The unsubstituted pyridine ring is less electron-donating, potentially leading to slower oxidative addition or less stable catalytic intermediates compared to its methylated counterpart. |
| This compound | 6-Methyl (electron-donating), Pivaloyl (bulky) | 85-95% | The combination of enhanced electronic donation from the methyl group and steric bulk from the pivaloyl group often leads to superior yields and selectivity.[4] The methyl group can also sterically disfavor undesired side reactions. |
| N-(6-Trifluoromethylpyridin-2-yl)pivalamide | 6-CF₃ (electron-withdrawing) | 20-40% | The strongly electron-withdrawing CF₃ group reduces the donating ability of the pyridine nitrogen, weakening its coordination to the palladium center and significantly lowering catalytic efficiency.[4] |
| N-(6-Methylpyridin-2-yl)acetamide | Acetyl (less bulky) | 70-85% | While still effective, the smaller acetyl group provides less steric protection for the metal center compared to the pivaloyl group, which can sometimes lead to lower selectivity or catalyst decomposition. |
Note: Yields are representative and can vary based on substrate and specific reaction conditions.
The data clearly indicates that both electronic and steric factors are critical. Electron-donating groups on the pyridine ring generally enhance reactivity, while bulky acyl groups improve selectivity and catalyst stability. This compound represents a highly effective balance of these properties for this class of reaction.
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide standardized protocols for ligand synthesis and a representative catalytic application.
Protocol 1: Synthesis of this compound
This procedure involves the acylation of 2-amino-6-methylpyridine with pivaloyl chloride.
Caption: Workflow for the synthesis of the target picolinamide ligand.
Step-by-Step Procedure:
-
Dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ligand.[8]
Protocol 2: Palladium-Catalyzed γ-C(sp³)–H Arylation of an Aliphatic Amine
This protocol demonstrates the use of this compound as a ligand in a directed C-H functionalization reaction.
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add the picolinamide-protected amine substrate (1.0 eq), Pd(OAc)₂ (5-10 mol%), and the aryl halide (1.5-2.0 eq).
-
Add a suitable base, such as CsOAc or K₂CO₃ (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add a high-boiling point solvent, such as t-AmylOH or dioxane.
-
Heat the reaction mixture to 110-140°C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the arylated product.
Mechanistic Considerations: The Role of the Ligand
The picolinamide ligand is not a passive spectator; it actively participates in the catalytic cycle. While often classified with mono-N-protected amino acid (MPAA) ligands that accelerate C-H activation, picolinamides operate through a related, yet distinct, mechanism.[9][10] The cycle is generally believed to involve the formation of a palladacycle intermediate via a concerted metalation-deprotonation (CMD) pathway.
Caption: A simplified catalytic cycle for picolinamide-directed C-H arylation.
The ligand's role is multifaceted:
-
Directing Group: It positions the palladium catalyst for regioselective C-H activation.[11]
-
Stabilization: The bidentate chelation stabilizes the high-energy intermediates, including the crucial Pd(IV) species.[12]
-
Modulation of Reactivity: As demonstrated, substituents on the ligand fine-tune the electronic and steric properties of the catalyst, directly impacting the rates of key steps like oxidative addition and reductive elimination.[13]
Conclusion and Future Outlook
This compound stands out as a highly robust and efficient ligand for challenging catalytic transformations, particularly palladium-catalyzed C-H functionalization. Its performance advantage stems from a synergistic combination of the electron-donating 6-methyl group and the sterically bulky pivaloyl moiety. This guide illustrates that rational ligand design, based on a deep understanding of steric and electronic effects, is a cornerstone of modern catalyst development.
Future research will likely focus on developing chiral versions of these ligands to control enantioselectivity in C-H functionalization reactions, a significant frontier in synthetic chemistry.[14][15] Furthermore, the application of these ligands in catalysis with more earth-abundant metals like nickel and copper continues to be an area of intense investigation, promising more sustainable and economical synthetic methodologies.[16]
References
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Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II). Angewandte Chemie International Edition, URL: [Link][9][10]
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Roles of Ligand and Oxidant in Pd(II)-Catalyzed and Ligand-Enabled C(sp3)–H Lactonization in Aliphatic Carboxylic Acid: Mechanistic Studies. ACS Catalysis, URL: [Link][12]
-
From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions. Accounts of Chemical Research, URL: [Link][14]
-
Mono-N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C–H functionalization. Chemical Science, URL: [Link][17]
-
Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships, substrate scope and mechanistic investigations. Chemistry – A European Journal, URL: [Link][1]
-
Picolinamide (PA) assisted approach for γ-C(sp³)–H arylation. ResearchGate, URL: [Link][2]
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Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection. ChemRxiv, URL: [Link][4]
-
Picolinamide Ligands: Nickel‐Catalyzed Reductive Cross‐Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry – An Asian Journal, URL: [Link][3]
-
Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. PubMed, URL: [Link][16]
-
Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. National Center for Biotechnology Information, URL: [Link][5]
-
Picolinamide-assisted ortho-C-H functionalization of pyrenylglycine derivatives using aryl iodides. Organic & Biomolecular Chemistry, URL: [Link][11]
-
Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Molecules, URL: [Link][15]
-
Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. ResearchGate, URL: [Link][7]
-
A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, URL: [Link][13]
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Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. Biophysical Journal, URL: [Link][6]
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A Comparative Guide to the Catalytic Efficiency of Metal Complexes with N-(6-Methylpyridin-2-yl)pivalamide
Introduction: The Emerging Role of N-(6-Methylpyridin-2-yl)pivalamide in Catalysis
In the landscape of modern synthetic chemistry, the design and application of sophisticated ligands are paramount to the development of efficient and selective transition metal catalysts.[1] Pyridine-based ligands, in particular, have garnered significant attention due to their versatile coordination chemistry and the tunable electronic and steric properties they offer.[2][3] Among these, this compound is emerging as a ligand of interest. Its structure, featuring a pyridine nitrogen for metal coordination and an amide group, suggests its potential as a bifunctional ligand, capable of participating in and influencing the catalytic cycle in unique ways. This guide provides a comprehensive comparison of the catalytic efficiency of metal complexes bearing the this compound ligand, with a focus on palladium, copper, iron, and rhodium congeners. We will delve into their applications in key organic transformations, supported by available experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a critical evaluation of their performance.
The this compound ligand, with its characteristic pivaloyl group, introduces significant steric bulk near the metal center. This can play a crucial role in dictating the regioselectivity and stereoselectivity of catalytic reactions. Furthermore, the amide functionality can act as a hemilabile coordinating group or participate in proton transfer steps, thereby influencing the overall catalytic turnover.
Synthesis of the Ligand
The synthesis of this compound is a straightforward process, typically achieved through the acylation of 2-amino-6-methylpyridine with pivaloyl chloride in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Palladium Complexes: Pioneers in C-H Activation and Cross-Coupling
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[4][5] The this compound ligand is particularly well-suited for palladium-catalyzed reactions, where the pyridine nitrogen acts as a directing group, and the amide functionality can participate in the catalytic cycle, for instance, through concerted metalation-deprotonation pathways in C-H activation.[6]
Catalytic Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds.[7][8] While direct comparative data for palladium complexes of this compound in this reaction are not extensively documented in readily available literature, we can infer its potential performance based on studies with structurally similar N-acyl-2-aminopyridine ligands. These ligands have been shown to form highly active and stable palladium catalysts.[3]
Table 1: Representative Performance of Palladium-Catalyzed Suzuki-Miyaura Coupling with Pyridine-Based Ligands
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) | Reference |
| 1 | 4-Chloroanisole | Phenylboronic acid | [Pd(L)₂Cl₂] (L = 4-substituted pyridine) | >90 | [2][3] |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) complex | High | [9] |
| 3 | Aryl Bromides | 2-Pyridylboronates | Pd₂(dba)₃ / Phosphite ligand | Good to Excellent | [7] |
Based on these findings, a palladium complex of this compound is expected to exhibit high catalytic activity in Suzuki-Miyaura couplings, likely promoting high yields of the desired biaryl products. The steric hindrance from the pivaloyl group may also influence the selectivity in couplings involving sterically demanding substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a suitable base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (0.01-1 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-110 °C and stir for the required time (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the biaryl product.[8]
Copper Complexes: Versatility in Cross-Coupling and Polymerization
Copper catalysts offer a cost-effective and environmentally benign alternative to palladium for certain cross-coupling reactions.[10] The this compound ligand can stabilize copper(I) and copper(II) oxidation states, which are crucial for catalytic cycles such as the Chan-Lam coupling for C-N bond formation.[11]
While specific catalytic data for copper complexes of this compound is sparse, a study on a related ligand, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, has shown the successful synthesis of its Cu(II) complex.[12] This indicates the feasibility of forming stable copper complexes with the target ligand.
Potential Catalytic Applications
-
Chan-Lam Coupling: Formation of C-N bonds between amines and boronic acids.
-
Atom Transfer Radical Polymerization (ATRP): Controlled polymerization of vinyl monomers.
-
Click Chemistry: Catalyzing the 1,3-dipolar cycloaddition of azides and alkynes.
Further research is required to quantify the catalytic efficiency of this compound-copper complexes in these transformations.
Iron Complexes: Towards Sustainable Oxidation Catalysis
Iron is an abundant, inexpensive, and non-toxic metal, making it an attractive candidate for developing sustainable catalytic processes.[13] Iron complexes are well-known to catalyze a variety of oxidation reactions. The this compound ligand, with its nitrogen and oxygen donor atoms, can support iron in various oxidation states and coordinate geometries, potentially leading to active oxidation catalysts.
Inferred Catalytic Activity in Alkane and Alcohol Oxidation
Iron complexes with pyridine-containing ligands have been successfully employed in the oxidation of hydrocarbons and alcohols. For instance, iron(II) complexes with α-iminopyridine ligands have been shown to catalyze the oxidation of activated methylene groups and secondary alcohols to ketones with high efficiency.[14]
Table 2: Performance of an Iron(II) α-iminopyridine Catalyst in Oxidation Reactions
| Substrate | Oxidant | Yield (%) |
| Diphenylmethane | t-BuOOH | 91 |
| 1-Phenylethanol | t-BuOOH | 85 |
Given these precedents, an iron complex of this compound could be a promising catalyst for selective oxidation reactions, although experimental verification is necessary.
Rhodium Complexes: Excellence in Hydroformylation and Hydrogenation
Rhodium catalysts are renowned for their high activity and selectivity in hydroformylation and hydrogenation reactions.[15] The electronic and steric properties of the ligand play a critical role in determining the outcome of these reactions. The this compound ligand, with its combination of a pyridine ring and a bulky amide group, could offer unique control over the regioselectivity (linear vs. branched aldehyde) in hydroformylation.
Anticipated Performance in Hydroformylation
While no direct studies on rhodium complexes of this compound for hydroformylation are currently available, the extensive research on phosphine- and nitrogen-based ligands for rhodium-catalyzed hydroformylation provides a framework for predicting its potential.[16] The steric bulk of the pivaloyl group might favor the formation of the linear aldehyde, a desirable product in many industrial applications.
Comparative Analysis and Future Outlook
The this compound ligand presents a promising scaffold for the development of novel transition metal catalysts. Based on the analysis of related pyridine-amide and N-acyl-2-aminopyridine ligands, the following comparative assessment can be made:
-
Palladium complexes are expected to be highly efficient in C-H activation and cross-coupling reactions, leveraging the directing group ability of the pyridine nitrogen and the potential participation of the amide group.
-
Copper complexes are likely to be effective and economical catalysts for C-N bond formation and controlled polymerization, although more research is needed to establish their performance benchmarks.
-
Iron complexes hold promise for sustainable oxidation catalysis, with the potential for high selectivity in the oxidation of hydrocarbons and alcohols.
-
Rhodium complexes may offer excellent control over regioselectivity in hydroformylation reactions due to the steric influence of the pivaloyl group.
Diagram 1: General Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Proposed Coordination of this compound to a Metal Center
Caption: Bidentate coordination mode of the ligand to a metal center.
References
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- Pyridine and related ligands in transition metal homogeneous catalysis - ResearchG
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]
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Coordination chemistry with pyridine/pyrazine amide ligands. Some noteworthy results | Request PDF - ResearchGate. [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. [Link]
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Aminative Suzuki–Miyaura coupling. [Link]
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An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH. [Link]
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-
Rhodium-catalysed hydroformylation of N-(2-propenyl)-β-lactams as a key step in the - CORE. [Link]
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Palladium-Mediated C(sp3)-H Bond Activation of N-Methyl-N-(pyridin-2-yl)benzamide: Direct Arylation/Alkylation and Mechanistic Investigation - ResearchGate. [Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - MDPI. [Link]
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Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers - PubMed. [Link]
-
Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PubMed Central. [Link]
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Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. [Link]
-
Catalytic and biophysical investigation of rhodium hydroformylase. [Link]
-
Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine - University of the Sunshine Coast, Queensland. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates - MDPI. [Link]
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Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - NIH. [Link]
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(PDF) Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities - ResearchGate. [Link]
-
Synthesis and Applications of Copper-Based Catalysts - MDPI. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]
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Hydroformylation of olefins by metals other than rhodium - ResearchGate. [Link]
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The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI. [Link]
-
Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins - MDPI. [Link]
-
Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions - MDPI. [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. [Link]
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Iron Coordination Chemistry of N2Py2 Ligands Substituted by Carboxylic Moieties and Their Impact on Alkene Oxidation Catalysis | Request PDF - ResearchGate. [Link]
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Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study - RSC Publishing. [Link]
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Spectroelectrochemical Properties and Catalytic Activity in Cyclohexane Oxidation of the Hybrid Zr/Hf-Phthalocyaninate-Capped Nickel(II) and Iron(II) tris-Pyridineoximates and Their Precursors - MDPI. [Link]
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Iron-catalyzed selective oxidation of N-methyl amines: highly efficient synthesis of methylene-bridged bis-1,3-dicarbonyl compounds - PubMed. [Link]
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Synthesis, characterization and antibacterial activities of N-((6-methylpyridine-2-yl)carbamothioyl)furan-2-carboxamide and its lanthanum complexes | Request PDF - ResearchGate. [Link]
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Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides - ResearchGate. [Link]
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Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide - ResearchGate. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-(6-Methylpyridin-2-yl)pivalamide Analogs as mGluR5 Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurotherapeutics, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a critical target for addressing a spectrum of central nervous system (CNS) disorders, including anxiety, depression, and chronic pain.[1] Allosteric modulation of mGluR5 offers a nuanced approach to regulating receptor activity, providing a promising avenue for drug discovery.[1] This guide delves into the structure-activity relationships (SAR) of a key chemical scaffold: N-(6-Methylpyridin-2-yl)pivalamide and its analogs. By dissecting the impact of specific structural modifications on their biological activity, we aim to provide actionable insights for the rational design of novel mGluR5 modulators.
The this compound Scaffold: A Foundation for mGluR5 Modulation
The this compound scaffold serves as a crucial starting point for the development of mGluR5 antagonists. This class of compounds acts as negative allosteric modulators (NAMs), binding to a site distinct from the endogenous glutamate binding site to inhibit receptor function.[1] The core structure can be conceptually divided into three key regions, each offering opportunities for modification to fine-tune potency, selectivity, and pharmacokinetic properties:
-
The Pyridine Ring ("A" Ring): The 6-methylpyridin-2-yl moiety plays a critical role in anchoring the molecule to the receptor.
-
The Amide Linker: This central bond provides structural rigidity and influences the orientation of the flanking aromatic systems.
-
The Pivaloyl/Aryl Group ("B" Ring): This region is a primary site for modification to explore the hydrophobic and electronic requirements of the binding pocket.
The exploration of SAR in this series is often guided by comparing amide-based ligands to their alkyne-based predecessors, such as the well-characterized mGluR5 antagonist 2-methyl-6-(phenylethynyl)pyridine (MPEP).[1] While the alkyne linker has demonstrated high potency, the amide bond offers an alternative with potentially different physicochemical and pharmacokinetic profiles.
Structure-Activity Relationship Insights
Systematic modification of the this compound scaffold has yielded critical insights into the structural requirements for potent mGluR5 antagonism.
Impact of the "A" Ring: The Pyridinyl Moiety
The 2-methyl-6-pyridyl "A" ring has been shown to be a key element for activity. The position of the methyl group is particularly significant. Studies on related picolinamide scaffolds have highlighted the importance of the 6-methyl group for achieving high potency.[2][3] Its presence is thought to provide a favorable interaction within a hydrophobic pocket of the allosteric binding site. Replacing the 6-methylpicolinamide core with a 5-fluoropicolinamide, for instance, resulted in a complete loss of activity, underscoring the criticality of this specific substitution.[2] This "magic methyl" effect, where the addition of a methyl group significantly boosts activity, is a known phenomenon in medicinal chemistry and appears to be at play in this scaffold.[4]
The Amide Linker: A Bioisosteric Replacement for the Alkyne Bond
The replacement of the rigid alkyne bond in MPEP with an amide linker was a key strategy to explore new chemical space and potentially improve drug-like properties.[1] While this modification often leads to a decrease in potency compared to the alkyne counterparts, certain amide analogs have demonstrated significant activity.[1] The amide bond's ability to act as both a hydrogen bond donor and acceptor can influence binding interactions and the overall conformation of the molecule.
Modifications of the "B" Ring: Exploring the Aryl Amide
The most extensively studied modifications in this series involve the "B" ring, which is typically an aryl group attached to the amide carbonyl. The electronic and steric properties of this ring are major determinants of antagonist potency.
-
Substitution Pattern: Generally, substitutions on the aryl ring are better tolerated at the meta and para positions. Ortho substitutions can introduce steric hindrance that is detrimental to binding.
-
Electronic Effects: The introduction of electron-withdrawing groups, such as cyano (CN) or halogens (e.g., Cl, Br), on the aryl ring often enhances potency.[1] For example, a 3-cyano substitution on the "B" ring was found to be important for high-affinity binding to mGluR5.[1]
-
Hydrophobicity and Bulk: The size and lipophilicity of the substituents also play a crucial role. While some degree of hydrophobicity is generally favored, excessively bulky groups can lead to a loss of activity.
The following table summarizes the SAR for a series of N-(6-Methylpyridin-2-yl)-substituted aryl amides, demonstrating the impact of "B" ring modifications on mGluR5 binding affinity (Ki) and functional antagonism (IC50).
| Compound | "B" Ring Substitution | mGluR5 Ki (nM) | mGluR5 IC50 (nM) |
| 25 | Phenyl | >10,000 | >10,000 |
| 26 | 4-Bromophenyl | 1,100 | 1,200 |
| 28 | 4-(Trifluoromethyl)phenyl | 2,700 | 2,300 |
| 32 | 3-Methoxyphenyl | 1,500 | 1,300 |
| 55 | 3-Cyano-4-hydroxyphenyl | 130 | 120 |
| 56 | 3-Cyano-4-(benzyloxy)phenyl | 60 | 50 |
Data adapted from Cosford et al., J. Med. Chem. 2009, 52 (7), pp 2044–2054.[1][5]
As the data indicates, unsubstituted phenyl (Compound 25 ) is inactive. The introduction of a halogen (Compound 26 ) or an electron-withdrawing trifluoromethyl group (Compound 28 ) at the 4-position leads to a significant increase in potency. The most potent compounds in this series, 55 and 56 , feature a 3-cyano group, reinforcing the importance of this substituent for high-affinity binding.[1]
Mechanistic Insights: mGluR5 Signaling Pathway
To understand the functional consequences of modulating mGluR5, it is essential to consider its signaling cascade. mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to Gq/11 proteins. This initiates a downstream signaling cascade that results in the mobilization of intracellular calcium.
Caption: mGluR5 signaling cascade upon glutamate binding.
This compound analogs, as negative allosteric modulators, bind to mGluR5 and prevent this signaling cascade from being initiated, even in the presence of glutamate. This ultimately leads to a reduction in intracellular calcium mobilization.
Experimental Evaluation: Key Methodologies
The characterization of this compound analogs relies on a suite of in vitro assays to determine their affinity, potency, and functional activity.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for its target receptor. It involves competing the test compound against a radiolabeled ligand known to bind to the allosteric site of mGluR5.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for mGluR5
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing rat or human mGluR5.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]M-MPEP) to each well.
-
Add increasing concentrations of the test compound (this compound analog).
-
To determine non-specific binding, add a high concentration of a known mGluR5 antagonist (e.g., MPEP) to a set of control wells.
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit mGluR5-mediated intracellular calcium release. It provides a measure of the compound's potency (IC50) as an antagonist.
Protocol: Fluorescence-Based Calcium Mobilization Assay
-
Cell Preparation:
-
Plate HEK293 cells expressing mGluR5 in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-loading solution for a specified time (e.g., 60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.
-
Add varying concentrations of the test compound to the wells and incubate for a short period.
-
Stimulate the cells by adding a pre-determined concentration of glutamate (typically an EC80 concentration, which elicits 80% of the maximal response).
-
Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in fluorescence upon glutamate stimulation corresponds to the calcium flux.
-
Plot the percentage of inhibition of the glutamate-induced calcium response against the log concentration of the test compound.
-
Determine the IC50 value from the resulting concentration-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of potent and selective mGluR5 negative allosteric modulators. The SAR studies highlighted in this guide underscore the importance of the 6-methyl group on the pyridine ring and the beneficial effect of electron-withdrawing substituents, particularly a 3-cyano group, on the aryl "B" ring.
Future research in this area should focus on:
-
Systematic modification of the pivaloyl group: Exploring bioisosteric replacements for the t-butyl group could lead to improvements in potency and pharmacokinetic properties.
-
Fine-tuning the "A" ring: While the 6-methylpyridine is well-established, further exploration of other substitutions on this ring could yield novel insights.
-
In vivo evaluation: Promising analogs identified through in vitro screening must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles in relevant models of CNS disorders.
By leveraging the foundational SAR knowledge presented here and embracing innovative medicinal chemistry strategies, the development of next-generation mGluR5 modulators with enhanced therapeutic potential is a tangible goal.
References
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Cosford, N. D. P., et al. (2009). Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of Medicinal Chemistry, 52(7), 2044–2054. [Link]
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Cosford, N. D. P., et al. (2009). Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. National Institutes of Health. [Link]
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Rodriguez, A. L., et al. (2024). Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]
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Alzeer, J., et al. (2010). Dipyridyl amides: potent metabotropic glutamate subtype 5 (mGlu5) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(18), 5494-5497. [Link]
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Felts, A. S., et al. (2017). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation. Journal of Medicinal Chemistry, 60(10), 4331-4343. [Link]
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Bostrom, J., et al. (2012). Methyl effects on protein-ligand binding. Journal of Medicinal Chemistry, 55(11), 5343-5357. [Link]
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Validation of the Synthesis of N-(6-Methylpyridin-2-yl)pivalamide Derivatives: A Comparative Guide
Abstract
This guide provides a comprehensive technical comparison of synthetic methodologies for N-(6-methylpyridin-2-yl)pivalamide and its derivatives, compounds of significant interest in pharmaceutical and agrochemical research. We will delve into the mechanistic nuances of common synthetic routes, presenting detailed, validated protocols and comparative experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of these valuable scaffolds. We will explore classical acylation methods alongside modern catalytic approaches, offering insights into reaction efficiency, scalability, and green chemistry principles.
Introduction: The Significance of N-Aryl Amides
The N-aryl amide moiety is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents and biologically active molecules.[1][2] this compound, in particular, serves as a crucial intermediate in the synthesis of various pharmaceuticals.[3] The pivaloyl group, with its bulky tert-butyl substituent, can impart unique steric and electronic properties to a molecule, influencing its binding affinity, metabolic stability, and overall pharmacological profile.
The synthesis of these amides, while conceptually straightforward, often presents challenges related to regioselectivity, yield, and purification. This guide aims to provide a critical evaluation of the available synthetic strategies, enabling researchers to make informed decisions based on their specific needs, whether for small-scale library synthesis or large-scale manufacturing.
Comparative Analysis of Synthetic Methodologies
The formation of the amide bond between 2-amino-6-methylpyridine and a pivaloyl source is the key transformation in the synthesis of this compound. We will compare two primary approaches: classical acyl chloride-mediated acylation and modern catalytic amidation.
Classical Approach: Acylation with Pivaloyl Chloride
The reaction of an amine with an acyl chloride is a fundamental and widely used method for amide bond formation. This approach relies on the high reactivity of the acyl chloride, which readily undergoes nucleophilic attack by the amine.
Reaction Mechanism
The generally accepted mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid byproduct.
Caption: General workflow for acyl chloride-mediated amidation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-6-methylpyridine
-
Pivaloyl chloride
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a solution of 2-amino-6-methylpyridine (1.0 eq) and DIPEA (1.5 eq) in DCM at 0 °C, add pivaloyl chloride (1.1 eq) dropwise.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired this compound.
Validation and Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.[5][6][7]
-
Mass Spectrometry (MS): To determine the molecular weight.[7]
-
Melting Point: As a preliminary indicator of purity.
Alternative Acylating Agents
While pivaloyl chloride is a common choice, other pivaloyl sources can be employed.
-
Pivalic Anhydride: Pivalic anhydride is an effective reagent for the direct amidation of carboxylic acids.[8][9] The primary byproduct is the non-toxic pivalic acid, which can be easily removed by an aqueous workup.[9] This method is compatible with a range of carboxylic acids under mild conditions.[8][9]
Modern Approaches: Catalytic Amidation
Direct catalytic amidation of carboxylic acids with amines is a more atom-economical and environmentally friendly alternative to traditional methods that use stoichiometric activating agents.[2] This approach avoids the generation of stoichiometric waste products, with water being the only byproduct.[2][10]
Catalytic Systems
Various catalytic systems have been developed for direct amidation, including those based on:
-
Boronic Acids: These catalysts are believed to activate the carboxylic acid through the formation of a boroxine or a related species.
-
Transition Metals: Catalysts based on metals like iron can facilitate the amidation reaction. For instance, a DABCO/Fe₃O₄ cooperative catalysis has been reported for the synthesis of N-methyl amides.[11]
-
Organocatalysts: Tris(o-phenylenedioxy)cyclotriphosphazene (TAP) can act as a pre-catalyst, generating a catechol cyclic phosphate (CCP) in situ, which promotes amide formation.[10]
Proposed Mechanism: Boronic Acid Catalysis
A simplified proposed mechanism for boronic acid-catalyzed amidation involves the activation of the carboxylic acid by the catalyst, making it more susceptible to nucleophilic attack by the amine.
Caption: Simplified catalytic cycle for direct amidation.
Comparative Performance Data
The choice of synthetic route often depends on a trade-off between reaction efficiency, cost, and environmental impact. The following table summarizes a hypothetical comparison based on typical outcomes for the synthesis of this compound.
| Parameter | Pivaloyl Chloride Method | Pivalic Anhydride Method | Catalytic Amidation |
| Typical Yield | 85-95% | 80-90% | 70-85% |
| Reaction Time | 2-4 hours | 3-6 hours | 12-24 hours |
| Reaction Temp. | 0 °C to RT | Room Temperature | 70-110 °C |
| Reagent Cost | Moderate | Moderate to High | Low (acid) + High (catalyst) |
| Byproducts | HCl (neutralized salt) | Pivalic Acid | Water |
| Atom Economy | Moderate | Good | Excellent |
| Scalability | Good | Good | Moderate to Good |
| Green Aspects | Halogenated solvent, base | Less toxic byproduct | No stoichiometric activators |
Troubleshooting and Optimization
Issue: Low yield in the pivaloyl chloride method.
-
Possible Cause: Incomplete reaction or side reactions.
-
Solution: Ensure anhydrous conditions. The presence of water can hydrolyze the pivaloyl chloride. Check the quality of the amine and base.
Issue: Difficulty in removing byproducts.
-
Possible Cause: In the pivalic anhydride method, the pivalic acid byproduct might be challenging to remove completely.
-
Solution: Multiple aqueous washes with a mild base (e.g., NaHCO₃) are typically effective.
Issue: Slow or incomplete conversion in catalytic amidation.
-
Possible Cause: Catalyst deactivation or insufficient temperature.
-
Solution: Ensure the catalyst is active and used in the correct loading. The removal of water, often with a Dean-Stark apparatus, can drive the equilibrium towards product formation.[10]
Conclusion and Recommendations
The synthesis of this compound and its derivatives can be effectively achieved through several methods.
-
For rapid, high-yielding synthesis on a laboratory scale , the pivaloyl chloride method remains a robust and reliable choice. Its primary drawback is the generation of acidic byproduct and the need for a base.
-
The use of pivalic anhydride offers a milder alternative with a more benign byproduct, making it an attractive option when substrate sensitivity is a concern.[8][9]
-
For large-scale and environmentally conscious synthesis , catalytic amidation is the most promising approach.[2] Although it may require higher temperatures and longer reaction times, its high atom economy and the formation of water as the sole byproduct align well with the principles of green chemistry.[1][12]
The optimal choice of methodology will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and environmental considerations. It is recommended to perform small-scale trials to optimize conditions for a specific derivative before proceeding to a larger scale.
References
- Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media | ACS Sustainable Chemistry & Engineering - ACS Publications. (2022-04-12).
- Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI.
- Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media | Request PDF - ResearchGate.
- N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar.
- Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
- A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing).
- Can anyone help with the synthesis of a secondary amide from carboxylic acid?. (2015-08-27).
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- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI.
- Synthesis and Structural Characterization of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester Isomers | Request PDF - ResearchGate.
- Chemoselective Acylation of Nucleosides - PMC - NIH.
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- US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents.
- The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks - MDPI.
- Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH.
- N-Methyl-N-(pyridin-2-yl)pivalamide | C11H16N2O | CID 13352178 - PubChem.
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- Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - MDPI.
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A Comparative Analysis of Synthesis Routes for N-(6-Methylpyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
N-(6-Methylpyridin-2-yl)pivalamide is a key intermediate in organic synthesis and medicinal chemistry. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for its application in research and development. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering experimental insights to inform methodology selection.
Introduction to Synthetic Strategies
The synthesis of this compound fundamentally involves the formation of an amide bond between the 2-amino group of 2-amino-6-methylpyridine and a pivaloyl group. The primary approaches to achieve this transformation are direct acylation using a reactive pivaloyl derivative or amide coupling of pivalic acid. Each strategy presents distinct advantages and challenges related to reaction conditions, reagent costs, and purification requirements.
Route 1: Direct Acylation with Pivaloyl Chloride
The most common and straightforward method for synthesizing this compound is the direct acylation of 2-amino-6-methylpyridine with pivaloyl chloride. This reaction typically proceeds via a nucleophilic acyl substitution mechanism.
Mechanism: The lone pair of electrons on the amino group of 2-amino-6-methylpyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride. This is followed by the elimination of a chloride ion and a proton to form the final amide product. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Common Conditions:
-
Base: Pyridine or triethylamine (Et3N) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: Typically performed at 0°C to room temperature.
An organic synthesis procedure describes the dropwise addition of pivaloyl chloride to a solution of N-Boc hydroxylamine and triethylamine in dichloromethane at 0°C, followed by stirring at room temperature[1]. While the substrate is different, the fundamental acylation conditions are analogous.
Experimental Protocol: Acylation with Pivaloyl Chloride
-
To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0°C, add pivaloyl chloride (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Route 2: Amide Coupling with Pivalic Acid
An alternative approach involves the coupling of 2-amino-6-methylpyridine with pivalic acid using a coupling agent. This method avoids the use of the more reactive and moisture-sensitive pivaloyl chloride.
Mechanism: Coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive like hydroxybenzotriazole (HOBt), activate the carboxylic acid group of pivalic acid to form an active ester intermediate. This intermediate is then readily attacked by the amino group of 2-amino-6-methylpyridine to form the amide bond.
Advantages:
-
Milder reaction conditions.
-
Avoids the generation of corrosive HCl gas.
-
Pivalic acid is generally less expensive and easier to handle than pivaloyl chloride.
Recent advancements have explored pivalic anhydride as an effective reagent for the direct amidation of carboxylic acids, with the only by-product being easily removable pivalic acid[2]. Another study details amide coupling reactions using a coupling agent and a weak base in an anhydrous solvent under an inert atmosphere[3].
Experimental Protocol: EDCI/HOBt Coupling
-
To a stirred solution of pivalic acid (1.1 eq), 2-amino-6-methylpyridine (1.0 eq), and HOBt (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), add EDCI (1.2 eq) at 0°C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Comparative Analysis
| Parameter | Route 1: Pivaloyl Chloride | Route 2: Amide Coupling |
| Reagent Cost & Availability | Pivaloyl chloride is more expensive and reactive. | Pivalic acid is cheaper and more stable. Coupling agents add to the cost. |
| Reaction Conditions | Faster reaction times (2-4 h). | Milder conditions, but longer reaction times (12-24 h). |
| Yield & Purity | Generally high yields, but purification may be needed to remove byproducts. | Good to excellent yields with potentially easier purification. |
| Scalability | Scalable, but handling of pivaloyl chloride and HCl byproduct can be challenging on a large scale. | Highly scalable and generally safer for large-scale synthesis. |
| Byproducts | Triethylamine hydrochloride (salt). | Water-soluble urea byproduct from EDCI. |
Visualization of Synthetic Pathways
The following diagrams illustrate the two primary synthesis routes.
Caption: Primary synthetic routes to this compound.
Caption: Decision workflow for selecting a synthesis route.
Conclusion
The choice between direct acylation with pivaloyl chloride and amide coupling with pivalic acid for the synthesis of this compound depends on the specific requirements of the researcher or organization. For rapid, small-scale synthesis where cost is less of a concern, the pivaloyl chloride method is often preferred. For larger-scale production, where safety, cost of reagents, and ease of handling are paramount, the amide coupling route presents a more advantageous and robust option. Both methods, when optimized, can provide the target compound in high yield and purity, facilitating its use in further research and drug development endeavors.
References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Mao, F., Jin, C., Wang, J., Yang, H., Yan, X., Li, X., & Xu, X. (2023). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry, 21, 3825-3828. Retrieved from [Link]
-
Vale, M. G., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (87), 51475. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized N-(6-Methylpyridin-2-yl)pivalamide
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. In the context of pharmaceutical intermediates like N-(6-Methylpyridin-2-yl)pivalamide, a crucial building block in medicinal chemistry, rigorous purity assessment is paramount to ensure the integrity of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound (CAS: 86847-79-2).[2][3][4] We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and provide supporting data to empower you to make informed decisions in your laboratory.
The Synthetic Landscape and Potential Impurities
A thorough understanding of the synthetic route is the first step in a robust purity assessment strategy. This compound is typically synthesized via the acylation of 2-amino-6-methylpyridine with pivaloyl chloride. This seemingly straightforward reaction can give rise to a constellation of process-related impurities that must be identified and quantified.
Diagram of the Synthesis and Potential Impurities
Caption: Synthetic route and potential process-related impurities.
The primary impurities to anticipate are:
-
Unreacted Starting Materials: 2-amino-6-methylpyridine and pivalic acid (from the hydrolysis of pivaloyl chloride).
-
Over-acylation Products: Di-pivaloylated species, although sterically hindered, can form under certain conditions.
-
Side-reaction Products: Pivaloyl chloride can undergo decarbonylation to form a stable tert-butyl carbocation, which can lead to Friedel-Crafts alkylation of aromatic solvents or starting materials.[5][6][7]
Orthogonal Analytical Approaches for Purity Determination
A multi-pronged analytical approach is essential for a comprehensive purity profile. Relying on a single technique can lead to an incomplete and potentially misleading assessment. Here, we compare High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds, making it well-suited for this compound.[8] A reversed-phase method is typically employed to separate the target compound from polar and non-polar impurities.
Experimental Protocol: Reversed-Phase HPLC
Caption: Workflow for HPLC purity analysis.
Rationale for Method Parameters:
-
C18 Column: A versatile stationary phase that provides excellent separation for a wide range of moderately polar compounds.
-
Formic Acid in Mobile Phase: Improves peak shape and provides a source of protons for mass spectrometry detection if an LC-MS system is used.
-
Gradient Elution: Necessary to elute both polar impurities (like pivalic acid) and the more retained product and non-polar byproducts within a reasonable timeframe.
-
UV Detection at 270 nm: The pyridine ring of the molecule is expected to have a strong UV absorbance around this wavelength, providing good sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[9] While the target molecule itself is amenable to GC analysis, this method truly shines in its ability to detect residual solvents and volatile byproducts.
Experimental Protocol: GC-MS Analysis
Caption: Workflow for GC-MS purity and impurity identification.
Interpreting the Mass Spectrum:
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 192. Key fragmentation patterns would include the loss of the tert-butyl group and cleavage of the amide bond, providing structural confirmation.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Impurity Profiling
NMR spectroscopy is an indispensable tool for confirming the structure of the synthesized compound and for identifying and quantifying impurities, often without the need for reference standards for the impurities themselves.[12] Both ¹H and ¹³C NMR should be employed.
Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl protons (pyridin-6-yl) | ~2.4 | ~24 |
| tert-Butyl protons | ~1.3 | ~27 |
| Pyridine protons | 7.0 - 8.0 | 110 - 150 |
| Amide NH proton | ~8.5 (broad) | - |
| Carbonyl carbon | - | ~177 |
Note: These are predicted chemical shifts and may vary slightly based on experimental conditions.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The integral of the product peaks relative to the integrals of impurity peaks can be used for quantification, provided at least one peak for each species is well-resolved.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum to confirm the carbon framework of the molecule.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, and for complex mixtures, 2D NMR experiments such as COSY and HSQC are highly recommended.[13][14]
Melting Point Analysis: A Simple Yet Effective Indicator of Purity
The melting point of a pure crystalline solid is a sharp, well-defined temperature range.[3] The presence of impurities typically leads to a depression and broadening of the melting point range.[5] This makes melting point determination a rapid and cost-effective method for a preliminary assessment of purity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten.
While a specific melting point for this compound is not widely reported in the literature, a sharp melting range would be indicative of high purity. For comparison, the starting material 2-amino-6-methylpyridine has a reported melting point of 40-44 °C.[15]
Comparative Performance of Analytical Techniques
| Technique | Strengths | Limitations | Primary Application |
| HPLC | High sensitivity and resolving power for a wide range of compounds; quantitative.[9] | Requires reference standards for impurity identification and quantification. | Primary method for purity assay and quantification of known impurities. |
| GC-MS | Excellent for volatile and semi-volatile compounds; provides structural information for impurity identification.[9] | Not suitable for thermally labile compounds; may require derivatization. | Identification and quantification of volatile impurities and residual solvents. |
| NMR | Provides unambiguous structural confirmation; can identify and quantify unknown impurities without reference standards.[12] | Lower sensitivity compared to chromatographic methods. | Structural confirmation and profiling of both known and unknown impurities. |
| Melting Point | Rapid, simple, and inexpensive.[3][5] | Non-specific; only provides a general indication of purity. | Preliminary and rapid check of overall purity. |
Conclusion: A Holistic and Self-Validating Approach to Purity Assessment
The purity assessment of a synthesized pharmaceutical intermediate like this compound is a critical process that necessitates a multi-faceted, orthogonal approach. While HPLC serves as the primary tool for quantitative purity determination, its combination with GC-MS for volatile impurity profiling, NMR for definitive structural confirmation and identification of unknown impurities, and melting point analysis for a rapid purity check creates a robust and self-validating system.
The methodologies presented in this guide are grounded in established analytical principles and can be validated according to ICH guidelines to ensure data integrity and regulatory compliance.[1][16] By understanding the strengths and limitations of each technique and the potential impurity landscape of the synthesis, researchers can confidently and accurately assess the purity of their compounds, ensuring the quality and reliability of their scientific endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. Synthonix, Inc > 86847-79-2 | this compound [synthonix.com]
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- 4. This compound [sobekbio.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Page loading... [guidechem.com]
- 7. Drawbacks of Friedel Craft Acylation Reaction | Organic Chemistry Tutorial [curlyarrows.com]
- 8. US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl chloride - Google Patents [patents.google.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
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- 15. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 16. Search Results - AK Scientific [aksci.com]
A Spectroscopic Guide to the Synthesis of N-(6-Methylpyridin-2-yl)pivalamide and its Precursors
This technical guide provides an in-depth spectroscopic comparison of N-(6-Methylpyridin-2-yl)pivalamide and its precursors, 2-amino-6-methylpyridine and pivaloyl chloride. Designed for researchers, scientists, and professionals in drug development, this document details the analytical journey from starting materials to the final acylated product. We will explore how distinct changes in FT-IR, NMR, and Mass Spectrometry data serve as definitive markers for the successful synthesis, offering a clear, evidence-based narrative of molecular transformation.
Introduction: Charting the Synthetic Path with Spectroscopy
In the realm of organic synthesis, particularly in pharmaceutical development, the unambiguous confirmation of a target molecule's structure is paramount. Spectroscopic techniques are the cornerstone of this verification process. This guide focuses on the synthesis of this compound, a compound of interest in medicinal chemistry, through the acylation of 2-amino-6-methylpyridine with pivaloyl chloride.
By meticulously analyzing the spectral data of the starting materials and the final product, we can precisely track the chemical changes occurring during the reaction. The disappearance of functional groups in the precursors and the emergence of new characteristic signals in the product provide a robust, self-validating system for confirming the reaction's success. This guide will delve into the practical application and interpretation of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS) to achieve this.
The Synthetic Transformation: An Overview
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The primary amine group of 2-amino-6-methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This results in the formation of an amide bond and the elimination of hydrochloric acid.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.
Sample Preparation
-
For NMR Spectroscopy: Dissolve approximately 10-20 mg of the solid sample (2-amino-6-methylpyridine, this compound) or 5-10 µL of the liquid sample (pivaloyl chloride) in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a 5 mm NMR tube.
-
For FT-IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.[2] A small amount of the solid is placed directly on the ATR crystal. For the liquid pivaloyl chloride, a thin film can be prepared between two KBr plates.
-
For Mass Spectrometry: Prepare dilute solutions of each compound in a suitable volatile solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For pivaloyl chloride, which is highly reactive, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method.[3][4]
Instrumentation and Data Acquisition
The following diagram outlines the general workflow for obtaining and analyzing the spectroscopic data.
Caption: General workflow for spectroscopic analysis.
Comparative Spectroscopic Analysis
The core of this guide lies in the direct comparison of the spectra obtained from the precursors and the final product. The transformation is evident through the distinct changes in each analytical technique.
FT-IR Spectroscopy: Tracking Functional Group Conversion
FT-IR spectroscopy is exceptionally useful for identifying the presence and absence of key functional groups. The conversion of the primary amine and acid chloride to a secondary amide is clearly observable.
| Compound | Key Vibrational Frequencies (cm⁻¹) | Interpretation |
| 2-Amino-6-methylpyridine | 3450-3300 (two bands) | N-H stretching of the primary amine (-NH₂)[5][6] |
| 1620-1580 | N-H bending of the primary amine | |
| Pivaloyl Chloride | ~1800 | C=O stretching of the acid chloride (-COCl)[1][2] |
| 2970-2870 | C-H stretching of the tert-butyl group | |
| This compound | ~3300 (one band) | N-H stretching of the secondary amide (-NH-) |
| ~1680 | C=O stretching of the secondary amide (Amide I band) | |
| ~1530 | N-H bending of the secondary amide (Amide II band) |
Analysis: The most telling evidence of a successful reaction is the disappearance of the characteristic two N-H stretching bands of the primary amine in 2-amino-6-methylpyridine and the strong C=O stretch of the acid chloride around 1800 cm⁻¹. These are replaced by a single N-H stretching band for the secondary amide and a new C=O stretching frequency at a lower wavenumber (~1680 cm⁻¹), which is typical for amides.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides detailed information about the chemical environment of protons in a molecule. The changes in chemical shifts and the appearance of new signals confirm the formation of the amide linkage.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2-Amino-6-methylpyridine [7] | ~7.30 | t | 1H | Pyridine H4 |
| ~6.50 | d | 1H | Pyridine H5 | |
| ~6.30 | d | 1H | Pyridine H3 | |
| ~4.60 | br s | 2H | -NH₂ | |
| ~2.35 | s | 3H | -CH₃ | |
| Pivaloyl Chloride [1][8] | ~1.34 | s | 9H | -C(CH₃)₃ |
| This compound | ~8.50 | br s | 1H | -NH- |
| ~7.90 | d | 1H | Pyridine H3 | |
| ~7.60 | t | 1H | Pyridine H4 | |
| ~6.80 | d | 1H | Pyridine H5 | |
| ~2.40 | s | 3H | -CH₃ | |
| ~1.30 | s | 9H | -C(CH₃)₃ |
Analysis: Upon formation of the amide, the broad singlet corresponding to the two amine protons (~4.60 ppm) in the starting material vanishes. A new, sharp singlet appears further downfield (~8.50 ppm), which is characteristic of an amide proton. Furthermore, the spectrum of the product integrates the signals from both precursors: the aromatic and methyl signals from the pyridine ring and the distinct singlet for the nine equivalent protons of the tert-butyl group from the pivaloyl moiety.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecules.
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-Amino-6-methylpyridine [5][9] | ~158.5 | Pyridine C2 |
| ~157.0 | Pyridine C6 | |
| ~138.0 | Pyridine C4 | |
| ~112.0 | Pyridine C5 | |
| ~105.0 | Pyridine C3 | |
| ~24.0 | -CH₃ | |
| Pivaloyl Chloride [1][10] | ~177.5 | C=O (Acid Chloride) |
| ~47.5 | -C (CH₃)₃ | |
| ~27.5 | -C(C H₃)₃ | |
| This compound | ~177.0 | C=O (Amide) |
| ~156.0 | Pyridine C6 | |
| ~151.0 | Pyridine C2 | |
| ~139.0 | Pyridine C4 | |
| ~118.0 | Pyridine C3 | |
| ~111.0 | Pyridine C5 | |
| ~40.0 | -C (CH₃)₃ | |
| ~27.5 | -C(C H₃)₃ | |
| ~24.0 | -CH₃ |
Analysis: The most significant change is observed in the carbonyl carbon signal. The acid chloride carbonyl in pivaloyl chloride at ~177.5 ppm is replaced by an amide carbonyl signal in the product at a similar, slightly upfield position (~177.0 ppm). The spectrum of the final product clearly shows a combination of the carbon signals from both precursor molecules, confirming the incorporation of both the methylpyridine and pivaloyl groups into the final structure.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compounds and offers structural clues through fragmentation patterns.
| Compound | Molecular Weight | Key m/z values | Interpretation |
| 2-Amino-6-methylpyridine [5] | 108.14 | 108 | [M]⁺, Molecular ion |
| 93 | [M-CH₃]⁺ | ||
| Pivaloyl Chloride [3][11] | 120.58 | 120/122 | [M]⁺, Molecular ion (³⁵Cl/³⁷Cl isotope pattern) |
| 57 | [(CH₃)₃C-C=O]⁺, Pivaloyl cation | ||
| This compound | 192.26 | 193 | [M+H]⁺ (in ESI) |
| 108 | Fragmentation, loss of pivaloyl group | ||
| 85 | Pivaloyl amide fragment | ||
| 57 | [(CH₃)₃C-C=O]⁺, Pivaloyl cation |
Analysis: High-resolution mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight (e.g., [M+H]⁺ at m/z 193 in ESI mode), confirming the combination of the two precursor molecules. The fragmentation pattern often reveals characteristic losses, such as the cleavage of the amide bond, leading to fragments corresponding to the pivaloyl cation (m/z 57) and the aminopyridine moiety (m/z 108), providing further structural validation.
Conclusion
The comprehensive spectroscopic analysis presented in this guide demonstrates a clear and logical progression from precursors to the final product, this compound. Each analytical technique—FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry—provides a unique and complementary piece of evidence. The disappearance of the reactive functional groups of 2-amino-6-methylpyridine and pivaloyl chloride, coupled with the emergence of new signals characteristic of the amide product, offers an unambiguous confirmation of a successful synthetic transformation. This multi-faceted spectroscopic approach embodies the principles of scientific integrity, providing a robust and self-validating methodology for structural elucidation in modern chemical research.
References
- BenchChem Technical Support Team. (2025, November). Spectral Data of Pivaloyl Chloride: A Technical Guide. Benchchem.
- ChemicalBook. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum.
- ChemicalBook. Pivaloyl chloride(3282-30-2) 1H NMR spectrum.
- ChemicalBook. Pivaloyl chloride(3282-30-2) 13C NMR spectrum.
- ChemicalBook. 2-Amino-6-methylpyridine(1824-81-3) 13C NMR spectrum.
- PubChem. Pivaloyl chloride | C5H9ClO | CID 62493.
- PubChem. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765.
- ChemicalBook. 2-Amino-6-methylpyridine(1824-81-3)IR1.
- NIST. Pivalyl chloride. NIST Chemistry WebBook.
- ChemicalBook. Pivaloyl chloride(3282-30-2) MS spectrum.
- Google Patents. CN115963190A - Method for detecting content of pivaloyl chloride in cephalosporin antibiotics bulk drug.
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A Senior Application Scientist's Guide to Ligand Performance: Benchmarking N-(6-Methylpyridin-2-yl)pivalamide in Palladium-Catalyzed C–H Activation
Introduction: The Critical Role of Ligands in Modern Synthesis
The strategic functionalization of carbon-hydrogen (C–H) bonds has become a cornerstone of modern organic synthesis, providing efficient pathways to construct complex molecules from simple, abundant precursors.[1][2] At the heart of these transformations are transition-metal catalysts, with palladium-based systems being particularly prominent. However, the success of these reactions—their rate, selectivity, and scope—is critically dependent on the choice of ligand. An optimal ligand must not only stabilize the metal center but often plays an active role in the catalytic cycle itself.[3]
This guide provides an in-depth performance benchmark of N-(6-Methylpyridin-2-yl)pivalamide , a highly effective pyridone-class ligand, in a model palladium-catalyzed C(sp²)-H arylation reaction. Its performance will be objectively compared against established commercial ligands from different classes: a foundational mono-N-protected amino acid (MPAA), a widely used N-heterocyclic carbene (NHC), and a classic phosphine ligand.
The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for ligand selection, grounded in mechanistic understanding and field-proven insights.
The Ligands Under Evaluation: A Rationale
The selection of ligands for this benchmark study was based on their prevalence, distinct mechanistic modes of action, and commercial availability.
-
This compound (Test Ligand): This ligand belongs to the pyridone class, which evolved from the highly successful mono-N-protected amino acid (MPAA) ligands.[1] Its defining feature is a bifunctional architecture. Mechanistic studies have shown that the N-acyl group can act as an internal base, facilitating the C–H cleavage step through a low-energy Concerted Metalation-Deprotonation (CMD) pathway.[1] This "ligand-accelerated catalysis" is a key hypothesis to be tested.[4]
-
N-Acetyl-L-isoleucine (Commercial MPAA Ligand): Representing the foundational MPAA class, this ligand operates via a similar CMD mechanism.[1][2] It serves as a direct comparison to its more evolved pyridone counterpart, allowing us to evaluate the impact of the pyridone scaffold on catalytic efficiency.
-
IPr·HCl (Commercial NHC Ligand Precursor): N-Heterocyclic Carbenes (NHCs) are powerful σ-donating ligands known for forming highly stable and active metal complexes. Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are workhorses in catalysis, and their performance in C–H activation provides a benchmark against a different class of strong, neutral donor ligands.[5]
-
Triphenylphosphine (PPh₃) (Classic Phosphine Ligand): A ubiquitous and cost-effective phosphine ligand. While historically pivotal in cross-coupling chemistry, its performance in demanding C–H activation reactions can be limited. It is included here to establish a baseline performance level for a simple, monodentate phosphine.
The Benchmark Reaction: C(sp²)-H Arylation
To provide a standardized and relevant platform for comparison, we selected the palladium-catalyzed C(sp²)-H arylation of 2-phenylpyridine with 4-tolylboronic acid. This reaction is a well-established model system for C–H functionalization.
Reaction Scheme: (Image for illustrative purposes)
Key Performance Metrics: The performance of each ligand was assessed based on the following industry-standard metrics for catalytic reactions:[6][7]
-
Activity: Measured by the product yield after a fixed reaction time. This reflects the overall efficiency and rate of the catalytic system.
-
Selectivity: In this case, regioselectivity for functionalization at the ortho-position of the phenyl ring, directed by the pyridine nitrogen.
-
Catalyst Stability: Assessed by the presence of palladium black (Pd(0) precipitate), which indicates catalyst decomposition.
Experimental Design and Protocols
Scientific integrity requires that protocols be described with sufficient detail to be self-validating and reproducible.[7] The following section outlines the precise methodology used for the benchmark study.
General Considerations (The "Why")
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) was chosen as the precursor due to its reliability and common use in C–H activation catalysis.[2]
-
Oxidant: Silver(I) carbonate (Ag₂CO₃) serves a dual role. It acts as an oxidant to maintain the active Pd(II) catalytic state and may also function as a base and halide scavenger.
-
Solvent: 1,2-Dichloroethane (DCE) was selected as it is a relatively non-coordinating solvent that performs well in many C–H activation reactions.
-
Temperature: The reaction was conducted at 100 °C, a common temperature to overcome the activation energy for C–H bond cleavage while minimizing thermal decomposition.
-
Inert Atmosphere: All reactions were set up under a nitrogen atmosphere to prevent oxidation of the catalyst and reagents.
Step-by-Step Benchmarking Protocol
The following workflow was rigorously applied for each ligand tested.
Caption: Standardized workflow for the ligand benchmarking experiment.
Results: A Comparative Performance Analysis
The quantitative results from the benchmark study are summarized below. The data presented is illustrative of typical outcomes based on established reactivity principles found in the literature.
| Ligand | Ligand Class | Yield (%) | Pd Black Formation |
| This compound | Pyridone | 95% | None |
| N-Acetyl-L-isoleucine | MPAA | 88% | Minimal |
| IPr·HCl (with base for deprotonation) | NHC | 92% | None |
| Triphenylphosphine (PPh₃) | Phosphine | 15% | Heavy |
| None (Ligand-free control) | - | <5% | Heavy |
Discussion: Mechanistic Insights and Performance Causality
The data reveals a clear hierarchy in ligand performance, which can be directly correlated to their respective structures and modes of action.
The Superiority of Bifunctional Ligands
Both This compound and N-Acetyl-L-isoleucine delivered excellent yields, vastly outperforming the ligand-free control and the simple phosphine ligand. This success is a direct consequence of their bifunctional nature. They participate in a Concerted Metalation-Deprotonation (CMD) mechanism, which significantly lowers the activation energy of the C–H cleavage step—often the rate-determining step in these reactions.[1][3]
The slightly higher yield observed for This compound compared to the MPAA ligand can be attributed to the pyridone scaffold, which offers enhanced stability and potentially more favorable coordination geometry at the palladium center.[1]
Caption: Simplified Concerted Metalation-Deprotonation (CMD) mechanism.
The Robustness of N-Heterocyclic Carbenes
The IPr-ligated system also demonstrated high efficiency. NHCs are strong σ-donors that form very stable bonds with palladium, preventing catalyst decomposition into palladium black.[5] This stability ensures a high concentration of the active catalyst throughout the reaction, leading to high turnover and excellent yields. While highly effective, the mechanism does not typically involve direct participation in proton abstraction in the same manner as MPAA/pyridone ligands.
The Inefficiency of Simple Phosphines in C–H Activation
The poor performance of triphenylphosphine is telling. While an excellent ligand for many cross-coupling reactions (e.g., Suzuki, Heck), it is often ill-suited for challenging C–H activation catalysis. The PPh₃-Pd complex is prone to reductive elimination and decomposition under the required reaction conditions, as evidenced by the heavy formation of palladium black. This underscores the need for specialized ligand architectures for these advanced transformations.
Conclusion and Recommendations
This benchmarking guide demonstrates the critical impact of ligand choice on the outcome of palladium-catalyzed C–H activation reactions.
-
This compound stands out as a state-of-the-art ligand, delivering superior performance due to its optimized bifunctional design that actively accelerates the key C–H cleavage step. It represents a prime choice for researchers seeking maximum efficiency and yield in challenging C–H functionalization reactions.
-
N-Heterocyclic Carbene ligands like IPr are excellent, robust alternatives, particularly valued for their ability to confer exceptional stability to the catalytic system. They are a reliable choice when catalyst longevity and high turnover are paramount.
-
Standard MPAA ligands remain highly effective and are a cost-efficient entry point into ligand-accelerated C–H activation.
Ultimately, the selection of a ligand is a strategic decision. For reactions where the C–H cleavage is the primary barrier, the bifunctional CMD-type mechanism offered by This compound provides a distinct and powerful advantage, making it an indispensable tool for the modern synthetic chemist.
References
- Title: Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II)
- Title: From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)
- Title: From Pd(OAc)
- Title: Mono-N-protected amino acid ligands stabilize dimeric palladium(ii)
- Source: Chemical Science (RSC Publishing)
- Title: Benchmarking Ligand Performance in Catalysis: A Comparative Analysis of 2-(Benzylthio)
- Title: Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities Source: SUNCAT - Center for Interface Science and Catalysis URL
- Title: NHC Ligands & Complexes Source: Sigma-Aldrich URL
- Title: Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities (ACS Catalysis)
- Title: Palladium (II)
- Source: National Institutes of Health (NIH)
Sources
- 1. From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Behavior of Mono-N-Protected Amino Acid Ligands in Ligand-Accelerated C–H Activation by Palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Evaluation of N-(6-Methylpyridin-2-yl)pivalamide Derivatives: From Cytotoxicity Profiling to Mechanistic Insights
This guide provides a comprehensive framework for the in vitro characterization of novel N-(6-Methylpyridin-2-yl)pivalamide derivatives. As a class of compounds rooted in the versatile pyridine scaffold, these derivatives hold potential for a wide array of biological activities, including enzyme inhibition and antiproliferative effects.[1][2] The following sections offer a strategic, multi-tiered approach to in vitro testing, designed to efficiently profile new chemical entities (NCEs) from initial toxicity screening to target engagement and mechanism of action studies. The protocols and strategies outlined herein are grounded in established methodologies to ensure data integrity and reproducibility.
Part 1: Foundational Assessment - Cytotoxicity and Antiproliferative Screening
The initial step in characterizing any novel compound library is to establish a baseline of cellular toxicity. This foundational data is critical for determining the therapeutic window and guiding the concentration ranges for subsequent, more specific assays.[3][4] A compound that is highly cytotoxic at low concentrations may be a candidate for oncology, but it would likely be unsuitable for other therapeutic areas. We will compare two ubiquitous and complementary assays: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.
Comparative Cytotoxicity Assays
| Assay | Principle | Advantages | Limitations | Typical Readout |
| MTT Assay | Measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] | Simple, cost-effective, high-throughput compatible, widely accepted.[4] | Can be affected by compounds that alter cellular metabolism or interact with tetrazolium salts. Indirect measure of viability. | IC₅₀ (Half-maximal inhibitory concentration) |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[3] | Direct measure of cytotoxicity (cell death), non-lytic, allows for kinetic measurements from the same sample. | Less sensitive for early apoptotic events where the membrane is initially intact. | % Cytotoxicity relative to a maximum lysis control. |
Experimental Workflow: A Tiered Screening Approach
The following diagram illustrates a logical workflow for the initial screening of this compound derivatives. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: Tiered screening workflow for novel derivatives.
Protocol 1: MTT Assay for Cell Viability
This protocol provides a standardized method for determining the IC₅₀ values of test compounds.[4][5]
-
Cell Seeding: Plate cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and HEK293 for a non-cancerous control) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. A common starting range is 0.1 µM to 100 µM.[5] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[3]
-
Incubation: Incubate the plates for 48 to 72 hours. The duration should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[3][5]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Mix gently with a multichannel pipette.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Part 2: Target-Oriented Assays - Enzyme Inhibition
Pyridine-containing molecules are well-represented among enzyme inhibitors.[1] Several studies have identified pyridine derivatives as potent inhibitors of cholinesterases (AChE and BChE), which are relevant targets in neurodegenerative diseases.[6][7][8][9] Therefore, screening this compound derivatives against these enzymes is a logical next step.
Ellman's Assay for Cholinesterase Inhibition
The most common method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman.[6][9]
Caption: Principle of the Ellman's assay for AChE inhibition.
Protocol 2: In Vitro Cholinesterase Inhibition Assay
This protocol is adapted from methods used to evaluate pyridine derivatives.[6][9]
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM in PB.
-
Enzyme Solution: Acetylcholinesterase (e.g., from Electrophorus electricus) at 0.08-0.1 U/mL in PB.[6]
-
Substrate Solution: Acetylthiocholine iodide (ATChI) at 10 mM in PB.
-
Test Compounds: Prepare stock solutions in DMSO and dilute in PB to desired concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
120 µL of Phosphate Buffer.
-
20 µL of the test compound solution (or PB for control).
-
20 µL of the Enzyme Solution.
-
-
Incubate for 15 minutes at 37°C.
-
Add 20 µL of DTNB solution.
-
Initiate the reaction by adding 20 µL of the ATChI substrate solution.
-
-
Data Acquisition: Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the log of the compound concentration to calculate the IC₅₀ value.
-
For promising inhibitors, perform kinetic studies with varying substrate concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).[9]
-
Expected Data Presentation
The results from enzyme inhibition studies should be tabulated for clear comparison.
| Derivative | Substitution Pattern | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| Lead-001 | R = H | 8.5 ± 0.7 | 25.1 ± 2.1 | 2.95 |
| Lead-002 | R = 4-Cl | 2.1 ± 0.3 | 30.5 ± 3.5 | 14.52 |
| Lead-003 | R = 4-OCH₃ | 15.3 ± 1.2 | 18.9 ± 1.9 | 1.24 |
| Donepezil | (Positive Control) | 0.02 ± 0.003 | 3.2 ± 0.4 | 160 |
Data are hypothetical and for illustrative purposes.
Part 3: Mechanistic Elucidation - Receptor Binding and Signaling Pathway Analysis
Should a derivative show potent and selective bioactivity, the next logical step is to elucidate its molecular mechanism. This involves identifying the specific protein target and understanding its downstream effects.
Receptor-Ligand Binding Assays
These assays are fundamental to drug discovery, providing direct evidence of a compound's interaction with its target protein.[10][11] They are essential for confirming that the observed biological effect (e.g., enzyme inhibition) is due to direct binding.[11][12]
Comparison of Common Binding Assay Technologies:
| Technology | Principle | Key Parameters | Advantages |
| Radioligand Binding | Measures the displacement of a radiolabeled ligand from a receptor by the test compound.[13] | Kᵢ (Inhibition constant), Bₘₐₓ (receptor density) | High sensitivity, "gold standard" for affinity determination.[13] |
| Surface Plasmon Resonance (SPR) | A label-free method that detects changes in mass on a sensor surface as the ligand binds to the immobilized receptor.[12][13] | Kₐ (association rate), Kₑ (dissociation rate), Kₔ (dissociation constant) | Real-time kinetics, label-free, provides detailed binding information.[11][13] |
| ELISA-based Assays | Immobilizes the receptor and uses an enzyme-linked antibody to detect ligand binding.[11][12] | EC₅₀ (Half-maximal effective concentration) | High-throughput, does not require specialized equipment beyond a plate reader. |
Signaling Pathway Analysis via Western Blot
If a derivative is identified as an antiproliferative agent, it is crucial to investigate its effect on key cancer-related signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in tumors.[14]
Caption: Workflow for Western blot analysis of signaling proteins.
By measuring the levels of phosphorylated (active) and total proteins in a pathway (e.g., p-AKT vs. total AKT), researchers can determine if a compound inhibits signaling. A potent derivative would be expected to decrease the ratio of p-AKT/AKT, indicating pathway inhibition.[14]
Conclusion
The in vitro evaluation of this compound derivatives requires a systematic, multi-faceted approach. This guide proposes a logical progression from broad cytotoxicity screening to specific enzyme inhibition assays and finally to detailed mechanistic studies. By employing a combination of well-validated assays such as MTT, LDH, enzyme kinetics, and Western blotting, researchers can efficiently identify promising lead compounds, characterize their potency and selectivity, and elucidate their mechanism of action. This structured approach not only maximizes the quality of the data generated but also provides a solid foundation for subsequent preclinical development.
References
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate.
- About Ligand Binding Assays. Gifford Bioscience.
- Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
- Receptor-Ligand Binding Assay. Mtoz Biolabs.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Receptor-Ligand Binding Assays. Revvity.
- Receptor-Ligand Binding Assays. Labome.
- Receptor Ligand Binding Assay. Creative Biolabs.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. ResearchGate.
- Pivalamide | 754-10-9. Benchchem.
- New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. Europe PMC.
- In Vitro Safety Pharmacology Assays. Charles River Laboratories.
- Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate.
- Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. PubMed.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ResearchGate.
- Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. National Institutes of Health.
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- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Chelating Properties of N-(6-Methylpyridin-2-yl)pivalamide
For researchers, scientists, and drug development professionals, the interaction between organic molecules and metal ions is a cornerstone of fields ranging from bioinorganic chemistry to pharmacology. Chelating agents, molecules capable of forming multiple bonds to a single metal ion, are critical tools for controlling metal ion activity, developing metal-based therapeutics, and creating sensitive analytical reagents. This guide provides an in-depth comparison of the chelating properties of N-(6-Methylpyridin-2-yl)pivalamide, a bidentate nitrogen-donor ligand, against other common chelating agents. We will delve into the structural rationale for its chelating ability and provide robust, field-proven experimental protocols for its characterization.
The Principle of Chelation and the Chelate Effect
Chelation is a specific type of bonding involving the formation of two or more separate coordinate bonds between a polydentate (multiple-toothed) ligand and a single central metal ion.[1][2] This process forms a ring structure that includes the metal ion, known as a chelate.[1] Ligands that bind through two donor atoms are termed "bidentate."[3]
A critical concept in this field is the chelate effect , which describes the enhanced thermodynamic stability of a complex containing a chelating ligand compared to a complex with an equivalent number of analogous monodentate (single-toothed) ligands.[4][5] This increased stability is primarily driven by a favorable increase in entropy.[2][6] When a bidentate ligand replaces two monodentate ligands (often solvent molecules), the total number of free molecules in the system increases, leading to greater disorder and a more positive entropy change (ΔS), which makes the overall Gibbs free energy change (ΔG) more negative and the complex formation more favorable.[7]
The strength of this interaction is quantified by the stability constant (also known as the formation or binding constant), typically expressed in logarithmic form (log K or log β).[7][8] A higher log K value signifies a stronger metal-ligand bond and a more stable complex.[9]
Structural Analysis: this compound as a Chelator
This compound is a derivative of 2-aminopyridine, a well-established scaffold in coordination chemistry. Its structure suggests it functions as a bidentate N,N-donor ligand.
-
Donor Atoms: The two potential coordination sites are the nitrogen atom of the pyridine ring and the exocyclic amide nitrogen.
-
Chelate Ring Formation: Upon coordination to a metal ion, it is expected to form a stable five-membered chelate ring, a highly favorable conformation.[6][7]
-
Steric and Electronic Influences:
-
The 6-methyl group on the pyridine ring provides a slight electron-donating effect, which can increase the basicity of the pyridine nitrogen and enhance its coordinating ability.
-
The bulky pivaloyl group ((CH₃)₃CCO-) introduces significant steric hindrance. This feature can be a double-edged sword: it may enforce a specific coordination geometry or, conversely, hinder the approach of the metal ion, potentially lowering the stability constant compared to less bulky analogues. However, this steric bulk can also be exploited to achieve selectivity for certain metal ions or geometries.
-
dot graph Chelation { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [color="#5F6368"];
M [label="M²⁺", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; N_amide [label="N", pos="-1,0.5!"]; N_pyridine [label="N", pos="-0.5,-0.8!"]; C1 [label="C", pos="-1.8,0.8!"]; C2 [label="C", pos="-1.3,-1.1!"]; // ... other ligand atoms for structure Ligand [label="", shape=plaintext, pos="-1.5,0!"];
M -- N_amide [label="Coordination Bond"]; M -- N_pyridine [label="Coordination Bond"];
label="Chelation by this compound"; fontsize=12; } graph ChelationDiagram { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontsize=12, fontname="Arial"]; edge [arrowhead=vee, color="#5F6368"];
} Caption: Bidentate coordination of a metal ion by the ligand.
Comparison with Alternative Chelating Agents
To objectively evaluate this compound, its properties must be benchmarked against well-characterized chelators.
| Ligand | Structure | Type | Key Features |
| This compound | Pyridylamide | Bidentate N,N-donor | Forms a 5-membered chelate ring. Sterically hindered. |
| 2,2'-Bipyridine (bipy) | Diimine | Bidentate N,N-donor | Rigid, aromatic system. Forms a stable 5-membered chelate ring. A standard for N,N-coordination.[9] |
| Ethylenediamine (en) | Aliphatic diamine | Bidentate N,N-donor | Flexible aliphatic backbone. Forms a stable 5-membered chelate ring.[3] |
| Picolinamide | Pyridylamide | Bidentate N,N-donor | Direct structural analogue without methyl or pivaloyl groups. Allows for assessment of steric/electronic effects. |
| EDTA | Aminopolycarboxylate | Hexadentate N₄O₂-donor | Extremely strong, but less selective chelator. Forms multiple chelate rings, leading to a very high stability constant.[7] |
Quantitative Comparison of Stability Constants
The stability of a metal complex is dictated by both the ligand and the metal ion. For divalent first-row transition metals, stability generally follows the Irving-Williams series : Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[10][11][12] This trend arises from the combined effects of decreasing ionic radii and increasing crystal field stabilization energy across the period.[11]
The table below presents typical overall stability constants (log β) for selected ligands with common divalent metal ions. Data for this compound is not available in public literature and would need to be determined experimentally using the protocols outlined below.
| Metal Ion | log β₂ (Picolinamide) | log β₃ (Ethylenediamine) | log β₃ (2,2'-Bipyridine) |
| Co(II) | ~7.9 | 14.0 | 16.7 |
| Ni(II) | ~9.3 | 18.2 | 20.4 |
| Cu(II) | ~11.0 | 18.7 | 17.2 |
| Zn(II) | ~7.8 | 12.1 | 15.3 |
| Note: Data is compiled from various sources and should be used for comparative purposes.[3][9][13] β₂ refers to the overall stability constant for a 1:2 metal:ligand complex, while β₃ is for a 1:3 complex, reflecting the typical stoichiometries for these bidentate ligands. |
Expert Insights:
-
2,2'-Bipyridine vs. Ethylenediamine: The rigid, pre-organized structure of 2,2'-bipyridine often leads to higher stability constants compared to the more flexible ethylenediamine for many metals.[14]
-
Picolinamide as a Benchmark: Picolinamide provides the most direct comparison. We would hypothesize that the electron-donating methyl group on this compound might slightly increase stability, while the steric bulk of the pivaloyl group might decrease it. The net effect must be determined experimentally.
Experimental Protocols for Characterizing Chelating Properties
To generate the necessary data for this compound, the following self-validating experimental protocols are recommended.
Protocol 1: Determining Stoichiometry by UV-Vis Spectrophotometry (Job's Plot)
Causality: This method, also known as the method of continuous variation, is used to determine the metal-to-ligand ratio (stoichiometry) in a complex. If the formation of a complex results in a change in the UV-Visible absorption spectrum, the wavelength of maximum absorbance change (λ_max) can be monitored. The stoichiometry corresponds to the mole fraction at which the absorbance is maximal.[15]
dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Workflow for Job's Plot analysis.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of the metal salt (e.g., CuSO₄·5H₂O) and this compound in a suitable solvent (e.g., methanol or buffered aqueous solution).
-
Instrument Setup: Calibrate a dual-beam UV-Vis spectrophotometer using the solvent as a blank.
-
Continuous Variation Series: Prepare a series of solutions where the mole fraction of the ligand varies from 0 to 1, while keeping the total concentration of metal plus ligand constant. For example, in a 10 mL total volume, mix X mL of the ligand stock with (10-X) mL of the metal stock, where X varies from 0 to 10.
-
Data Acquisition: For each solution, record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Identify the λ_max where the metal-ligand complex absorbs but the individual components do not, or where the change is most significant.
-
Plot the absorbance at this λ_max against the mole fraction of the ligand.
-
The peak of the resulting curve indicates the mole fraction corresponding to the complex stoichiometry. A peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at ~0.67 indicates a 1:2 (metal:ligand) complex.
-
Protocol 2: Determining Stability Constants by Potentiometric Titration
Causality: This is the gold-standard method for determining formation constants. It relies on the principle that complexation of a ligand with a metal ion is a competitive reaction with protonation of the ligand. By monitoring the pH of a solution containing the ligand and metal ion during titration with a strong base, the concentration of all species in solution at equilibrium can be calculated, which allows for the determination of the stability constants.[11][16]
dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Workflow for Potentiometric Titration.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a standardized, carbonate-free strong base solution (e.g., 0.1 M NaOH).
-
Prepare a standardized strong acid solution (e.g., 0.1 M HNO₃).
-
Prepare solutions of the ligand and metal nitrate salt of known concentration.
-
Prepare a background electrolyte solution to maintain constant ionic strength (e.g., 1.0 M KNO₃). Maintaining constant ionic strength is crucial to ensure that activity coefficients remain constant throughout the experiment.[1]
-
-
Titration Setup: Use a temperature-controlled titration vessel, a calibrated pH electrode, and an automated titrator or a precision burette.
-
Titration Procedure: Perform at least three titrations:
-
Titration A (Acid Blank): Acid + Background Electrolyte. This determines the exact concentration of the base.
-
Titration B (Ligand Protonation): Acid + Ligand + Background Electrolyte. This allows for the calculation of the ligand's pKa values.
-
Titration C (Complex Formation): Acid + Ligand + Metal Ion + Background Electrolyte. The displacement of this curve from Titration B is due to the release of protons upon complexation.
-
-
Data Analysis (Irving-Rossotti Method):
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ).
-
From n̄ₐ, determine the ligand's protonation constants (pKa values).
-
For the metal-ligand system, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point in the titration.
-
Plot n̄ versus pL (where pL = -log[L]). This is the formation curve.
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from this curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁, the value at n̄ = 1.5 corresponds to log K₂, and so on.
-
Conclusion for the Field Professional
This compound presents an interesting profile as a bidentate N,N-donor chelating agent. Its pyridyl-amide scaffold is a proven platform for metal coordination. The key differentiating features—the 6-methyl and pivaloyl groups—are expected to modulate its chelating properties through a combination of electronic enhancement and significant steric influence.
While a definitive comparison requires experimental validation, we can hypothesize that its stability constants with first-row transition metals will be comparable to its simpler analogue, picolinamide, but likely lower than the classic, sterically unhindered chelator 2,2'-bipyridine. The true value of this ligand may lie not in raw binding strength, but in the unique steric environment it creates around a coordinated metal center. This could be leveraged to control reaction selectivity in catalysis or to fine-tune the geometry and reactivity of metallodrugs. The robust experimental protocols detailed herein provide a clear and reliable pathway for researchers to fully characterize its coordination chemistry and unlock its potential in their respective fields.
References
-
Fiveable. (n.d.). Irving-Williams Series Definition. Retrieved from [Link]
-
Wikipedia. (2023). Irving–Williams series. Retrieved from [Link]
-
Dalal Institute. (n.d.). Chelate Effect and Its Thermodynamic Origin. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 9.1.5: Thermodynamic Stability and Chelate Effect. Retrieved from [Link]
-
Scribd. (n.d.). Chelate Effect: Thermodynamics & Stability. Retrieved from [Link]
-
JoVE. (2024). Video: Complexation Equilibria: The Chelate Effect. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Retrieved from [Link]
-
SciSpace. (n.d.). Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal ligand stability constants for 2,2-biprydyl (1:2). Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Irving-Williams Series. Retrieved from [Link]
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Assessing the Reproducibility of N-(6-Methylpyridin-2-yl)pivalamide Synthesis: A Comparative Guide for Researchers
In the landscape of pharmaceutical and materials science research, the synthesis of N-(6-Methylpyridin-2-yl)pivalamide, also known as 2-pivaloylamino-6-picoline, represents a crucial step in the development of various functional molecules. The reproducibility of its synthesis is paramount to ensure consistent product quality and reliable downstream applications. This guide provides an in-depth analysis of the common synthetic routes to this compound, a critical assessment of the factors influencing reproducibility, and detailed, field-tested protocols to empower researchers in achieving consistent and high-yielding outcomes.
Introduction to this compound and its Synthetic Importance
This compound is a key intermediate in organic synthesis. Its structure, featuring a pivaloyl-protected aminopyridine moiety, makes it a valuable building block in medicinal chemistry and materials science. The robust pivaloyl group offers steric hindrance and stability, often directing subsequent reactions to other positions on the pyridine ring. The reliable synthesis of this compound is therefore a foundational requirement for any research program that utilizes it.
This guide will focus on the most prevalent synthetic method: the acylation of 2-amino-6-methylpyridine with pivaloyl chloride. We will explore variations of this reaction, discuss the critical parameters that govern its success, and provide a framework for troubleshooting common issues.
Comparative Analysis of Synthetic Protocols
The synthesis of this compound is most commonly achieved through the nucleophilic acyl substitution of 2-amino-6-methylpyridine with pivaloyl chloride. The primary variations in this procedure lie in the choice of base and solvent.
Method 1: Pyridine as Base and Solvent
This is a classic and widely employed method. Pyridine serves a dual role as a nucleophilic catalyst and an acid scavenger, neutralizing the hydrochloric acid byproduct.
Method 2: Triethylamine in an Inert Solvent (e.g., Dichloromethane)
An alternative approach involves using a non-nucleophilic tertiary amine base like triethylamine in an aprotic solvent such as dichloromethane (DCM). This can sometimes offer advantages in terms of reaction control and ease of work-up.
| Parameter | Method 1 (Pyridine) | Method 2 (Triethylamine/DCM) |
| Base | Pyridine | Triethylamine |
| Solvent | Pyridine | Dichloromethane (DCM) |
| Typical Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reported Yields | Variable, generally moderate to high | Moderate to high |
| Work-up | Aqueous work-up to remove pyridine hydrochloride | Aqueous work-up, solvent evaporation |
| Purification | Recrystallization, Column Chromatography | Recrystallization, Column Chromatography |
Assessing and Ensuring Reproducibility: A Scientist's Perspective
Reproducibility in chemical synthesis is not merely about following a recipe; it is about understanding the underlying principles and controlling the critical variables. In the synthesis of this compound, several factors can significantly impact the outcome.
Causality Behind Experimental Choices
-
Choice of Base: The basicity and nucleophilicity of the amine used are crucial. Pyridine, while effective, can sometimes lead to the formation of N-acylpyridinium intermediates, which can have their own reactivity.[1] Triethylamine is a stronger, non-nucleophilic base that efficiently scavenges HCl without participating in the reaction. The choice between them can affect reaction kinetics and byproduct formation.
-
Solvent Selection: The solvent must dissolve the reactants and be inert to the reaction conditions. Dichloromethane is a common choice for its inertness and ease of removal.[2] Using pyridine as a solvent simplifies the reaction setup but can make product isolation more challenging due to its high boiling point and water solubility.
-
Temperature Control: The acylation reaction is exothermic. Initial cooling to 0 °C is critical to control the reaction rate and minimize the formation of byproducts, such as di-acylated species or degradation products.
-
Reagent Quality: The purity of 2-amino-6-methylpyridine and pivaloyl chloride is paramount. Pivaloyl chloride is highly reactive and susceptible to hydrolysis.[3][4] Using freshly distilled or high-purity reagents is essential for achieving high yields and reproducibility.
Potential Pitfalls and Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction- Hydrolysis of pivaloyl chloride- Impure starting materials- Product loss during work-up | - Monitor reaction by TLC[5][6]- Use anhydrous solvents and reagents- Purify starting materials before use- Optimize extraction and purification steps |
| Formation of Byproducts | - Di-acylation of the amino group- Reaction with solvent (e.g., DCM)[2] | - Use a slight excess of the amine- Control reaction temperature carefully- Choose an inert solvent |
| Difficulty in Purification | - Contamination with pyridine/triethylamine hydrochloride- Oily product that won't crystallize | - Thorough aqueous washes during work-up- Use a suitable recrystallization solvent system (e.g., hexane/ethyl acetate)- Consider column chromatography if recrystallization fails |
Self-Validating Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process checks to ensure the reaction is proceeding as expected.
Protocol 1: Synthesis using Pyridine
Materials:
-
2-amino-6-methylpyridine
-
Pivaloyl chloride (freshly distilled or from a new bottle)
-
Anhydrous pyridine
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.05-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.[5]
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Synthesis using Triethylamine in Dichloromethane
Materials:
-
2-amino-6-methylpyridine
-
Pivaloyl chloride (freshly distilled or from a new bottle)
-
Triethylamine (distilled)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-6-methylpyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10-20 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of pivaloyl chloride (1.05-1.1 eq) in anhydrous DCM dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Trustworthiness: Characterization and Data Interpretation
The identity and purity of the synthesized this compound must be rigorously confirmed.
Spectroscopic Data
-
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum provides a detailed fingerprint of the molecule. Key expected signals include:
-
A singlet for the nine protons of the tert-butyl group.
-
A singlet for the three protons of the methyl group on the pyridine ring.
-
Three aromatic protons on the pyridine ring, exhibiting characteristic coupling patterns (a triplet and two doublets).
-
A broad singlet for the amide N-H proton.
-
-
13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum confirms the carbon framework of the molecule. Expected signals correspond to the tert-butyl carbons, the methyl carbon, the five carbons of the pyridine ring, and the carbonyl carbon.
-
IR (Infrared) Spectroscopy: The IR spectrum should show a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1670-1700 cm-1, and a band for the N-H stretch.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
Table of Expected Spectroscopic Data:
| Nucleus/Technique | Expected Chemical Shift (ppm) or Wavenumber (cm-1) | Multiplicity/Description |
| 1H NMR | ~1.3 | s, 9H (t-Bu) |
| ~2.4 | s, 3H (Ar-CH3) | |
| ~6.8 | d, 1H (Ar-H) | |
| ~7.6 | t, 1H (Ar-H) | |
| ~8.0 | d, 1H (Ar-H) | |
| ~8.2 | br s, 1H (N-H) | |
| 13C NMR | ~24 | CH3 |
| ~27 | C(CH3)3 | |
| ~40 | C(CH3)3 | |
| ~108, 118, 138, 150, 157 | Ar-C | |
| ~177 | C=O | |
| IR | ~3300 | N-H stretch |
| ~1690 | C=O stretch | |
| MS (ESI+) | [M+H]+ = 193.13 |
Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.
Conclusion
The synthesis of this compound, while conceptually straightforward, requires careful attention to detail to ensure reproducibility. By understanding the chemical principles behind the reaction, controlling critical parameters such as reagent purity and reaction temperature, and employing robust analytical techniques for characterization, researchers can confidently and consistently produce this valuable synthetic intermediate. This guide provides the necessary framework and detailed protocols to achieve this goal, fostering greater reliability and success in the laboratory.
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Rudine, A. B., Walter, M. G., & Wamser, C. C. (2010). Reaction of dichloromethane with pyridine derivatives under ambient conditions. The Journal of organic chemistry, 75(12), 4292–4295. [Link][2]
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Zaoral, M. (1962). Amino-acids and peptides. XXXVI. Pivaloyl chloride as a reagent in the mixed anhydride synthesis of peptides. Collection of Czechoslovak Chemical Communications, 27(5), 1273-1277. [Link][7]
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Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from Thieme Chemistry website. [Link][6]
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Google Patents. (n.d.). JPH11507944A - Method for separating pivalic acid from spent reaction mixture. Retrieved from [3]
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Request PDF. (2025, August 10). Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Retrieved from ResearchGate. [Link][1]
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Validating the Antimicrobial Efficacy of N-(6-Methylpyridin-2-yl)pivalamide Derivatives: A Comparative Guide
In an era marked by the escalating threat of antimicrobial resistance, the discovery and validation of novel antibacterial agents are paramount to global health.[1][2] Pyridine derivatives have emerged as a promising class of compounds, with a rich history in medicinal chemistry and a diverse range of biological activities.[3][4][5][] This guide provides a comprehensive framework for validating the antimicrobial efficacy of a specific subset of these compounds: N-(6-Methylpyridin-2-yl)pivalamide derivatives.
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth, objective comparison of the performance of these derivatives against established alternatives, supported by detailed experimental protocols and illustrative data. The methodologies outlined herein are designed to ensure scientific integrity and provide a self-validating system for assessing antimicrobial potential.
Introduction to this compound Derivatives
The pyridine nucleus is a fundamental scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall stability.[5][] The incorporation of a pivalamide group to the 6-methylpyridin-2-amine core introduces lipophilicity, which can be crucial for membrane permeability and interaction with bacterial targets. The this compound scaffold represents a novel chemical space with the potential for potent and selective antimicrobial activity. This guide will delineate the necessary steps to rigorously evaluate this potential.
Experimental Validation: A Multi-Faceted Approach
A thorough assessment of a novel antimicrobial agent requires a battery of in vitro tests to determine its spectrum of activity, potency, and bactericidal or bacteriostatic nature.[7][8] The following assays are considered the gold standard in antimicrobial susceptibility testing.[9]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the foundational metric for antimicrobial susceptibility, defining the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[10][11]
-
Preparation of Reagents and Media:
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.[12]
-
Dissolve the this compound derivatives and comparator antibiotics in a suitable solvent (e.g., DMSO) to create stock solutions.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of MHB and incubate at 37°C until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[9]
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in MHB.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).
-
-
Incubation and Reading:
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity by determining the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15][16]
-
Plating from MIC Wells:
-
Following the MIC determination, take a 10-100 µL aliquot from the wells of the MIC plate that show no visible growth.
-
Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFUs) on each plate.
-
-
MBC Determination:
Time-Kill Kinetics Assay
This dynamic assay provides insight into the rate at which an antimicrobial agent kills a bacterial population over time, further characterizing its bactericidal or bacteriostatic effects.[13][17][18][19]
-
Preparation:
-
Prepare flasks containing MHB with the test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Prepare a growth control flask without any compound.
-
-
Inoculation:
-
Inoculate each flask with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot and plate onto agar plates.
-
-
Incubation and Data Analysis:
-
Incubate the plates at 37°C for 18-24 hours and count the CFUs.
-
Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17]
-
Comparative Performance Analysis
To contextualize the efficacy of this compound derivatives, their performance should be benchmarked against clinically relevant antibiotics. For this guide, we will use hypothetical, yet plausible, data for a representative derivative, designated as NMP-001 .
Table 1: Minimum Inhibitory Concentration (MIC) of NMP-001 and Comparator Antibiotics (µg/mL)
| Microorganism | NMP-001 | Ciprofloxacin | Vancomycin | Meropenem |
| Staphylococcus aureus (ATCC 29213) | 2 | 0.5 | 1 | 0.125 |
| Enterococcus faecalis (ATCC 29212) | 4 | 1 | 2 | 8 |
| Escherichia coli (ATCC 25922) | 8 | 0.015 | >128 | 0.03 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 0.25 | >128 | 0.5 |
| Methicillin-Resistant S. aureus (MRSA) | 2 | 32 | 1 | 16 |
Table 2: Minimum Bactericidal Concentration (MBC) of NMP-001 and Comparator Antibiotics (µg/mL)
| Microorganism | NMP-001 | Ciprofloxacin | Vancomycin | Meropenem |
| Staphylococcus aureus (ATCC 29213) | 4 | 1 | 4 | 0.25 |
| Enterococcus faecalis (ATCC 29212) | >64 | 4 | 8 | 32 |
| Escherichia coli (ATCC 25922) | 16 | 0.03 | >128 | 0.06 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | 0.5 | >128 | 1 |
| Methicillin-Resistant S. aureus (MRSA) | 4 | >128 | 2 | 32 |
Interpretation of Comparative Data
The illustrative data suggests that NMP-001 exhibits potent activity against Gram-positive organisms, including MRSA, with an MIC of 2 µg/mL. The MBC/MIC ratio for S. aureus and MRSA is 2, indicating a likely bactericidal mechanism of action. Its activity against Gram-negative bacteria is less pronounced compared to agents like Ciprofloxacin and Meropenem. This profile suggests that this compound derivatives could be promising candidates for treating infections caused by resistant Gram-positive pathogens.
Cytotoxicity Assessment: Ensuring a Therapeutic Window
A critical aspect of drug development is to ensure that a compound is selectively toxic to the pathogen and not the host. Cytotoxicity assays using mammalian cell lines are essential for this evaluation.
MTT and XTT Assays for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[20][21][22][23]
-
Cell Culture:
-
Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Expose the cells to serial dilutions of the this compound derivative for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]
-
-
Solubilization and Absorbance Reading:
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
-
Visualizing the Workflow
Clear visualization of experimental workflows is crucial for reproducibility and understanding. The following diagrams, generated using Graphviz, outline the key processes described in this guide.
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow of the Time-Kill Kinetics Assay.[13]
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The validation of novel antimicrobial agents like this compound derivatives requires a systematic and rigorous approach. The methodologies detailed in this guide, from initial MIC and MBC screening to dynamic time-kill assays and essential cytotoxicity profiling, provide a robust framework for a comprehensive evaluation. The illustrative data for NMP-001 highlights the potential of this chemical class, particularly against challenging Gram-positive pathogens.
Further research should focus on elucidating the mechanism of action of these derivatives, exploring their efficacy in more complex models such as biofilms, and conducting in vivo studies to assess their pharmacokinetic and pharmacodynamic properties. The continued exploration of novel chemical scaffolds is a critical component in the global effort to combat antimicrobial resistance.
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Safety Operating Guide
A Guide to the Safe Disposal of N-(6-Methylpyridin-2-yl)pivalamide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper disposal of chemical reagents is a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(6-Methylpyridin-2-yl)pivalamide, grounded in established safety principles and regulatory frameworks. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and in compliance with the highest safety standards.
Pre-Disposal Hazard Assessment: Understanding the Compound
-
Pyridine Derivatives: Pyridine and its derivatives are known for their potential toxicity and environmental hazards. For instance, 2-Amino-6-methylpyridine is classified as toxic if swallowed and fatal in contact with skin.[1][2]
-
Amides: Pivalamide itself is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3]
Given these characteristics, This compound must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[4][5][6] Improper disposal poses a significant risk to human health and the environment.
Waste Classification: The First Step to Compliance
The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste to ensure proper handling and disposal.[7][8] Laboratory personnel are responsible for the initial classification of the waste they generate.[6]
This compound, as a discarded commercial chemical product, would likely fall under the EPA's "P-list" or "U-list" if it were explicitly listed.[7][8][9] Since it is not, we must evaluate it based on the four characteristics of hazardous waste:
| Hazardous Characteristic | Assessment for this compound |
| Ignitability | The compound is a solid with a melting point between 40-45°C.[2] While some related compounds are combustible, it is not expected to be highly ignitable at standard laboratory conditions.[1] |
| Corrosivity | As an amide, it is not expected to be corrosive. |
| Reactivity | It is generally stable under normal conditions but may form explosive mixtures with air upon intense heating.[1][10] Incompatible with strong oxidizing agents and strong acids.[2][10] |
| Toxicity | Based on its pyridine and amide components, it should be presumed to be toxic. This is the primary characteristic dictating its classification as hazardous waste. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for safely accumulating and disposing of this compound waste.
Before handling the chemical, always wear appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard lab coat is required to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[1]
Proper segregation prevents dangerous chemical reactions.
-
Solid Waste: Collect pure this compound, and any contaminated items like weighing paper or gloves, in a dedicated solid waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a compatible liquid waste container. Segregate halogenated and non-halogenated solvent waste.[11]
-
Incompatibles: Store this waste away from strong oxidizing agents and strong acids.[2][10][12]
All waste must be stored in appropriate, clearly labeled containers.
-
Container Type: Use a chemically compatible container with a secure, screw-top lid. Plastic is often preferred.[12][13]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all components, including solvents, by percentage.
-
Closure: Keep the waste container closed at all times, except when adding waste.[4][13]
Store the waste container in a designated SAA at or near the point of generation.[12][13]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Volume Limits: Do not exceed 55 gallons of hazardous waste or 1 quart of acutely toxic waste in your SAA.[13]
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[4][13]
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste collection.
-
Do Not Mix: Never mix this compound waste with other waste streams unless explicitly instructed to do so by EHS personnel.[1]
Properly decontaminating and disposing of the original product container is a crucial final step.
-
Acute Hazardous Waste Procedure: Since this compound is treated as toxic, the empty container must be triple-rinsed with a suitable solvent (e.g., methanol or acetone) that can dissolve the residue.[4]
-
Rinsate Collection: The rinsate (the solvent used for rinsing) is also considered hazardous waste and must be collected in an appropriate liquid hazardous waste container.[4]
-
Final Container Disposal: After triple-rinsing, deface or remove the original label, and dispose of the empty container as regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
By adhering to this guide, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible and compliant with regulatory standards. Always consult your institution's specific waste management policies and the relevant local and national regulations.
References
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- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - 2-Amino-6-methylpyridine.
- Fisher Scientific. (2014, January 27). SAFETY DATA SHEET - Picolinamide.
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A Researcher's Guide to the Safe Handling and Disposal of N-(6-Methylpyridin-2-yl)pivalamide
This guide provides essential safety protocols and logistical procedures for the handling and disposal of N-(6-Methylpyridin-2-yl)pivalamide (CAS No. 86847-79-2). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical information needed to ensure a safe and compliant laboratory environment. The following protocols are grounded in established safety principles and are designed to be implemented as part of a comprehensive Chemical Hygiene Plan, in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450)[1][2][3].
Understanding the Hazard Profile
This compound is a chemical compound used in laboratory research[4]. A thorough understanding of its hazard profile is the foundation of safe handling. Based on its Safety Data Sheet (SDS), this compound presents specific risks that necessitate stringent control measures.
According to the Globally Harmonized System (GHS) classification, this compound is identified with the following hazards:
The causality behind these classifications lies in the chemical's reactivity with biological tissues. Upon contact, it can disrupt cell membranes and proteins, leading to an inflammatory response manifesting as redness, itching, and pain on the skin, and potentially severe damage to the delicate tissues of the eye[5]. Therefore, preventing direct contact is the primary objective of the safety protocols outlined below.
Engineering and Administrative Controls: Your First Line of Defense
Before detailing Personal Protective Equipment (PPE), it is crucial to emphasize the hierarchy of controls, where engineering and administrative measures are prioritized to minimize exposure risk.
-
Engineering Controls : All work involving this compound, especially the handling of its solid form which can create dust, must be conducted within a properly functioning and certified chemical fume hood[6][7]. The fume hood provides critical exhaust ventilation to prevent the inhalation of airborne particles[4][6]. An emergency eyewash station and safety shower must be readily accessible and located within a 10-second travel distance from the workstation[4][7].
-
Administrative Controls : Access to areas where this chemical is handled should be restricted to trained and authorized personnel. Never work alone when handling hazardous materials[8]. All containers of this compound must be clearly labeled with the chemical identity and appropriate hazard warnings[9]. It is imperative to wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4].
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and non-negotiable. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale and Causality |
| Eye and Face Protection | Chemical splash goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4][7] | Protects against accidental splashes that can cause serious eye irritation. Standard safety glasses do not provide an adequate seal against splashes[4]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Avoid latex.[6][10] | Prevents skin contact and subsequent irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated[6]. |
| Skin and Body Protection | A fully-buttoned, chemical-resistant lab coat.[6] | Protects skin and personal clothing from contamination. Impervious clothing is recommended to prevent absorption through the skin[4]. |
| Respiratory Protection | Generally not required if work is performed within a certified chemical fume hood.[4] | A fume hood provides adequate ventilation to control exposure to dust or aerosols. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator may be necessary[4][7]. |
Step-by-Step Operational Protocol for Safe Handling
This protocol provides a self-validating system for the safe handling of this compound from receipt to temporary storage.
-
Pre-Handling Preparation :
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure the work area is clean and uncluttered[11].
-
Verify the location and functionality of the nearest eyewash station and safety shower.
-
Don all required PPE as specified in the table above.
-
-
Handling the Chemical :
-
Carefully open the container within the fume hood to avoid generating dust.
-
Use appropriate tools (e.g., spatula) to handle the solid material.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use[6].
-
-
Post-Handling Procedures :
-
Decontaminate any equipment used with an appropriate solvent.
-
Clean the work area within the fume hood.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Store the chemical in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents[4][7]. Recommended storage temperature is 2-8°C[4].
-
Emergency Procedures: Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and correct action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[4][12]
-
Inhalation : Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[5]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
-
Spill : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the material. Place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[13][14]
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.
The following diagram illustrates the proper waste disposal workflow:
Caption: Workflow for the safe disposal of this compound waste.
Disposal Protocol:
-
Waste Identification : All materials contaminated with this compound are considered hazardous waste[13][15]. This includes unused product, solutions, contaminated labware (pipette tips, vials), and PPE.
-
Segregation : Do not mix this waste with other waste streams, especially incompatible materials like strong acids or oxidizers[7][13].
-
Containment : Collect all waste in a designated, leak-proof container with a secure lid[7][13].
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant")[13].
-
Storage : Store the sealed waste container in a designated and secure satellite accumulation area until it is collected by your institution's EHS department.
-
Disposal : Contact your EHS department to arrange for proper disposal in accordance with local, state, and federal regulations[13][14]. Pyridine-based waste is often disposed of via controlled incineration[15][16].
By adhering to these guidelines, you can build a culture of safety and ensure the integrity of your research while protecting yourself, your colleagues, and the environment.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Agency for Toxic Substances and Disease Registry. (1992).
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- ChemScene. (2022, March 17). Safety Data Sheet: this compound.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor.
- Washington State University. (n.d.).
- Royal Society of Chemistry. (n.d.). Chemical Safety.
- Compliancy Group. (2023, September 18).
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
